R82913
Beschreibung
Eigenschaften
CAS-Nummer |
126347-69-1 |
|---|---|
Molekularformel |
C16H20ClN3S |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |
InChI-Schlüssel |
RCSLUNOLLUVOOG-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |
Kanonische SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
126347-69-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-(1H)-thione 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione 9-Cl-TIBO 9-CMBIB R 82913 R 82913, (R)-isomer R-82913 R82913 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
R82913: A Technical Guide on a Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R82913, a derivative of the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione (TIBO) class of compounds, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in the field of antiretroviral drug discovery.
Introduction
The HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[3] This enzymatic activity makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]
This compound, chemically known as (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, emerged as a promising anti-HIV-1 agent due to its high potency and selectivity.[2] This guide delves into the technical details of this compound, providing valuable data and methodologies for the scientific community.
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 RT. It binds to the NNRTI binding pocket, a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding event does not compete with the binding of deoxynucleotide triphosphates (dNTPs) or the nucleic acid template. Instead, it induces a conformational change that distorts the enzyme's active site, thereby preventing the proper positioning of the primer and template for catalysis and ultimately inhibiting DNA synthesis.[4]
The high selectivity of this compound for HIV-1 RT over HIV-2 RT and other cellular DNA polymerases is a key characteristic.[2] This selectivity is attributed to differences in the amino acid residues lining the NNRTI binding pocket between these enzymes.
Quantitative Efficacy and Toxicity Data
The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| Median IC₅₀ (µM) | CEM | 0.15 | [2] |
| 50% Cytotoxic Concentration (CC₅₀) (µM) | CEM | 46 | [2] |
| Selectivity Index (CC₅₀/IC₅₀) | CEM | ~307 | [2] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1 in CEM cells.
| Parameter | Template | Value | Reference |
| ID₅₀ (µM) | Heteropolymer (rRNA) | 0.01 | [2] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound.
Resistance Profile
A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. For this compound, the primary mutation associated with high-level resistance is a substitution at position 188 in the reverse transcriptase enzyme, specifically the change from tyrosine to leucine (B10760876) (Y188L).[5] Strains with this mutation can exhibit a 100-fold or greater reduction in susceptibility to this compound.[5] Other mutations within the NNRTI binding pocket have also been associated with reduced sensitivity to this compound, often in combination with other mutations.
| Mutation(s) | Fold Change in Susceptibility | Reference |
| Y188L | >100-fold decrease | [5] |
| - | 20-fold decrease (in a patient isolate) | [5] |
| I/V179D | 7-fold decrease | [5] |
| L100I + Y181C | - | [6] |
| L100I + Y188H | - | [6] |
| K103N | - | [6] |
| L100I + E138K | - | [6] |
Table 3: HIV-1 Mutations Associated with Reduced Susceptibility to this compound. Note: "-" indicates that a specific fold-change value was not provided in the cited literature.
Pharmacokinetics
Limited human pharmacokinetic data for this compound is available from a phase I dose-finding study in AIDS patients. The study revealed that this compound has low oral bioavailability, which was not significantly improved by co-administration with probenecid. Trough plasma concentrations following oral administration were generally below the 90% inhibitory concentration (IC₉₀) for HIV-1.
| Parameter | Administration Route | Observation | Reference |
| Oral Bioavailability | Oral | Low | |
| Trough Plasma Levels | Oral | Below IC₉₀ |
Table 4: Summary of Pharmacokinetic Observations of this compound in Humans.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)
This protocol is a representative method for determining the 50% inhibitory dose (ID₅₀) of a compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)
-
Poly(A) template and Oligo(dT)₁₅ primer
-
Biotin-11-dUTP and unlabeled dTTP
-
Streptavidin-coated microplates
-
Peroxidase-labeled anti-digoxigenin antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO and then further dilute in reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(dT)₁₅ primer, biotin-11-dUTP, and unlabeled dTTP.
-
Enzyme Addition: Add the recombinant HIV-1 RT to the reaction mixture.
-
Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.
-
Detection: Add the peroxidase-labeled anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the ID₅₀ value using a dose-response curve.[7]
Cell-Based Antiviral Assay (p24 Antigen Assay)
This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of a compound against HIV-1 replication in a susceptible cell line.
Materials:
-
CEM-SS cells (or other susceptible T-lymphoblastoid cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Test compound (this compound)
-
96-well microtiter plates
-
HIV-1 p24 antigen capture ELISA kit
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a no-drug control.
-
Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant from each well.
-
p24 Antigen Quantification: Determine the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 antigen capture ELISA kit according to the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration compared to the virus control and determine the IC₅₀ value from a dose-response curve.
Visualizations
HIV-1 Reverse Transcription Signaling Pathway
The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which is the target of this compound.
Caption: Simplified pathway of HIV-1 reverse transcription and the inhibitory action of this compound.
Experimental Workflow for NNRTI Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel NNRTI like this compound.
Caption: A representative workflow for the preclinical evaluation of non-nucleoside reverse transcriptase inhibitors.
This compound Binding and Inhibition of HIV-1 Reverse Transcriptase
This diagram illustrates the logical relationship of this compound binding to the NNRTI pocket and its inhibitory effect on HIV-1 RT.
Caption: Allosteric inhibition of HIV-1 RT by this compound binding to the NNRTI pocket.
Conclusion
This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase, demonstrating significant promise in early in vitro studies. Its mechanism of action as an allosteric inhibitor provides a clear rationale for its antiviral activity. However, the development of resistance, primarily through the Y188L mutation, and its low oral bioavailability represent significant hurdles for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers working on the discovery and development of novel NNRTIs, providing a foundation for designing improved analogs with enhanced resistance profiles and pharmacokinetic properties. Further research into the structure-activity relationships of the TIBO class of compounds may lead to the identification of next-generation NNRTIs with superior clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 5. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ablinc.com [ablinc.com]
- 9. ablinc.com [ablinc.com]
R82913: A Technical Guide on a Potent Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R82913, a derivative of the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione (TIBO) class of compounds, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in the field of antiretroviral drug discovery.
Introduction
The HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[3] This enzymatic activity makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]
This compound, chemically known as (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, emerged as a promising anti-HIV-1 agent due to its high potency and selectivity.[2] This guide delves into the technical details of this compound, providing valuable data and methodologies for the scientific community.
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 RT. It binds to the NNRTI binding pocket, a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding event does not compete with the binding of deoxynucleotide triphosphates (dNTPs) or the nucleic acid template. Instead, it induces a conformational change that distorts the enzyme's active site, thereby preventing the proper positioning of the primer and template for catalysis and ultimately inhibiting DNA synthesis.[4]
The high selectivity of this compound for HIV-1 RT over HIV-2 RT and other cellular DNA polymerases is a key characteristic.[2] This selectivity is attributed to differences in the amino acid residues lining the NNRTI binding pocket between these enzymes.
Quantitative Efficacy and Toxicity Data
The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| Median IC₅₀ (µM) | CEM | 0.15 | [2] |
| 50% Cytotoxic Concentration (CC₅₀) (µM) | CEM | 46 | [2] |
| Selectivity Index (CC₅₀/IC₅₀) | CEM | ~307 | [2] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1 in CEM cells.
| Parameter | Template | Value | Reference |
| ID₅₀ (µM) | Heteropolymer (rRNA) | 0.01 | [2] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound.
Resistance Profile
A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. For this compound, the primary mutation associated with high-level resistance is a substitution at position 188 in the reverse transcriptase enzyme, specifically the change from tyrosine to leucine (Y188L).[5] Strains with this mutation can exhibit a 100-fold or greater reduction in susceptibility to this compound.[5] Other mutations within the NNRTI binding pocket have also been associated with reduced sensitivity to this compound, often in combination with other mutations.
| Mutation(s) | Fold Change in Susceptibility | Reference |
| Y188L | >100-fold decrease | [5] |
| - | 20-fold decrease (in a patient isolate) | [5] |
| I/V179D | 7-fold decrease | [5] |
| L100I + Y181C | - | [6] |
| L100I + Y188H | - | [6] |
| K103N | - | [6] |
| L100I + E138K | - | [6] |
Table 3: HIV-1 Mutations Associated with Reduced Susceptibility to this compound. Note: "-" indicates that a specific fold-change value was not provided in the cited literature.
Pharmacokinetics
Limited human pharmacokinetic data for this compound is available from a phase I dose-finding study in AIDS patients. The study revealed that this compound has low oral bioavailability, which was not significantly improved by co-administration with probenecid. Trough plasma concentrations following oral administration were generally below the 90% inhibitory concentration (IC₉₀) for HIV-1.
| Parameter | Administration Route | Observation | Reference |
| Oral Bioavailability | Oral | Low | |
| Trough Plasma Levels | Oral | Below IC₉₀ |
Table 4: Summary of Pharmacokinetic Observations of this compound in Humans.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)
This protocol is a representative method for determining the 50% inhibitory dose (ID₅₀) of a compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)
-
Poly(A) template and Oligo(dT)₁₅ primer
-
Biotin-11-dUTP and unlabeled dTTP
-
Streptavidin-coated microplates
-
Peroxidase-labeled anti-digoxigenin antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO and then further dilute in reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(dT)₁₅ primer, biotin-11-dUTP, and unlabeled dTTP.
-
Enzyme Addition: Add the recombinant HIV-1 RT to the reaction mixture.
-
Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.
-
Detection: Add the peroxidase-labeled anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the ID₅₀ value using a dose-response curve.[7]
Cell-Based Antiviral Assay (p24 Antigen Assay)
This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of a compound against HIV-1 replication in a susceptible cell line.
Materials:
-
CEM-SS cells (or other susceptible T-lymphoblastoid cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Test compound (this compound)
-
96-well microtiter plates
-
HIV-1 p24 antigen capture ELISA kit
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a no-drug control.
-
Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant from each well.
-
p24 Antigen Quantification: Determine the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 antigen capture ELISA kit according to the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration compared to the virus control and determine the IC₅₀ value from a dose-response curve.
Visualizations
HIV-1 Reverse Transcription Signaling Pathway
The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which is the target of this compound.
Caption: Simplified pathway of HIV-1 reverse transcription and the inhibitory action of this compound.
Experimental Workflow for NNRTI Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel NNRTI like this compound.
Caption: A representative workflow for the preclinical evaluation of non-nucleoside reverse transcriptase inhibitors.
This compound Binding and Inhibition of HIV-1 Reverse Transcriptase
This diagram illustrates the logical relationship of this compound binding to the NNRTI pocket and its inhibitory effect on HIV-1 RT.
Caption: Allosteric inhibition of HIV-1 RT by this compound binding to the NNRTI pocket.
Conclusion
This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase, demonstrating significant promise in early in vitro studies. Its mechanism of action as an allosteric inhibitor provides a clear rationale for its antiviral activity. However, the development of resistance, primarily through the Y188L mutation, and its low oral bioavailability represent significant hurdles for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers working on the discovery and development of novel NNRTIs, providing a foundation for designing improved analogs with enhanced resistance profiles and pharmacokinetic properties. Further research into the structure-activity relationships of the TIBO class of compounds may lead to the identification of next-generation NNRTIs with superior clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 5. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ablinc.com [ablinc.com]
- 9. ablinc.com [ablinc.com]
The Discovery and Development of R82913: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) class of compounds, this compound demonstrated significant promise in early preclinical and clinical development due to its potent antiviral activity and favorable safety profile. This technical guide provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo evaluation, and developmental history of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The discovery of TIBO derivatives marked a significant milestone in the fight against HIV/AIDS, introducing a novel class of NNRTIs with a unique mechanism of action. This compound emerged as a particularly promising candidate from this class, exhibiting potent and selective inhibition of HIV-1 reverse transcriptase (RT). This document details the scientific journey of this compound, from its initial identification to its evaluation in clinical settings.
Discovery and Synthesis
The TIBO scaffold was identified through screening efforts aimed at discovering novel anti-HIV-1 agents. This compound, (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a key analog within this series.
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of TIBO derivatives involves a multi-step process. The core heterocyclic system is typically constructed through the condensation of appropriate precursors, followed by the introduction of various substituents to explore structure-activity relationships (SAR). The synthesis of TIBO compounds generally involves the formation of the tricyclic benzodiazepine-imidazole core, followed by alkylation and other modifications to introduce the desired functional groups.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound is a non-competitive inhibitor. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its DNA polymerase activity. This allosteric inhibition is highly specific to HIV-1 RT, as this compound shows no significant activity against HIV-2 RT or other cellular DNA polymerases.
References
The Discovery and Development of R82913: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) class of compounds, this compound demonstrated significant promise in early preclinical and clinical development due to its potent antiviral activity and favorable safety profile. This technical guide provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo evaluation, and developmental history of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The discovery of TIBO derivatives marked a significant milestone in the fight against HIV/AIDS, introducing a novel class of NNRTIs with a unique mechanism of action. This compound emerged as a particularly promising candidate from this class, exhibiting potent and selective inhibition of HIV-1 reverse transcriptase (RT). This document details the scientific journey of this compound, from its initial identification to its evaluation in clinical settings.
Discovery and Synthesis
The TIBO scaffold was identified through screening efforts aimed at discovering novel anti-HIV-1 agents. This compound, (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a key analog within this series.
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of TIBO derivatives involves a multi-step process. The core heterocyclic system is typically constructed through the condensation of appropriate precursors, followed by the introduction of various substituents to explore structure-activity relationships (SAR). The synthesis of TIBO compounds generally involves the formation of the tricyclic benzodiazepine-imidazole core, followed by alkylation and other modifications to introduce the desired functional groups.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound is a non-competitive inhibitor. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its DNA polymerase activity. This allosteric inhibition is highly specific to HIV-1 RT, as this compound shows no significant activity against HIV-2 RT or other cellular DNA polymerases.
References
R82913: An In-Depth Technical Guide on its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, with a primary focus on its well-documented effects against Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Antiviral Activity Spectrum
The antiviral activity of this compound has been predominantly characterized against retroviruses, specifically HIV-1. Extensive research has demonstrated its potent inhibitory effects on the replication of various HIV-1 strains.[1][2]
Human Immunodeficiency Virus (HIV)
This compound is a highly specific inhibitor of HIV-1 reverse transcriptase.[1] It effectively blocks the replication of different HIV-1 strains in various cell lines.[1][2] Notably, this compound has been shown to have no inhibitory effect on the replication of HIV-2.[2]
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference(s) |
| Thirteen different HIV-1 strains | CEM | 0.15 (median) | 46 | 307 | [2] |
| HIV/IIIB | C8166 | 0.0015 | - | - | |
| HIV-1 111B | C8166 | 0.002 (EC50) | - | - | |
| HIV-1 | CEM-SS | 0.055 | 35 | 636 | |
| HIV-1 | MOLT-4 | 0.19 | 19 | 100 |
Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase
| Template | ID50 (µM) | Comparison | Reference(s) |
| Ribosomal RNA (natural template) | 0.01 | 20-fold more potent than AZT-TP | [2] |
Other Viruses
Current publicly available scientific literature does not provide significant evidence for the antiviral activity of this compound against other viral families, such as respiratory viruses, herpesviruses, or hepatitis viruses. The research focus has been almost exclusively on its anti-HIV-1 properties.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Figure 1: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the antiviral activity of this compound.
In Vitro Anti-HIV-1 Activity Assay in CEM Cells
This assay determines the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a T-lymphoblastic cell line.
Materials:
-
CEM cells
-
HIV-1 viral stock
-
This compound
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed CEM cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells containing cells. Include control wells with no compound.
-
Infect the cells with a standardized amount of HIV-1. Include uninfected control wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-7 days).
-
At the end of the incubation period, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assay (CC50 Determination)
This assay determines the 50% cytotoxic concentration (CC50) of this compound.
Procedure: The protocol is similar to the anti-HIV-1 activity assay, but the cells are not infected with the virus. The CC50 value is calculated based on the reduction in cell viability in the presence of the compound compared to untreated control cells.
Syncytia Formation Assay
This assay is used for HIV-1 strains that induce the formation of syncytia (multinucleated giant cells) in certain cell lines (e.g., CEM-SS).
Materials:
-
Syncytium-sensitive cell line (e.g., CEM-SS)
-
HIV-1 viral stock (syncytium-inducing strain)
-
This compound
-
Culture medium
-
96-well microtiter plates
-
Microscope
Procedure:
-
Seed the syncytium-sensitive cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a syncytium-inducing HIV-1 strain.
-
Incubate the plates for 3-5 days.
-
Visually inspect the wells under a microscope and count the number of syncytia.
-
The IC50 is the concentration of the compound that reduces the number of syncytia by 50% compared to the virus control.
Figure 2: General experimental workflow for in vitro anti-HIV-1 activity testing.
Resistance
As with other NNRTIs, resistance to this compound can develop through mutations in the reverse transcriptase gene of HIV-1. Specific mutations can reduce the binding affinity of the drug to the enzyme, thereby decreasing its inhibitory effect.
Conclusion
This compound is a potent and selective inhibitor of HIV-1, demonstrating significant activity against a range of viral strains in vitro. Its mechanism as a non-nucleoside reverse transcriptase inhibitor is well-established. While its efficacy against HIV-1 is clear, there is a notable absence of data regarding its activity against other viral pathogens. Further research would be necessary to explore a broader antiviral spectrum for this compound.
Figure 3: Logical relationship of the known antiviral activity spectrum of this compound.
References
R82913: An In-Depth Technical Guide on its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, with a primary focus on its well-documented effects against Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Antiviral Activity Spectrum
The antiviral activity of this compound has been predominantly characterized against retroviruses, specifically HIV-1. Extensive research has demonstrated its potent inhibitory effects on the replication of various HIV-1 strains.[1][2]
Human Immunodeficiency Virus (HIV)
This compound is a highly specific inhibitor of HIV-1 reverse transcriptase.[1] It effectively blocks the replication of different HIV-1 strains in various cell lines.[1][2] Notably, this compound has been shown to have no inhibitory effect on the replication of HIV-2.[2]
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference(s) |
| Thirteen different HIV-1 strains | CEM | 0.15 (median) | 46 | 307 | [2] |
| HIV/IIIB | C8166 | 0.0015 | - | - | |
| HIV-1 111B | C8166 | 0.002 (EC50) | - | - | |
| HIV-1 | CEM-SS | 0.055 | 35 | 636 | |
| HIV-1 | MOLT-4 | 0.19 | 19 | 100 |
Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase
| Template | ID50 (µM) | Comparison | Reference(s) |
| Ribosomal RNA (natural template) | 0.01 | 20-fold more potent than AZT-TP | [2] |
Other Viruses
Current publicly available scientific literature does not provide significant evidence for the antiviral activity of this compound against other viral families, such as respiratory viruses, herpesviruses, or hepatitis viruses. The research focus has been almost exclusively on its anti-HIV-1 properties.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Figure 1: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the antiviral activity of this compound.
In Vitro Anti-HIV-1 Activity Assay in CEM Cells
This assay determines the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in a T-lymphoblastic cell line.
Materials:
-
CEM cells
-
HIV-1 viral stock
-
This compound
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed CEM cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells containing cells. Include control wells with no compound.
-
Infect the cells with a standardized amount of HIV-1. Include uninfected control wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-7 days).
-
At the end of the incubation period, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assay (CC50 Determination)
This assay determines the 50% cytotoxic concentration (CC50) of this compound.
Procedure: The protocol is similar to the anti-HIV-1 activity assay, but the cells are not infected with the virus. The CC50 value is calculated based on the reduction in cell viability in the presence of the compound compared to untreated control cells.
Syncytia Formation Assay
This assay is used for HIV-1 strains that induce the formation of syncytia (multinucleated giant cells) in certain cell lines (e.g., CEM-SS).
Materials:
-
Syncytium-sensitive cell line (e.g., CEM-SS)
-
HIV-1 viral stock (syncytium-inducing strain)
-
This compound
-
Culture medium
-
96-well microtiter plates
-
Microscope
Procedure:
-
Seed the syncytium-sensitive cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a syncytium-inducing HIV-1 strain.
-
Incubate the plates for 3-5 days.
-
Visually inspect the wells under a microscope and count the number of syncytia.
-
The IC50 is the concentration of the compound that reduces the number of syncytia by 50% compared to the virus control.
Figure 2: General experimental workflow for in vitro anti-HIV-1 activity testing.
Resistance
As with other NNRTIs, resistance to this compound can develop through mutations in the reverse transcriptase gene of HIV-1. Specific mutations can reduce the binding affinity of the drug to the enzyme, thereby decreasing its inhibitory effect.
Conclusion
This compound is a potent and selective inhibitor of HIV-1, demonstrating significant activity against a range of viral strains in vitro. Its mechanism as a non-nucleoside reverse transcriptase inhibitor is well-established. While its efficacy against HIV-1 is clear, there is a notable absence of data regarding its activity against other viral pathogens. Further research would be necessary to explore a broader antiviral spectrum for this compound.
Figure 3: Logical relationship of the known antiviral activity spectrum of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Selectivity of R82913 for HIV-1 vs. HIV-2
This technical guide provides a comprehensive overview of the selective inhibitory activity of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1) as compared to Human Immunodeficiency Virus Type 2 (HIV-2).
Executive Summary
This compound, a TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, demonstrates potent and highly selective inhibition of HIV-1 replication.[3][4] This selectivity is a hallmark of many NNRTIs, which are largely ineffective against HIV-2 due to structural differences in the drug-binding pocket of the reverse transcriptase (RT) enzyme.[5][6] this compound exhibits a high therapeutic index, indicating a significant window between its antiviral efficacy and cellular toxicity.[3][7]
Quantitative Analysis of Antiviral Activity and Toxicity
The following tables summarize the key quantitative data regarding the efficacy and toxicity of this compound.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Cell Line | Virus Strains | Value (µM) | Reference |
| Median IC₅₀ | CEM | 13 different strains | 0.15 | [3] |
| ID₅₀ (RT inhibition) | - | - | 0.01 | [3] |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Line | Value (µM) | Reference |
| CC₅₀ | CEM | 46 | [3] |
Table 3: Selectivity of this compound for HIV-1 vs. HIV-2
| Virus | Activity | Reference |
| HIV-1 | Potent inhibitor of replication and reverse transcriptase | [3][4] |
| HIV-2 | No effect on replication or reverse transcriptase | [3] |
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[8] It binds to a specific, allosteric hydrophobic pocket located near the enzyme's active site.[5][8] This binding induces a conformational change in the enzyme, which, while not preventing the binding of the natural deoxynucleotide triphosphate (dNTP) substrate, blocks the chemical step of nucleotide incorporation into the growing DNA chain.[8] This leads to a nonproductive enzyme-substrate complex and terminates DNA synthesis.
The high degree of selectivity for HIV-1 over HIV-2 is attributed to amino acid sequence variations within this NNRTI-binding pocket.[6] Key residues in HIV-1 RT, such as tyrosine 181 and tyrosine 188, are critical for the binding of many NNRTIs.[9] These residues are not conserved in HIV-2 RT, resulting in the intrinsic resistance of HIV-2 to this class of inhibitors.[6]
Caption: Mechanism of this compound selective inhibition of HIV-1 RT.
Experimental Protocols
The determination of the antiviral activity and selectivity of this compound involves several key experimental procedures.
Cell-Based HIV-1 and HIV-2 Inhibition Assay
This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.
-
Cells: CEM cells, a human T-lymphoblastoid cell line, are commonly used as they are susceptible to infection by both HIV-1 and HIV-2.
-
Virus: A panel of diverse laboratory strains and clinical isolates of HIV-1, and a representative strain of HIV-2 are used.
-
Procedure:
-
CEM cells are cultured in appropriate media.
-
The cells are infected with a standardized amount of either HIV-1 or HIV-2.
-
Immediately after infection, serial dilutions of this compound are added to the cell cultures.
-
Control cultures with no drug and uninfected cells are included.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen for HIV-1 or reverse transcriptase activity in the culture supernatant.
-
-
Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for determining the IC50 of this compound.
Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the effect of the compound on the enzymatic activity of purified reverse transcriptase.
-
Enzyme: Purified recombinant HIV-1 and HIV-2 reverse transcriptase.
-
Template/Primer: A synthetic template-primer, such as poly(rA)•oligo(dT), or a natural heteropolymer template like ribosomal RNA, is used to mimic the viral RNA genome and the initial DNA primer.[3]
-
Substrate: A radiolabeled or fluorescently labeled deoxynucleotide triphosphate (e.g., ³H-dTTP) is included in the reaction mixture.
-
Procedure:
-
The reaction mixture containing the template/primer, purified RT enzyme, and buffer is prepared.
-
Serial dilutions of this compound are added to the reaction.
-
The reaction is initiated by the addition of the dNTP substrate.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the newly synthesized DNA is precipitated and separated from the unincorporated dNTPs.
-
The amount of incorporated radiolabel or fluorescence is measured, which is proportional to the RT activity.
-
-
Data Analysis: The concentration of this compound that inhibits the enzymatic activity by 50% (ID₅₀) is determined.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells.
-
Cells: Uninfected CEM cells are used.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of this compound are added.
-
The cells are incubated for the same duration as the antiviral assay.
-
Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.
-
-
Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to IC₅₀.
Resistance Profile
Prolonged exposure of HIV-1 to this compound in vitro can lead to the selection of drug-resistant viral strains.[10] A key mutation associated with resistance to this compound is the substitution of tyrosine at position 188 in the reverse transcriptase to leucine (B10760876) (Y188L).[10] Other mutations, such as those at positions 100 and 103, have also been observed in TIBO-resistant strains.[11] The emergence of resistance underscores the importance of combination antiretroviral therapy.
References
- 1. [Selectivity of the reverse transcriptase inhibitors toward types 1 and 2 of human immunodeficiency virus (HIV)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Selectivity of R82913 for HIV-1 vs. HIV-2
This technical guide provides a comprehensive overview of the selective inhibitory activity of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1) as compared to Human Immunodeficiency Virus Type 2 (HIV-2).
Executive Summary
This compound, a TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, demonstrates potent and highly selective inhibition of HIV-1 replication.[3][4] This selectivity is a hallmark of many NNRTIs, which are largely ineffective against HIV-2 due to structural differences in the drug-binding pocket of the reverse transcriptase (RT) enzyme.[5][6] this compound exhibits a high therapeutic index, indicating a significant window between its antiviral efficacy and cellular toxicity.[3][7]
Quantitative Analysis of Antiviral Activity and Toxicity
The following tables summarize the key quantitative data regarding the efficacy and toxicity of this compound.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Parameter | Cell Line | Virus Strains | Value (µM) | Reference |
| Median IC₅₀ | CEM | 13 different strains | 0.15 | [3] |
| ID₅₀ (RT inhibition) | - | - | 0.01 | [3] |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Line | Value (µM) | Reference |
| CC₅₀ | CEM | 46 | [3] |
Table 3: Selectivity of this compound for HIV-1 vs. HIV-2
| Virus | Activity | Reference |
| HIV-1 | Potent inhibitor of replication and reverse transcriptase | [3][4] |
| HIV-2 | No effect on replication or reverse transcriptase | [3] |
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[8] It binds to a specific, allosteric hydrophobic pocket located near the enzyme's active site.[5][8] This binding induces a conformational change in the enzyme, which, while not preventing the binding of the natural deoxynucleotide triphosphate (dNTP) substrate, blocks the chemical step of nucleotide incorporation into the growing DNA chain.[8] This leads to a nonproductive enzyme-substrate complex and terminates DNA synthesis.
The high degree of selectivity for HIV-1 over HIV-2 is attributed to amino acid sequence variations within this NNRTI-binding pocket.[6] Key residues in HIV-1 RT, such as tyrosine 181 and tyrosine 188, are critical for the binding of many NNRTIs.[9] These residues are not conserved in HIV-2 RT, resulting in the intrinsic resistance of HIV-2 to this class of inhibitors.[6]
Caption: Mechanism of this compound selective inhibition of HIV-1 RT.
Experimental Protocols
The determination of the antiviral activity and selectivity of this compound involves several key experimental procedures.
Cell-Based HIV-1 and HIV-2 Inhibition Assay
This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.
-
Cells: CEM cells, a human T-lymphoblastoid cell line, are commonly used as they are susceptible to infection by both HIV-1 and HIV-2.
-
Virus: A panel of diverse laboratory strains and clinical isolates of HIV-1, and a representative strain of HIV-2 are used.
-
Procedure:
-
CEM cells are cultured in appropriate media.
-
The cells are infected with a standardized amount of either HIV-1 or HIV-2.
-
Immediately after infection, serial dilutions of this compound are added to the cell cultures.
-
Control cultures with no drug and uninfected cells are included.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen for HIV-1 or reverse transcriptase activity in the culture supernatant.
-
-
Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for determining the IC50 of this compound.
Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the effect of the compound on the enzymatic activity of purified reverse transcriptase.
-
Enzyme: Purified recombinant HIV-1 and HIV-2 reverse transcriptase.
-
Template/Primer: A synthetic template-primer, such as poly(rA)•oligo(dT), or a natural heteropolymer template like ribosomal RNA, is used to mimic the viral RNA genome and the initial DNA primer.[3]
-
Substrate: A radiolabeled or fluorescently labeled deoxynucleotide triphosphate (e.g., ³H-dTTP) is included in the reaction mixture.
-
Procedure:
-
The reaction mixture containing the template/primer, purified RT enzyme, and buffer is prepared.
-
Serial dilutions of this compound are added to the reaction.
-
The reaction is initiated by the addition of the dNTP substrate.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the newly synthesized DNA is precipitated and separated from the unincorporated dNTPs.
-
The amount of incorporated radiolabel or fluorescence is measured, which is proportional to the RT activity.
-
-
Data Analysis: The concentration of this compound that inhibits the enzymatic activity by 50% (ID₅₀) is determined.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells.
-
Cells: Uninfected CEM cells are used.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of this compound are added.
-
The cells are incubated for the same duration as the antiviral assay.
-
Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.
-
-
Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to IC₅₀.
Resistance Profile
Prolonged exposure of HIV-1 to this compound in vitro can lead to the selection of drug-resistant viral strains.[10] A key mutation associated with resistance to this compound is the substitution of tyrosine at position 188 in the reverse transcriptase to leucine (Y188L).[10] Other mutations, such as those at positions 100 and 103, have also been observed in TIBO-resistant strains.[11] The emergence of resistance underscores the importance of combination antiretroviral therapy.
References
- 1. [Selectivity of the reverse transcriptase inhibitors toward types 1 and 2 of human immunodeficiency virus (HIV)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on R82913 (9-Cl-TIBO): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research findings on R82913 (9-Cl-TIBO), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes key quantitative data, outlines detailed experimental methodologies from foundational studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Compound Characteristics
This compound, with the chemical name (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a derivative of the TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione) class of compounds. Early research established it as a highly potent and selective inhibitor of HIV-1 replication.[1][3] It demonstrates antiviral activity against various HIV-1 strains by specifically targeting the viral enzyme, reverse transcriptase (RT).[1][3] A key characteristic of this compound is its high selectivity for HIV-1, showing no inhibitory effect on HIV-2 or its reverse transcriptase.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on this compound, providing insights into its antiviral potency, cytotoxicity, and enzymatic inhibition.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain(s) | Value | Selectivity Index (SI) | Reference |
| IC50 (Median) | CEM | 13 different HIV-1 strains | 0.15 µM | 307 | [1] |
| IC50 Range | CEM | 13 different HIV-1 strains | 0.01 - 0.65 µM | - | [1] |
| CC50 | CEM | - | 46 µM | - | [1] |
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / IC50
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound
| Parameter | Enzyme Source | Template/Primer | Value | Reference |
| ID50 | HIV-1 RT | Ribosomal RNA (heteropolymer) | 0.01 µM | [1] |
ID50 (50% Inhibitory Dose): The concentration of the drug that inhibits enzyme activity by 50%.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, it does not require intracellular phosphorylation to become active. It binds to a specific, allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside triphosphates bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This mechanism is effective against both RNA-dependent (negative strand synthesis) and DNA-dependent (positive strand synthesis) polymerase activities of HIV-1 RT.[3][4]
Caption: Mechanism of this compound as an allosteric inhibitor of HIV-1 RT.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in early research on this compound. These protocols are based on standard virological and biochemical assays of the era and information extrapolated from the abstracts of the primary literature.
In Vitro Antiviral Activity Assay (Microtiter Plate Assay)
This assay determines the concentration of this compound required to inhibit the cytopathic effects of HIV-1 in a susceptible cell line.
a. Cell Line and Virus:
-
Cell Line: CEM cells, a human T-lymphoblastoid cell line, are used as they are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.
-
Virus: Various laboratory strains and clinical isolates of HIV-1 are used.
b. Protocol:
-
Cell Preparation: CEM cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained in a logarithmic growth phase.
-
Compound Dilution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Infection and Treatment:
-
CEM cells are seeded into 96-well microtiter plates at a density of approximately 2.5 x 10^4 cells per well.
-
Cells are infected with a standardized amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
-
Immediately after infection, the serially diluted this compound is added to the wells. Control wells include uninfected cells, infected untreated cells, and cells treated with the drug vehicle (DMSO).
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 6-7 days, allowing for multiple rounds of viral replication and the development of cytopathic effects in the untreated infected control wells.
-
Quantification of Viral Replication/Cytopathic Effect: The viability of the cells is assessed using the MTT assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for 4 hours at 37°C, during which viable cells metabolize the yellow MTT into a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is read at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the uninfected control cells. The IC50 is calculated as the concentration of this compound that results in a 50% protection of cells from the virus-induced cytopathic effect.
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Cytotoxicity Assay
This assay determines the toxicity of this compound to the host cells in the absence of virus.
a. Protocol:
-
The protocol is identical to the antiviral activity assay, with the critical exception that the cells are not infected with HIV-1.
-
CEM cells are seeded and treated with the same serial dilutions of this compound.
-
After the same incubation period (6-7 days), cell viability is measured using the MTT assay.
-
Data Analysis: The CC50 is calculated as the concentration of this compound that reduces the viability of uninfected cells by 50% compared to untreated control cells.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
a. Reagents:
-
Enzyme: Purified recombinant HIV-1 reverse transcriptase.
-
Template/Primer: A heteropolymeric template, such as ribosomal RNA (rRNA), is used to mimic the natural viral RNA template. An oligo(dT) primer is annealed to the template.
-
Substrates: Deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one of them being radiolabeled (e.g., [3H]dTTP) for detection.
-
Buffer: A suitable reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.
b. Protocol:
-
Reaction Setup: The reaction is set up in microcentrifuge tubes or a microtiter plate on ice.
-
Inhibitor Pre-incubation: Purified HIV-1 RT is pre-incubated with various concentrations of this compound in the reaction buffer for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the template/primer and the dNTP mix (containing the radiolabeled dNTP).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a cold solution of trichloroacetic acid (TCA), which precipitates the newly synthesized DNA along with the enzyme and template.
-
Quantification:
-
The precipitated DNA is collected by filtration through glass fiber filters.
-
The filters are washed with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
The radioactivity retained on the filters, which is proportional to the amount of newly synthesized DNA, is measured using a scintillation counter.
-
-
Data Analysis: The ID50 is calculated as the concentration of this compound that reduces the reverse transcriptase activity by 50% compared to the no-drug control.
Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.
Conclusion
The early research on this compound (9-Cl-TIBO) unequivocally established it as a groundbreaking compound in the development of anti-HIV-1 therapeutics. Its high potency, selectivity, and novel mechanism of action as a non-nucleoside reverse transcriptase inhibitor distinguished it from the nucleoside analogs available at the time. The foundational studies summarized in this guide provided the critical data and methodologies that paved the way for the development of the NNRTI class of antiretroviral drugs, which remain a cornerstone of combination antiretroviral therapy (cART). The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in the ongoing effort to develop new and more effective antiviral agents.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on R82913 (9-Cl-TIBO): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research findings on R82913 (9-Cl-TIBO), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes key quantitative data, outlines detailed experimental methodologies from foundational studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Compound Characteristics
This compound, with the chemical name (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a derivative of the TIBO (tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione) class of compounds. Early research established it as a highly potent and selective inhibitor of HIV-1 replication.[1][3] It demonstrates antiviral activity against various HIV-1 strains by specifically targeting the viral enzyme, reverse transcriptase (RT).[1][3] A key characteristic of this compound is its high selectivity for HIV-1, showing no inhibitory effect on HIV-2 or its reverse transcriptase.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on this compound, providing insights into its antiviral potency, cytotoxicity, and enzymatic inhibition.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain(s) | Value | Selectivity Index (SI) | Reference |
| IC50 (Median) | CEM | 13 different HIV-1 strains | 0.15 µM | 307 | [1] |
| IC50 Range | CEM | 13 different HIV-1 strains | 0.01 - 0.65 µM | - | [1] |
| CC50 | CEM | - | 46 µM | - | [1] |
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / IC50
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound
| Parameter | Enzyme Source | Template/Primer | Value | Reference |
| ID50 | HIV-1 RT | Ribosomal RNA (heteropolymer) | 0.01 µM | [1] |
ID50 (50% Inhibitory Dose): The concentration of the drug that inhibits enzyme activity by 50%.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, it does not require intracellular phosphorylation to become active. It binds to a specific, allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside triphosphates bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. This mechanism is effective against both RNA-dependent (negative strand synthesis) and DNA-dependent (positive strand synthesis) polymerase activities of HIV-1 RT.[3][4]
Caption: Mechanism of this compound as an allosteric inhibitor of HIV-1 RT.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in early research on this compound. These protocols are based on standard virological and biochemical assays of the era and information extrapolated from the abstracts of the primary literature.
In Vitro Antiviral Activity Assay (Microtiter Plate Assay)
This assay determines the concentration of this compound required to inhibit the cytopathic effects of HIV-1 in a susceptible cell line.
a. Cell Line and Virus:
-
Cell Line: CEM cells, a human T-lymphoblastoid cell line, are used as they are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects.
-
Virus: Various laboratory strains and clinical isolates of HIV-1 are used.
b. Protocol:
-
Cell Preparation: CEM cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained in a logarithmic growth phase.
-
Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.
-
Infection and Treatment:
-
CEM cells are seeded into 96-well microtiter plates at a density of approximately 2.5 x 10^4 cells per well.
-
Cells are infected with a standardized amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
-
Immediately after infection, the serially diluted this compound is added to the wells. Control wells include uninfected cells, infected untreated cells, and cells treated with the drug vehicle (DMSO).
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 6-7 days, allowing for multiple rounds of viral replication and the development of cytopathic effects in the untreated infected control wells.
-
Quantification of Viral Replication/Cytopathic Effect: The viability of the cells is assessed using the MTT assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for 4 hours at 37°C, during which viable cells metabolize the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is read at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the uninfected control cells. The IC50 is calculated as the concentration of this compound that results in a 50% protection of cells from the virus-induced cytopathic effect.
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Cytotoxicity Assay
This assay determines the toxicity of this compound to the host cells in the absence of virus.
a. Protocol:
-
The protocol is identical to the antiviral activity assay, with the critical exception that the cells are not infected with HIV-1.
-
CEM cells are seeded and treated with the same serial dilutions of this compound.
-
After the same incubation period (6-7 days), cell viability is measured using the MTT assay.
-
Data Analysis: The CC50 is calculated as the concentration of this compound that reduces the viability of uninfected cells by 50% compared to untreated control cells.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
a. Reagents:
-
Enzyme: Purified recombinant HIV-1 reverse transcriptase.
-
Template/Primer: A heteropolymeric template, such as ribosomal RNA (rRNA), is used to mimic the natural viral RNA template. An oligo(dT) primer is annealed to the template.
-
Substrates: Deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP), with one of them being radiolabeled (e.g., [3H]dTTP) for detection.
-
Buffer: A suitable reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.
b. Protocol:
-
Reaction Setup: The reaction is set up in microcentrifuge tubes or a microtiter plate on ice.
-
Inhibitor Pre-incubation: Purified HIV-1 RT is pre-incubated with various concentrations of this compound in the reaction buffer for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the template/primer and the dNTP mix (containing the radiolabeled dNTP).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a cold solution of trichloroacetic acid (TCA), which precipitates the newly synthesized DNA along with the enzyme and template.
-
Quantification:
-
The precipitated DNA is collected by filtration through glass fiber filters.
-
The filters are washed with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
The radioactivity retained on the filters, which is proportional to the amount of newly synthesized DNA, is measured using a scintillation counter.
-
-
Data Analysis: The ID50 is calculated as the concentration of this compound that reduces the reverse transcriptase activity by 50% compared to the no-drug control.
Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.
Conclusion
The early research on this compound (9-Cl-TIBO) unequivocally established it as a groundbreaking compound in the development of anti-HIV-1 therapeutics. Its high potency, selectivity, and novel mechanism of action as a non-nucleoside reverse transcriptase inhibitor distinguished it from the nucleoside analogs available at the time. The foundational studies summarized in this guide provided the critical data and methodologies that paved the way for the development of the NNRTI class of antiretroviral drugs, which remain a cornerstone of combination antiretroviral therapy (cART). The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in the ongoing effort to develop new and more effective antiviral agents.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for R82913 In Vitro HIV-1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As a member of the TIBO (tetrahydroimidazo[4,5,1-jk][3][4]-benzodiazepin-2(1H)-thione) derivative family, this compound exhibits significant antiviral activity against various strains of HIV-1 by specifically targeting the reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[3][5] It demonstrates no inhibitory effect on HIV-2 replication or its reverse transcriptase.[3][5] These application notes provide detailed protocols for assessing the in vitro anti-HIV-1 activity and cytotoxicity of this compound.
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity required for the conversion of the viral RNA genome into double-stranded DNA. This action effectively halts the viral replication process at an early stage.
Caption: Mechanism of this compound action on the HIV-1 replication cycle.
Quantitative Data for this compound
The following table summarizes the key in vitro inhibitory concentrations for this compound against HIV-1.
| Parameter | Cell Line | Value | Reference |
| Median IC50 | CEM cells | 0.15 µM | [1][2][3][5] |
| ID50 (RT Assay) | - | 0.01 µM | [3][5] |
| 50% Cytotoxicity (CC50) | CEM cells | 46 µM | [3][5] |
| Selectivity Index (SI) | CEM cells | >300 | [3][5] |
IC50: 50% inhibitory concentration in cell culture. ID50: 50% inhibitory dose in an enzymatic assay. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Experimental Protocols
Cell-Based Anti-HIV-1 Assay in CEM Cells
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound in a human T-lymphoblastoid cell line (CEM) acutely infected with HIV-1. The readout for viral replication is the quantification of the HIV-1 p24 core antigen in the cell culture supernatant.
Materials:
-
CEM cells
-
HIV-1 laboratory strain (e.g., NL4-3)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well flat-bottom microtiter plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Polybrene
Procedure:
-
Cell Preparation: Culture CEM cells in RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before initiating the assay.
-
Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar.
-
Infection: Pre-treat CEM cells (e.g., 1 x 10^5 cells/well) with Polybrene (2 µg/mL) for 30 minutes at 37°C. Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Treatment: Immediately after infection, add the serially diluted this compound to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO2 incubator.
-
p24 Quantification: After the incubation period, centrifuge the plates to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the cell-based anti-HIV-1 assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the 50% inhibitory dose (ID50) of this compound against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reverse Transcriptase Assay Kit (commercial kits are available and recommended)
-
Poly(A) template and oligo(dT) primer or a heteropolymer template like ribosomal RNA[3]
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive labeled dNTP)
-
Assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT)
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the assay buffer, template/primer, and dNTPs.
-
Inhibitor Addition: Add the diluted this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Stop the reaction and measure the incorporation of the labeled dNTP into the newly synthesized DNA strand according to the kit manufacturer's instructions. This may involve scintillation counting for radioactive labels or colorimetric/fluorometric detection for non-radioactive labels.
-
Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the positive control. Determine the ID50 value by plotting the percentage of inhibition against the log of the compound concentration.
References
- 1. ablinc.com [ablinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R82913 In Vitro HIV-1 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As a member of the TIBO (tetrahydroimidazo[4,5,1-jk][3][4]-benzodiazepin-2(1H)-thione) derivative family, this compound exhibits significant antiviral activity against various strains of HIV-1 by specifically targeting the reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[3][5] It demonstrates no inhibitory effect on HIV-2 replication or its reverse transcriptase.[3][5] These application notes provide detailed protocols for assessing the in vitro anti-HIV-1 activity and cytotoxicity of this compound.
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity required for the conversion of the viral RNA genome into double-stranded DNA. This action effectively halts the viral replication process at an early stage.
Caption: Mechanism of this compound action on the HIV-1 replication cycle.
Quantitative Data for this compound
The following table summarizes the key in vitro inhibitory concentrations for this compound against HIV-1.
| Parameter | Cell Line | Value | Reference |
| Median IC50 | CEM cells | 0.15 µM | [1][2][3][5] |
| ID50 (RT Assay) | - | 0.01 µM | [3][5] |
| 50% Cytotoxicity (CC50) | CEM cells | 46 µM | [3][5] |
| Selectivity Index (SI) | CEM cells | >300 | [3][5] |
IC50: 50% inhibitory concentration in cell culture. ID50: 50% inhibitory dose in an enzymatic assay. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Experimental Protocols
Cell-Based Anti-HIV-1 Assay in CEM Cells
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound in a human T-lymphoblastoid cell line (CEM) acutely infected with HIV-1. The readout for viral replication is the quantification of the HIV-1 p24 core antigen in the cell culture supernatant.
Materials:
-
CEM cells
-
HIV-1 laboratory strain (e.g., NL4-3)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well flat-bottom microtiter plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Polybrene
Procedure:
-
Cell Preparation: Culture CEM cells in RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before initiating the assay.
-
Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar.
-
Infection: Pre-treat CEM cells (e.g., 1 x 10^5 cells/well) with Polybrene (2 µg/mL) for 30 minutes at 37°C. Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Treatment: Immediately after infection, add the serially diluted this compound to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO2 incubator.
-
p24 Quantification: After the incubation period, centrifuge the plates to pellet the cells. Collect the cell-free supernatant and quantify the p24 antigen concentration using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the cell-based anti-HIV-1 assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the 50% inhibitory dose (ID50) of this compound against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reverse Transcriptase Assay Kit (commercial kits are available and recommended)
-
Poly(A) template and oligo(dT) primer or a heteropolymer template like ribosomal RNA[3]
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive labeled dNTP)
-
Assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT)
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the assay buffer, template/primer, and dNTPs.
-
Inhibitor Addition: Add the diluted this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Stop the reaction and measure the incorporation of the labeled dNTP into the newly synthesized DNA strand according to the kit manufacturer's instructions. This may involve scintillation counting for radioactive labels or colorimetric/fluorometric detection for non-radioactive labels.
-
Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the positive control. Determine the ID50 value by plotting the percentage of inhibition against the log of the compound concentration.
References
- 1. ablinc.com [ablinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating R82913 in CEM Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) derivative, is a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase.[1][3] It has been demonstrated to inhibit the replication of various HIV-1 strains in CEM cells, a human T-lymphoblastoid cell line derived from a patient with acute lymphoblastic leukemia.[1][4] While the primary body of research on this compound has focused on its antiretroviral activity, the broader biological effects of this compound on host cells, particularly cancer cell lines like CEM, are not extensively characterized. Given that various heterocyclic compounds are explored for their anticancer properties, this compound presents an interesting candidate for investigation in the context of oncology.[5][6][7][8]
These application notes provide a comprehensive guide for researchers interested in exploring the potential anticancer effects of this compound on CEM cells. This document outlines detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, and provides an overview of key signaling pathways relevant to T-cell acute lymphoblastic leukemia.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound in the context of its anti-HIV-1 research. Researchers can use the subsequent template tables to record their own experimental data when investigating the potential anticancer effects of this compound.
Table 1: Published Activity of this compound against HIV-1 in CEM Cells
| Parameter | Value | Cell Line | Context | Reference |
| Median IC50 | 0.15 µM | CEM | Inhibition of HIV-1 Replication | [1][3] |
| CC50 | 46 µM | CEM | Cytotoxicity (50% cell killing) | [1] |
Table 2: Template for Cytotoxicity Data of this compound in CEM Cells
| Parameter | This compound | Positive Control |
| IC50 (µM) after 24h | ||
| IC50 (µM) after 48h | ||
| IC50 (µM) after 72h |
Table 3: Template for Apoptosis Analysis of this compound-treated CEM Cells
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control |
Table 4: Template for Cell Cycle Analysis of this compound-treated CEM Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control |
Experimental Protocols
CEM Cell Culture
The CCRF-CEM cell line, established from the peripheral blood of a patient with acute lymphoblastic leukemia, is a widely used model for T-cell leukemia.[4][9]
-
Materials:
-
CCRF-CEM cells (e.g., ATCC CCL-119)
-
RPMI-1640 medium (ATCC 30-2001 or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
-
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin
-
-
Procedure:
-
Maintain CEM cells in suspension in T-75 flasks with complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell density and viability regularly. The doubling time is approximately 24-30 hours.[4]
-
Keep the cell concentration between 1 x 10^5 and 1 x 10^6 viable cells/mL.[4] Do not allow the density to exceed 1 x 10^6 cells/mL to maintain logarithmic growth.
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the required volume of cell suspension at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 1-2 x 10^5 viable cells/mL.
-
Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on the viability and proliferation of CEM cells.
-
Materials:
-
CEM cells
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed CEM cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or add 10 µL of MTT reagent and incubate for 4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment.
-
Materials:
-
CEM cells treated with this compound for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Materials:
-
CEM cells treated with this compound.
-
Cold PBS.
-
Cold 70% ethanol (B145695).
-
RNase A solution (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Visualizations
CEM cells, being a T-ALL cell line, are known to harbor dysregulations in several key signaling pathways that control cell proliferation, survival, and differentiation. Investigating the effect of this compound on these pathways could elucidate its potential mechanism of action. Key pathways include NOTCH1, PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK.[1][2][3][10]
Diagrams
References
- 1. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling pathways involved in the development of T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCRF-CEM Cells [cytion.com]
- 10. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating R82913 in CEM Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) derivative, is a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase.[1][3] It has been demonstrated to inhibit the replication of various HIV-1 strains in CEM cells, a human T-lymphoblastoid cell line derived from a patient with acute lymphoblastic leukemia.[1][4] While the primary body of research on this compound has focused on its antiretroviral activity, the broader biological effects of this compound on host cells, particularly cancer cell lines like CEM, are not extensively characterized. Given that various heterocyclic compounds are explored for their anticancer properties, this compound presents an interesting candidate for investigation in the context of oncology.[5][6][7][8]
These application notes provide a comprehensive guide for researchers interested in exploring the potential anticancer effects of this compound on CEM cells. This document outlines detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, and provides an overview of key signaling pathways relevant to T-cell acute lymphoblastic leukemia.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound in the context of its anti-HIV-1 research. Researchers can use the subsequent template tables to record their own experimental data when investigating the potential anticancer effects of this compound.
Table 1: Published Activity of this compound against HIV-1 in CEM Cells
| Parameter | Value | Cell Line | Context | Reference |
| Median IC50 | 0.15 µM | CEM | Inhibition of HIV-1 Replication | [1][3] |
| CC50 | 46 µM | CEM | Cytotoxicity (50% cell killing) | [1] |
Table 2: Template for Cytotoxicity Data of this compound in CEM Cells
| Parameter | This compound | Positive Control |
| IC50 (µM) after 24h | ||
| IC50 (µM) after 48h | ||
| IC50 (µM) after 72h |
Table 3: Template for Apoptosis Analysis of this compound-treated CEM Cells
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control |
Table 4: Template for Cell Cycle Analysis of this compound-treated CEM Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control |
Experimental Protocols
CEM Cell Culture
The CCRF-CEM cell line, established from the peripheral blood of a patient with acute lymphoblastic leukemia, is a widely used model for T-cell leukemia.[4][9]
-
Materials:
-
CCRF-CEM cells (e.g., ATCC CCL-119)
-
RPMI-1640 medium (ATCC 30-2001 or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
-
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin
-
-
Procedure:
-
Maintain CEM cells in suspension in T-75 flasks with complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell density and viability regularly. The doubling time is approximately 24-30 hours.[4]
-
Keep the cell concentration between 1 x 10^5 and 1 x 10^6 viable cells/mL.[4] Do not allow the density to exceed 1 x 10^6 cells/mL to maintain logarithmic growth.
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Centrifuge the required volume of cell suspension at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 1-2 x 10^5 viable cells/mL.
-
Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on the viability and proliferation of CEM cells.
-
Materials:
-
CEM cells
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed CEM cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or add 10 µL of MTT reagent and incubate for 4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment.
-
Materials:
-
CEM cells treated with this compound for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Materials:
-
CEM cells treated with this compound.
-
Cold PBS.
-
Cold 70% ethanol.
-
RNase A solution (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Visualizations
CEM cells, being a T-ALL cell line, are known to harbor dysregulations in several key signaling pathways that control cell proliferation, survival, and differentiation. Investigating the effect of this compound on these pathways could elucidate its potential mechanism of action. Key pathways include NOTCH1, PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK.[1][2][3][10]
Diagrams
References
- 1. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling pathways involved in the development of T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCRF-CEM Cells [cytion.com]
- 10. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HIV-1 Reverse Transcriptase Kinetics Using R82913
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[3] As a member of the TIBO (tetrahydroimidazo-benzodiazepin-thione) family of compounds, this compound exhibits strong antiviral activity against various HIV-1 strains by binding to a specific, allosteric site on the reverse transcriptase (RT) enzyme.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity essential for viral replication.[1][6] These application notes provide detailed protocols for utilizing this compound to study the kinetics of HIV-1 RT, crucial for understanding its mechanism of action and for the development of novel antiretroviral therapies.
This compound acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate.[1][7] It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT.[1][8] This binding does not prevent the binding of dNTPs but rather blocks the chemical step of nucleotide incorporation, leading to the formation of a non-productive enzyme-substrate complex.[1][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related TIBO compounds to facilitate comparison.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain(s) | Value | Reference |
| Median IC50 | CEM | 13 different HIV-1 strains | 0.15 µM | [3] |
| ID50 (vs. HIV-1 RT) | - | - | 0.01 µM | [3] |
| 50% Cytotoxic Concentration (CC50) | CEM | - | 46 µM | [3] |
| Selectivity Index (CC50/IC50) | CEM | - | ~307 | [3] |
Table 2: Pre-Steady-State Kinetic Constants for TIBO Derivatives with HIV-1 RT
| Compound | Parameter | Condition | Value | Reference |
| O-TIBO | K_d | - Mg²⁺ | 3.0 µM | [1] |
| + 10 mM Mg²⁺ | 10.8 µM | [1] | ||
| k_on | - Mg²⁺ | 1.2 x 10⁵ M⁻¹s⁻¹ | [1] | |
| + 10 mM Mg²⁺ | 5.0 x 10⁴ M⁻¹s⁻¹ | [1] | ||
| k_off | - Mg²⁺ | 0.36 s⁻¹ | [1] | |
| + 10 mM Mg²⁺ | 0.54 s⁻¹ | [1] | ||
| Cl-TIBO | K_d | - Mg²⁺ | 0.2 µM | [1] |
| + 10 mM Mg²⁺ | 1.2 µM | [1] |
Experimental Protocols
Steady-State Kinetics of HIV-1 RT Inhibition by this compound
This protocol is designed to determine the mode of inhibition and the inhibition constant (Ki) of this compound for HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Poly(rA) template
-
Oligo(dT)₁₂₋₁₈ primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
Quenching Solution: 10% Trichloroacetic acid (TCA), 20 mM Sodium Pyrophosphate
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Template/Primer: Anneal the poly(rA) template to the oligo(dT) primer by mixing at a 1:1 molar ratio, heating to 80°C for 5 minutes, and then slowly cooling to room temperature.
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare a range of concentrations of [³H]-dTTP.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of the template/primer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding a mixture of [³H]-dTTP and unlabeled dTTP at varying concentrations.
-
Immediately add a pre-determined amount of HIV-1 RT to initiate the polymerization.
-
Incubate the reaction at 37°C for a time period within the linear range of the reaction (e.g., 10-20 minutes).
-
-
Quench Reaction:
-
Stop the reaction by adding ice-cold quenching solution.
-
-
Measure Incorporation:
-
Filter the reaction mixture through glass fiber filters.
-
Wash the filters extensively with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated [³H]-dTTP using a scintillation counter.
-
-
Data Analysis:
-
Plot the reaction velocity (cpm/min) against the substrate ([³H]-dTTP) concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics to determine Vmax and Km in the absence and presence of this compound.
-
A Lineweaver-Burk or Dixon plot can be used to determine the mode of inhibition and the Ki value. For non-competitive inhibition, a secondary plot of the slopes or y-intercepts from the Lineweaver-Burk plot versus the inhibitor concentration will yield -1/Ki as the x-intercept.
-
Pre-Steady-State "Burst" Kinetics of this compound Inhibition
This protocol measures the effect of this compound on the single-turnover incorporation of a nucleotide, providing insights into the inhibitor's effect on the catalytic step.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (active site titrated)
-
This compound
-
5'-³²P-labeled DNA primer annealed to a DNA or RNA template
-
High concentration of the next correct dNTP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl
-
Quenching Solution: 0.5 M EDTA
-
Rapid quench-flow instrument
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Prepare Enzyme-DNA Complex:
-
Incubate a known concentration of active HIV-1 RT with a slight excess of the 5'-³²P-labeled primer/template duplex in the reaction buffer.
-
-
Inhibitor Binding:
-
Incubate the pre-formed enzyme-DNA complex with varying concentrations of this compound for a sufficient time to reach binding equilibrium.
-
-
Single Nucleotide Incorporation:
-
Rapidly mix the enzyme-DNA-inhibitor complex with a solution containing a high, saturating concentration of the next correct dNTP and MgCl₂ (final concentration ~10 mM) in a rapid quench-flow instrument.
-
Quench the reaction at various short time points (milliseconds to seconds) with the quenching solution.
-
-
Analysis of Products:
-
Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of product formed at each time point using a phosphorimager.
-
-
Data Analysis:
-
Plot the concentration of the extended product versus time.
-
The data should fit a burst equation: [Product] = A * (1 - exp(-k_obs * t)) + k_ss * t, where A is the amplitude of the burst (representing the amount of active enzyme), k_obs is the observed rate of the burst phase, and k_ss is the steady-state rate.
-
The amplitude of the burst will decrease as the concentration of this compound increases, reflecting the formation of the inhibited enzyme-DNA-inhibitor complex.
-
Plot the burst amplitude against the this compound concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd) for this compound.
-
Visualizations
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Caption: Workflow for steady-state kinetic analysis.
Caption: Workflow for pre-steady-state kinetic analysis.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1-specific RT inhibitors: highly selective inhibitors of human immunodeficiency virus type 1 that are specifically targeted at the viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase by the novel HIV-1-specific nucleoside analogue [2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3'-spiro-5 "- (4"-amino-1",2"-oxathiole-2",2"-dioxide)thymine (TSAO-T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HIV-1 Reverse Transcriptase Kinetics Using R82913
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[3] As a member of the TIBO (tetrahydroimidazo-benzodiazepin-thione) family of compounds, this compound exhibits strong antiviral activity against various HIV-1 strains by binding to a specific, allosteric site on the reverse transcriptase (RT) enzyme.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity essential for viral replication.[1][6] These application notes provide detailed protocols for utilizing this compound to study the kinetics of HIV-1 RT, crucial for understanding its mechanism of action and for the development of novel antiretroviral therapies.
This compound acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate.[1][7] It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT.[1][8] This binding does not prevent the binding of dNTPs but rather blocks the chemical step of nucleotide incorporation, leading to the formation of a non-productive enzyme-substrate complex.[1][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related TIBO compounds to facilitate comparison.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain(s) | Value | Reference |
| Median IC50 | CEM | 13 different HIV-1 strains | 0.15 µM | [3] |
| ID50 (vs. HIV-1 RT) | - | - | 0.01 µM | [3] |
| 50% Cytotoxic Concentration (CC50) | CEM | - | 46 µM | [3] |
| Selectivity Index (CC50/IC50) | CEM | - | ~307 | [3] |
Table 2: Pre-Steady-State Kinetic Constants for TIBO Derivatives with HIV-1 RT
| Compound | Parameter | Condition | Value | Reference |
| O-TIBO | K_d | - Mg²⁺ | 3.0 µM | [1] |
| + 10 mM Mg²⁺ | 10.8 µM | [1] | ||
| k_on | - Mg²⁺ | 1.2 x 10⁵ M⁻¹s⁻¹ | [1] | |
| + 10 mM Mg²⁺ | 5.0 x 10⁴ M⁻¹s⁻¹ | [1] | ||
| k_off | - Mg²⁺ | 0.36 s⁻¹ | [1] | |
| + 10 mM Mg²⁺ | 0.54 s⁻¹ | [1] | ||
| Cl-TIBO | K_d | - Mg²⁺ | 0.2 µM | [1] |
| + 10 mM Mg²⁺ | 1.2 µM | [1] |
Experimental Protocols
Steady-State Kinetics of HIV-1 RT Inhibition by this compound
This protocol is designed to determine the mode of inhibition and the inhibition constant (Ki) of this compound for HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Poly(rA) template
-
Oligo(dT)₁₂₋₁₈ primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
Quenching Solution: 10% Trichloroacetic acid (TCA), 20 mM Sodium Pyrophosphate
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Template/Primer: Anneal the poly(rA) template to the oligo(dT) primer by mixing at a 1:1 molar ratio, heating to 80°C for 5 minutes, and then slowly cooling to room temperature.
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare a range of concentrations of [³H]-dTTP.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of the template/primer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding a mixture of [³H]-dTTP and unlabeled dTTP at varying concentrations.
-
Immediately add a pre-determined amount of HIV-1 RT to initiate the polymerization.
-
Incubate the reaction at 37°C for a time period within the linear range of the reaction (e.g., 10-20 minutes).
-
-
Quench Reaction:
-
Stop the reaction by adding ice-cold quenching solution.
-
-
Measure Incorporation:
-
Filter the reaction mixture through glass fiber filters.
-
Wash the filters extensively with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated [³H]-dTTP using a scintillation counter.
-
-
Data Analysis:
-
Plot the reaction velocity (cpm/min) against the substrate ([³H]-dTTP) concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics to determine Vmax and Km in the absence and presence of this compound.
-
A Lineweaver-Burk or Dixon plot can be used to determine the mode of inhibition and the Ki value. For non-competitive inhibition, a secondary plot of the slopes or y-intercepts from the Lineweaver-Burk plot versus the inhibitor concentration will yield -1/Ki as the x-intercept.
-
Pre-Steady-State "Burst" Kinetics of this compound Inhibition
This protocol measures the effect of this compound on the single-turnover incorporation of a nucleotide, providing insights into the inhibitor's effect on the catalytic step.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (active site titrated)
-
This compound
-
5'-³²P-labeled DNA primer annealed to a DNA or RNA template
-
High concentration of the next correct dNTP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl
-
Quenching Solution: 0.5 M EDTA
-
Rapid quench-flow instrument
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Prepare Enzyme-DNA Complex:
-
Incubate a known concentration of active HIV-1 RT with a slight excess of the 5'-³²P-labeled primer/template duplex in the reaction buffer.
-
-
Inhibitor Binding:
-
Incubate the pre-formed enzyme-DNA complex with varying concentrations of this compound for a sufficient time to reach binding equilibrium.
-
-
Single Nucleotide Incorporation:
-
Rapidly mix the enzyme-DNA-inhibitor complex with a solution containing a high, saturating concentration of the next correct dNTP and MgCl₂ (final concentration ~10 mM) in a rapid quench-flow instrument.
-
Quench the reaction at various short time points (milliseconds to seconds) with the quenching solution.
-
-
Analysis of Products:
-
Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of product formed at each time point using a phosphorimager.
-
-
Data Analysis:
-
Plot the concentration of the extended product versus time.
-
The data should fit a burst equation: [Product] = A * (1 - exp(-k_obs * t)) + k_ss * t, where A is the amplitude of the burst (representing the amount of active enzyme), k_obs is the observed rate of the burst phase, and k_ss is the steady-state rate.
-
The amplitude of the burst will decrease as the concentration of this compound increases, reflecting the formation of the inhibited enzyme-DNA-inhibitor complex.
-
Plot the burst amplitude against the this compound concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd) for this compound.
-
Visualizations
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Caption: Workflow for steady-state kinetic analysis.
Caption: Workflow for pre-steady-state kinetic analysis.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1-specific RT inhibitors: highly selective inhibitors of human immunodeficiency virus type 1 that are specifically targeted at the viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase by the novel HIV-1-specific nucleoside analogue [2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3'-spiro-5 "- (4"-amino-1",2"-oxathiole-2",2"-dioxide)thymine (TSAO-T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Antiviral Activity of R82913: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the 50% inhibitory concentration (IC50) of R82913, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in antiviral assays. This document includes a summary of reported IC50 values, detailed protocols for both cell-based and enzymatic assays, and visual representations of the experimental workflows and the compound's mechanism of action. The provided methodologies are designed to be clear, reproducible, and adaptable for the screening and characterization of antiviral compounds.
Introduction to this compound
This compound, also known as a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, is a highly selective and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As an NNRTI, this compound binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and thereby inhibits viral replication. This document outlines the procedures to quantify the in vitro efficacy of this compound.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated in various assays, with the resulting IC50 values summarized in the table below. The selectivity index (SI), a crucial parameter for drug development, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.
| Assay Type | Virus/Enzyme | Cell Line | Parameter Measured | IC50 Value | CC50 Value | Selectivity Index (SI) | Reference |
| Cell-Based Antiviral Assay | HIV-1 (various strains) | CEM cells | Inhibition of viral replication | Median: 0.15 µM (Range: 0.01-0.65 µM) | 46 µM | >300 | [1][3] |
| Enzymatic Assay | HIV-1 Reverse Transcriptase | N/A | Inhibition of enzyme activity (ID50) | 0.01 µM | N/A | N/A | [1] |
Experimental Protocols
Cell-Based Anti-HIV-1 Assay in CEM Cells (MTT Method)
This protocol describes the determination of the IC50 of this compound against HIV-1 in a CEM cell line by measuring the inhibition of the viral cytopathic effect using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
CEM cells
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture CEM cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of CEM cells (at 1 x 10^5 cells/mL) to each well.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
-
Infection: Add 50 µL of a pre-titered HIV-1 stock to all wells except the "cell control" wells. The amount of virus should be sufficient to cause a significant cytopathic effect within 5-7 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines the determination of the 50% inhibitory dose (ID50) of this compound against purified HIV-1 reverse transcriptase in a cell-free enzymatic assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Heteropolymeric RNA template (e.g., ribosomal RNA)
-
Primer (e.g., oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the reaction buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, RNA template, primer, and dNTPs (including the labeled dNTP).
-
Assay Setup:
-
In microcentrifuge tubes, add the diluted this compound.
-
Add the reaction mixture to each tube.
-
Include a "no inhibitor" control.
-
-
Enzyme Addition: Add a standardized amount of HIV-1 RT to each tube to initiate the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Incubate on ice to precipitate the newly synthesized DNA.
-
-
Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated, radiolabeled DNA will be retained on the filter.
-
Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated labeled dNTPs.
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the ID50 value from the dose-response curve.
-
Visualizations
Caption: Workflow for IC50 determination of this compound in a cell-based anti-HIV-1 assay.
Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
References
Determining the Antiviral Activity of R82913: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the 50% inhibitory concentration (IC50) of R82913, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in antiviral assays. This document includes a summary of reported IC50 values, detailed protocols for both cell-based and enzymatic assays, and visual representations of the experimental workflows and the compound's mechanism of action. The provided methodologies are designed to be clear, reproducible, and adaptable for the screening and characterization of antiviral compounds.
Introduction to this compound
This compound, also known as a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, is a highly selective and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). As an NNRTI, this compound binds to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and thereby inhibits viral replication. This document outlines the procedures to quantify the in vitro efficacy of this compound.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated in various assays, with the resulting IC50 values summarized in the table below. The selectivity index (SI), a crucial parameter for drug development, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.
| Assay Type | Virus/Enzyme | Cell Line | Parameter Measured | IC50 Value | CC50 Value | Selectivity Index (SI) | Reference |
| Cell-Based Antiviral Assay | HIV-1 (various strains) | CEM cells | Inhibition of viral replication | Median: 0.15 µM (Range: 0.01-0.65 µM) | 46 µM | >300 | [1][3] |
| Enzymatic Assay | HIV-1 Reverse Transcriptase | N/A | Inhibition of enzyme activity (ID50) | 0.01 µM | N/A | N/A | [1] |
Experimental Protocols
Cell-Based Anti-HIV-1 Assay in CEM Cells (MTT Method)
This protocol describes the determination of the IC50 of this compound against HIV-1 in a CEM cell line by measuring the inhibition of the viral cytopathic effect using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
CEM cells
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture CEM cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of CEM cells (at 1 x 10^5 cells/mL) to each well.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
-
Infection: Add 50 µL of a pre-titered HIV-1 stock to all wells except the "cell control" wells. The amount of virus should be sufficient to cause a significant cytopathic effect within 5-7 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines the determination of the 50% inhibitory dose (ID50) of this compound against purified HIV-1 reverse transcriptase in a cell-free enzymatic assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Heteropolymeric RNA template (e.g., ribosomal RNA)
-
Primer (e.g., oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the reaction buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, RNA template, primer, and dNTPs (including the labeled dNTP).
-
Assay Setup:
-
In microcentrifuge tubes, add the diluted this compound.
-
Add the reaction mixture to each tube.
-
Include a "no inhibitor" control.
-
-
Enzyme Addition: Add a standardized amount of HIV-1 RT to each tube to initiate the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Incubate on ice to precipitate the newly synthesized DNA.
-
-
Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated, radiolabeled DNA will be retained on the filter.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the ID50 value from the dose-response curve.
-
Visualizations
Caption: Workflow for IC50 determination of this compound in a cell-based anti-HIV-1 assay.
Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
References
R82913 Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of R82913, a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), for in vitro cell culture experiments. This compound, a TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, has demonstrated significant antiviral activity against various strains of HIV-1.[1][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the recommended procedures for solubilization, storage, and application of this compound in cell-based assays, along with relevant quantitative data and safety considerations.
Introduction to this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase enzyme, a critical component for the replication of the virus.[1][4] Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, leading to a conformational change that inhibits the enzyme's polymerase activity. This allosteric inhibition is highly specific to HIV-1 RT and does not affect the reverse transcriptase of HIV-2 or host cellular DNA polymerases, contributing to its high selectivity index.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line | Reference |
| Median Inhibitory Concentration (IC50) | 0.15 µM | CEM cells | [1][3] |
| 50% Cytotoxic Concentration (CC50) | 46 µM | CEM cells | [3] |
| Selectivity Index (CC50/IC50) | ~307 | CEM cells | [3] |
| Inhibition of HIV-1 RT (ID50) | 0.01 µM | Cell-free assay | [3] |
Solution Preparation Protocol
A critical step in utilizing this compound for cell culture experiments is the proper preparation of stock and working solutions. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial solubilization.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
3.2. Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight of this compound: ~388.9 g/mol ), weigh out 3.889 mg of the compound.
-
Solubilization: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 1 ml of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
3.3. Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the pre-warmed cell culture medium and vortex or mix immediately.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Experimental Protocol: HIV-1 Inhibition Assay
This protocol provides a general workflow for assessing the anti-HIV-1 activity of this compound in a susceptible T-lymphocyte cell line (e.g., CEM cells).
4.1. Materials
-
CEM cells (or other suitable HIV-1 susceptible cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound working solutions
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit)
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo® assay)
4.2. Procedure
-
Cell Seeding: Seed CEM cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µl of complete culture medium.
-
Compound Addition: Add 50 µl of the prepared this compound working solutions (at 3x the final desired concentration) to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-drug control.
-
Viral Infection: Add 50 µl of HIV-1 viral stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells. The final volume in each well should be 200 µl.
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for 4-7 days.
-
Assessment of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the level of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.
-
Assessment of Cell Viability: To determine the cytotoxicity of this compound, perform a cell viability assay on a parallel plate prepared under the same conditions but without viral infection.
Visualizations
5.1. Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
5.2. Experimental Workflow
Caption: Experimental workflow for this compound solution preparation and HIV-1 inhibition assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of this compound waste according to your institution's chemical waste disposal guidelines.
-
Solvent Safety: DMSO is readily absorbed through the skin and can carry other dissolved compounds with it. Exercise caution when handling DMSO solutions.
Troubleshooting
-
Precipitation in Media: If precipitation occurs upon dilution of the DMSO stock in cell culture media, try pre-warming the media and adding the stock solution dropwise while gently vortexing. A lower final concentration of the compound or a slightly higher percentage of DMSO (while remaining non-toxic to cells) may be necessary.
-
Inconsistent Results: Ensure thorough mixing of all solutions. Use freshly prepared working solutions for each experiment to avoid degradation of the compound. Verify cell health and viability throughout the experiment.
Conclusion
This compound is a valuable tool for studying HIV-1 replication and for the development of new antiretroviral therapies. The protocols and data presented in this document provide a comprehensive guide for the preparation and application of this compound in cell culture-based research. Adherence to these guidelines will help ensure the generation of reliable and reproducible results. For further information, it is always recommended to consult the product information sheet from the specific supplier of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
R82913 Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of R82913, a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), for in vitro cell culture experiments. This compound, a TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative, has demonstrated significant antiviral activity against various strains of HIV-1.[1][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the recommended procedures for solubilization, storage, and application of this compound in cell-based assays, along with relevant quantitative data and safety considerations.
Introduction to this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase enzyme, a critical component for the replication of the virus.[1][4] Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, leading to a conformational change that inhibits the enzyme's polymerase activity. This allosteric inhibition is highly specific to HIV-1 RT and does not affect the reverse transcriptase of HIV-2 or host cellular DNA polymerases, contributing to its high selectivity index.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line | Reference |
| Median Inhibitory Concentration (IC50) | 0.15 µM | CEM cells | [1][3] |
| 50% Cytotoxic Concentration (CC50) | 46 µM | CEM cells | [3] |
| Selectivity Index (CC50/IC50) | ~307 | CEM cells | [3] |
| Inhibition of HIV-1 RT (ID50) | 0.01 µM | Cell-free assay | [3] |
Solution Preparation Protocol
A critical step in utilizing this compound for cell culture experiments is the proper preparation of stock and working solutions. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial solubilization.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
3.2. Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight of this compound: ~388.9 g/mol ), weigh out 3.889 mg of the compound.
-
Solubilization: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 1 ml of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
3.3. Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the pre-warmed cell culture medium and vortex or mix immediately.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Experimental Protocol: HIV-1 Inhibition Assay
This protocol provides a general workflow for assessing the anti-HIV-1 activity of this compound in a susceptible T-lymphocyte cell line (e.g., CEM cells).
4.1. Materials
-
CEM cells (or other suitable HIV-1 susceptible cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound working solutions
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit)
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo® assay)
4.2. Procedure
-
Cell Seeding: Seed CEM cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µl of complete culture medium.
-
Compound Addition: Add 50 µl of the prepared this compound working solutions (at 3x the final desired concentration) to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-drug control.
-
Viral Infection: Add 50 µl of HIV-1 viral stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells. The final volume in each well should be 200 µl.
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for 4-7 days.
-
Assessment of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the level of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.
-
Assessment of Cell Viability: To determine the cytotoxicity of this compound, perform a cell viability assay on a parallel plate prepared under the same conditions but without viral infection.
Visualizations
5.1. Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
5.2. Experimental Workflow
Caption: Experimental workflow for this compound solution preparation and HIV-1 inhibition assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of this compound waste according to your institution's chemical waste disposal guidelines.
-
Solvent Safety: DMSO is readily absorbed through the skin and can carry other dissolved compounds with it. Exercise caution when handling DMSO solutions.
Troubleshooting
-
Precipitation in Media: If precipitation occurs upon dilution of the DMSO stock in cell culture media, try pre-warming the media and adding the stock solution dropwise while gently vortexing. A lower final concentration of the compound or a slightly higher percentage of DMSO (while remaining non-toxic to cells) may be necessary.
-
Inconsistent Results: Ensure thorough mixing of all solutions. Use freshly prepared working solutions for each experiment to avoid degradation of the compound. Verify cell health and viability throughout the experiment.
Conclusion
This compound is a valuable tool for studying HIV-1 replication and for the development of new antiretroviral therapies. The protocols and data presented in this document provide a comprehensive guide for the preparation and application of this compound in cell culture-based research. Adherence to these guidelines will help ensure the generation of reliable and reproducible results. For further information, it is always recommended to consult the product information sheet from the specific supplier of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for R82913 in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to R82913
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2] It belongs to the TIBO (tetrahydroimidazo[4,5,1-jk][1][3]-benzodiazepin-2(1H)-thione) family of compounds. The primary mechanism of action of this compound is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA. By binding to a hydrophobic pocket near the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the enzyme, thereby halting the viral replication process.[1]
While the primary application of this compound has been in the context of anti-HIV therapy, the principles of drug combination studies outlined here can be broadly applied to investigate its potential synergistic or additive effects with other therapeutic agents in various disease models.
Data Presentation: Potency of this compound
The following table summarizes the in vitro potency of this compound against various strains of HIV-1. This data is crucial for designing drug combination studies, as it informs the selection of appropriate concentration ranges for synergy testing.
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| Median IC50 | 0.15 µM | CEM cells | Thirteen different HIV-1 strains | [4] |
| ID50 (vs. HIV-1 RT) | 0.01 µM | N/A | HIV-1 | [4] |
| CC50 (50% cytotoxic concentration) | 46 µM | CEM cells | N/A | [4] |
Application in Drug Combination Studies: Anti-HIV Therapy
The emergence of drug-resistant HIV-1 strains necessitates the use of combination antiretroviral therapy (cART). Combining drugs with different mechanisms of action can enhance efficacy, reduce the dosage of individual agents to minimize toxicity, and suppress the development of resistance. As an NNRTI, this compound is a prime candidate for combination studies with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs). Studies with other NNRTIs have demonstrated strong synergistic effects when combined with NRTIs like azidothymidine (AZT).[5]
Rationale for Combining this compound with Other Anti-HIV Drugs:
-
Synergistic Inhibition of Viral Replication: Targeting the same enzyme (reverse transcriptase) at different sites (allosteric site for this compound and active site for NRTIs) can lead to a more profound inhibition of its function.
-
Overcoming Drug Resistance: Combination therapy can be effective against viral strains that have developed resistance to a single class of drugs.[5]
-
Dose Reduction and Lowered Toxicity: By achieving a desired therapeutic effect at lower concentrations, the risk of dose-dependent side effects can be minimized.
Experimental Protocols
I. In Vitro Synergy Testing of this compound with an NRTI (e.g., Zidovudine - AZT)
This protocol outlines a general procedure for assessing the synergistic, additive, or antagonistic effects of this compound in combination with an NRTI against HIV-1 replication in a cell-based assay.
1. Materials:
-
Cell Line: CEM-SS cells (or other susceptible T-lymphoblastoid cell line)
-
Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Compounds: this compound, Zidovudine (AZT)
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, phytohemagglutinin (PHA), interleukin-2 (B1167480) (IL-2), p24 antigen ELISA kit.
-
Equipment: 96-well microtiter plates, CO2 incubator, centrifuge, plate reader.
2. Experimental Workflow:
Caption: Experimental workflow for in vitro synergy testing.
3. Detailed Methodology:
-
Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin. If using peripheral blood mononuclear cells (PBMCs), stimulate with PHA and maintain in medium containing IL-2.
-
Drug Dilution: Prepare a series of dilutions for this compound and AZT. For combination testing, prepare a matrix of concentrations based on the IC50 values of the individual drugs. A common approach is to use a constant ratio of the two drugs.
-
Assay Setup:
-
Seed the 96-well plates with CEM-SS cells at a density of 5 x 10^4 cells per well.
-
Add the single drug dilutions and the combination drug dilutions to the respective wells. Include wells with no drug as a virus control and wells with cells only as a mock-infected control.
-
Infect the cells with a pre-titered amount of HIV-1.
-
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement: After incubation, centrifuge the plates and collect the supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
-
Determine the IC50 for each drug alone.
-
Analyze the drug combination data using the Chou-Talalay method to calculate the Combination Index (CI).
-
II. Calculation of the Combination Index (CI)
The Combination Index is a quantitative measure of the interaction between two drugs. The CI is calculated using the following formula:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that produce the same effect.
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to automate the calculation of CI values and generate Fa-CI plots (Fraction affected vs. Combination Index) to assess synergy at different effect levels.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of HIV-1 reverse transcriptase. The following diagram illustrates the role of reverse transcriptase in the HIV-1 life cycle and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Conclusion
This compound is a potent inhibitor of HIV-1 reverse transcriptase with potential for use in combination therapy to combat HIV-1 infection. The protocols and methodologies described in these application notes provide a framework for researchers to investigate the synergistic potential of this compound with other antiretroviral agents. Such studies are essential for the development of more effective and durable treatment regimens for HIV/AIDS. While the current data on this compound in cancer combination studies is limited, the general principles of drug synergy assessment outlined here can be adapted to explore its potential in other therapeutic areas.
References
Application Notes and Protocols for R82913 in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to R82913
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2] It belongs to the TIBO (tetrahydroimidazo[4,5,1-jk][1][3]-benzodiazepin-2(1H)-thione) family of compounds. The primary mechanism of action of this compound is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA. By binding to a hydrophobic pocket near the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the enzyme, thereby halting the viral replication process.[1]
While the primary application of this compound has been in the context of anti-HIV therapy, the principles of drug combination studies outlined here can be broadly applied to investigate its potential synergistic or additive effects with other therapeutic agents in various disease models.
Data Presentation: Potency of this compound
The following table summarizes the in vitro potency of this compound against various strains of HIV-1. This data is crucial for designing drug combination studies, as it informs the selection of appropriate concentration ranges for synergy testing.
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| Median IC50 | 0.15 µM | CEM cells | Thirteen different HIV-1 strains | [4] |
| ID50 (vs. HIV-1 RT) | 0.01 µM | N/A | HIV-1 | [4] |
| CC50 (50% cytotoxic concentration) | 46 µM | CEM cells | N/A | [4] |
Application in Drug Combination Studies: Anti-HIV Therapy
The emergence of drug-resistant HIV-1 strains necessitates the use of combination antiretroviral therapy (cART). Combining drugs with different mechanisms of action can enhance efficacy, reduce the dosage of individual agents to minimize toxicity, and suppress the development of resistance. As an NNRTI, this compound is a prime candidate for combination studies with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs). Studies with other NNRTIs have demonstrated strong synergistic effects when combined with NRTIs like azidothymidine (AZT).[5]
Rationale for Combining this compound with Other Anti-HIV Drugs:
-
Synergistic Inhibition of Viral Replication: Targeting the same enzyme (reverse transcriptase) at different sites (allosteric site for this compound and active site for NRTIs) can lead to a more profound inhibition of its function.
-
Overcoming Drug Resistance: Combination therapy can be effective against viral strains that have developed resistance to a single class of drugs.[5]
-
Dose Reduction and Lowered Toxicity: By achieving a desired therapeutic effect at lower concentrations, the risk of dose-dependent side effects can be minimized.
Experimental Protocols
I. In Vitro Synergy Testing of this compound with an NRTI (e.g., Zidovudine - AZT)
This protocol outlines a general procedure for assessing the synergistic, additive, or antagonistic effects of this compound in combination with an NRTI against HIV-1 replication in a cell-based assay.
1. Materials:
-
Cell Line: CEM-SS cells (or other susceptible T-lymphoblastoid cell line)
-
Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Compounds: this compound, Zidovudine (AZT)
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, phytohemagglutinin (PHA), interleukin-2 (IL-2), p24 antigen ELISA kit.
-
Equipment: 96-well microtiter plates, CO2 incubator, centrifuge, plate reader.
2. Experimental Workflow:
Caption: Experimental workflow for in vitro synergy testing.
3. Detailed Methodology:
-
Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin. If using peripheral blood mononuclear cells (PBMCs), stimulate with PHA and maintain in medium containing IL-2.
-
Drug Dilution: Prepare a series of dilutions for this compound and AZT. For combination testing, prepare a matrix of concentrations based on the IC50 values of the individual drugs. A common approach is to use a constant ratio of the two drugs.
-
Assay Setup:
-
Seed the 96-well plates with CEM-SS cells at a density of 5 x 10^4 cells per well.
-
Add the single drug dilutions and the combination drug dilutions to the respective wells. Include wells with no drug as a virus control and wells with cells only as a mock-infected control.
-
Infect the cells with a pre-titered amount of HIV-1.
-
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement: After incubation, centrifuge the plates and collect the supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
-
Determine the IC50 for each drug alone.
-
Analyze the drug combination data using the Chou-Talalay method to calculate the Combination Index (CI).
-
II. Calculation of the Combination Index (CI)
The Combination Index is a quantitative measure of the interaction between two drugs. The CI is calculated using the following formula:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that produce the same effect.
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to automate the calculation of CI values and generate Fa-CI plots (Fraction affected vs. Combination Index) to assess synergy at different effect levels.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of HIV-1 reverse transcriptase. The following diagram illustrates the role of reverse transcriptase in the HIV-1 life cycle and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Conclusion
This compound is a potent inhibitor of HIV-1 reverse transcriptase with potential for use in combination therapy to combat HIV-1 infection. The protocols and methodologies described in these application notes provide a framework for researchers to investigate the synergistic potential of this compound with other antiretroviral agents. Such studies are essential for the development of more effective and durable treatment regimens for HIV/AIDS. While the current data on this compound in cancer combination studies is limited, the general principles of drug synergy assessment outlined here can be adapted to explore its potential in other therapeutic areas.
References
Application Notes and Protocols for the Experimental Use of R82913 in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) derivative, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[2][3] It exhibits significant antiviral activity against various HIV-1 strains by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting viral replication.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in primary human cells, intended to guide researchers in virology, immunology, and drug development.
Data Presentation
Quantitative Efficacy and Cytotoxicity Data
The following table summarizes the key quantitative data reported for this compound in various cell systems.
| Parameter | Cell Type | Value | Reference |
| EC90 | Primary human lymphocytes (from HIV+ donors in a co-culture assay) | 670 nM | |
| Median IC50 | CEM cells (human T-cell line) | 0.15 µM | [2][4] |
| CC50 | CEM cells (human T-cell line) | 46 µM | [4] |
| Hematotoxicity | Primary human hematopoietic progenitor cells | No significant hematotoxic effects observed at concentrations up to 6.7 x 104 times the anti-HIV IC50. | [5] |
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, leading to the inhibition of reverse transcription and, consequently, the suppression of viral replication. It is important to note that resistance to this compound has been associated with specific mutations in the reverse transcriptase gene, such as the Y188L mutation.[6]
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
Experimental Protocols
The following are example protocols for assessing the antiviral activity and cytotoxicity of this compound in primary human peripheral blood mononuclear cells (PBMCs) and isolated CD4+ T cells. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protocol 1: Antiviral Activity of this compound in Primary Human PBMCs
This protocol outlines a method to determine the efficacy of this compound in inhibiting HIV-1 replication in primary human PBMCs.
Materials:
-
This compound (stock solution in DMSO)
-
Primary human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (R-10 medium)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3 or BaL)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability assay kit (e.g., MTS or WST-1)
Procedure:
-
PBMC Isolation and Activation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL in R-10 medium.
-
Activate the PBMCs by adding PHA to a final concentration of 5 µg/mL and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
After 72 hours, wash the cells to remove PHA and resuspend in R-10 medium supplemented with 20 U/mL of IL-2.
-
-
Antiviral Assay:
-
Plate the activated PBMCs in a 96-well plate at a density of 2 x 105 cells per well in 100 µL of R-10 medium with IL-2.
-
Prepare serial dilutions of this compound in R-10 medium with IL-2. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.
-
Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Readout:
-
On days 3, 5, and 7 post-infection, collect 100 µL of the culture supernatant from each well for p24 antigen quantification.
-
Measure the p24 antigen levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
On day 7, assess cell viability in the remaining cells using an MTS or WST-1 assay to determine the cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.
-
Determine the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
Caption: Workflow for Assessing Antiviral Activity of this compound.
Protocol 2: Cytotoxicity Assessment of this compound in Resting Primary Human PBMCs
This protocol is designed to evaluate the direct cytotoxic effects of this compound on non-activated primary human PBMCs.
Materials:
-
This compound (stock solution in DMSO)
-
Primary human PBMCs, isolated from healthy donor blood
-
R-10 medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a fluorescent live/dead stain)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL in R-10 medium.
-
-
Cytotoxicity Assay:
-
Plate the resting PBMCs in a 96-well plate at a density of 2 x 105 cells per well in 100 µL of R-10 medium.
-
Prepare serial dilutions of this compound in R-10 medium. Add 100 µL of each dilution to the appropriate wells. Include a no-drug control and a vehicle (DMSO) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Readout:
-
After 72 hours, assess cell viability using a chosen assay according to the manufacturer's instructions. For example, with a luminescent assay, add the reagent directly to the wells and measure luminescence. For a fluorescent assay, stain the cells and analyze using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Investigating Effects on Cellular Signaling Pathways
While the primary mechanism of action of this compound is the inhibition of HIV-1 reverse transcriptase, it is crucial for drug development to investigate potential off-target effects on host cell signaling pathways. The following diagram outlines a general workflow for exploring the impact of this compound on key cellular pathways in primary human immune cells.
Caption: General workflow for investigating this compound's off-target effects.
Conclusion
This compound is a potent and selective inhibitor of HIV-1 replication with a favorable safety profile in primary hematopoietic progenitor cells. The provided protocols offer a framework for further investigation of its antiviral efficacy and cytotoxicity in other primary human cell types. Future studies should aim to expand the quantitative data on this compound in various primary immune cells and explore its potential off-target effects on cellular signaling pathways to fully characterize its pharmacological profile.
References
- 1. Quantitative structure-activity relationship studies on anti-HIV-1 TIBO derivatives as inhibitors of viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of R82913 in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) derivative, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[2][3] It exhibits significant antiviral activity against various HIV-1 strains by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting viral replication.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in primary human cells, intended to guide researchers in virology, immunology, and drug development.
Data Presentation
Quantitative Efficacy and Cytotoxicity Data
The following table summarizes the key quantitative data reported for this compound in various cell systems.
| Parameter | Cell Type | Value | Reference |
| EC90 | Primary human lymphocytes (from HIV+ donors in a co-culture assay) | 670 nM | |
| Median IC50 | CEM cells (human T-cell line) | 0.15 µM | [2][4] |
| CC50 | CEM cells (human T-cell line) | 46 µM | [4] |
| Hematotoxicity | Primary human hematopoietic progenitor cells | No significant hematotoxic effects observed at concentrations up to 6.7 x 104 times the anti-HIV IC50. | [5] |
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, leading to the inhibition of reverse transcription and, consequently, the suppression of viral replication. It is important to note that resistance to this compound has been associated with specific mutations in the reverse transcriptase gene, such as the Y188L mutation.[6]
Caption: Inhibition of HIV-1 Reverse Transcription by this compound.
Experimental Protocols
The following are example protocols for assessing the antiviral activity and cytotoxicity of this compound in primary human peripheral blood mononuclear cells (PBMCs) and isolated CD4+ T cells. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protocol 1: Antiviral Activity of this compound in Primary Human PBMCs
This protocol outlines a method to determine the efficacy of this compound in inhibiting HIV-1 replication in primary human PBMCs.
Materials:
-
This compound (stock solution in DMSO)
-
Primary human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R-10 medium)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3 or BaL)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability assay kit (e.g., MTS or WST-1)
Procedure:
-
PBMC Isolation and Activation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL in R-10 medium.
-
Activate the PBMCs by adding PHA to a final concentration of 5 µg/mL and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
After 72 hours, wash the cells to remove PHA and resuspend in R-10 medium supplemented with 20 U/mL of IL-2.
-
-
Antiviral Assay:
-
Plate the activated PBMCs in a 96-well plate at a density of 2 x 105 cells per well in 100 µL of R-10 medium with IL-2.
-
Prepare serial dilutions of this compound in R-10 medium with IL-2. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control.
-
Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Readout:
-
On days 3, 5, and 7 post-infection, collect 100 µL of the culture supernatant from each well for p24 antigen quantification.
-
Measure the p24 antigen levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
On day 7, assess cell viability in the remaining cells using an MTS or WST-1 assay to determine the cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.
-
Determine the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
Caption: Workflow for Assessing Antiviral Activity of this compound.
Protocol 2: Cytotoxicity Assessment of this compound in Resting Primary Human PBMCs
This protocol is designed to evaluate the direct cytotoxic effects of this compound on non-activated primary human PBMCs.
Materials:
-
This compound (stock solution in DMSO)
-
Primary human PBMCs, isolated from healthy donor blood
-
R-10 medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a fluorescent live/dead stain)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells at a concentration of 1 x 106 cells/mL in R-10 medium.
-
-
Cytotoxicity Assay:
-
Plate the resting PBMCs in a 96-well plate at a density of 2 x 105 cells per well in 100 µL of R-10 medium.
-
Prepare serial dilutions of this compound in R-10 medium. Add 100 µL of each dilution to the appropriate wells. Include a no-drug control and a vehicle (DMSO) control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Readout:
-
After 72 hours, assess cell viability using a chosen assay according to the manufacturer's instructions. For example, with a luminescent assay, add the reagent directly to the wells and measure luminescence. For a fluorescent assay, stain the cells and analyze using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Investigating Effects on Cellular Signaling Pathways
While the primary mechanism of action of this compound is the inhibition of HIV-1 reverse transcriptase, it is crucial for drug development to investigate potential off-target effects on host cell signaling pathways. The following diagram outlines a general workflow for exploring the impact of this compound on key cellular pathways in primary human immune cells.
Caption: General workflow for investigating this compound's off-target effects.
Conclusion
This compound is a potent and selective inhibitor of HIV-1 replication with a favorable safety profile in primary hematopoietic progenitor cells. The provided protocols offer a framework for further investigation of its antiviral efficacy and cytotoxicity in other primary human cell types. Future studies should aim to expand the quantitative data on this compound in various primary immune cells and explore its potential off-target effects on cellular signaling pathways to fully characterize its pharmacological profile.
References
- 1. Quantitative structure-activity relationship studies on anti-HIV-1 TIBO derivatives as inhibitors of viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: R82913 Cytotoxicity Assay in Molt-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) derivative, is recognized as a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase.[3] As part of the preclinical evaluation of any therapeutic candidate, it is essential to determine its cytotoxic profile against relevant cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound in Molt-4 cells, a human T lymphoblast cell line derived from a patient with acute lymphoblastic leukemia.[2] The protocol described herein utilizes the XTT assay, a colorimetric method to measure cell viability.
Principle of the XTT Cytotoxicity Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used method for quantifying cellular metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt XTT to a soluble orange formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells. The intensity of the orange color is measured spectrophotometrically, allowing for a quantitative assessment of cell viability and the cytotoxic effects of a compound.
References
Application Notes and Protocols: R82913 Cytotoxicity Assay in Molt-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
R82913, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione (TIBO) derivative, is recognized as a potent and highly selective non-nucleoside inhibitor of HIV-1 reverse transcriptase.[3] As part of the preclinical evaluation of any therapeutic candidate, it is essential to determine its cytotoxic profile against relevant cell lines. This document provides a detailed protocol for assessing the cytotoxicity of this compound in Molt-4 cells, a human T lymphoblast cell line derived from a patient with acute lymphoblastic leukemia.[2] The protocol described herein utilizes the XTT assay, a colorimetric method to measure cell viability.
Principle of the XTT Cytotoxicity Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used method for quantifying cellular metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. The intensity of the orange color is measured spectrophotometrically, allowing for a quantitative assessment of cell viability and the cytotoxic effects of a compound.
References
Application Notes and Protocols for the Quantitative Analysis of R82913 in Biological Samples
Abstract
This document provides a detailed protocol for the quantitative analysis of R82913, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in human plasma samples. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. This application note is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.
Introduction
This compound, also known as 9-Cl-TIBO, is a derivative of the TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) class of compounds. It is a highly potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase.[1][3] this compound inhibits the replication of various HIV-1 strains with a median IC50 value of 0.15 μM in CEM cells.[1][3] Unlike nucleoside reverse transcriptase inhibitors, NNRTIs bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. The development of robust and reliable analytical methods for the quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document outlines a complete protocol for the extraction and quantification of this compound from human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters based on FDA guidelines.[1][2][4]
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione |
| Synonyms | 9-Cl-TIBO |
| CAS Number | 126347-69-1 |
| Molecular Formula | C19H21ClN4S |
| Molecular Weight | 372.91 g/mol |
| Class | 1,4-Benzodiazepine |
Signaling Pathway and Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme. HIV-1 RT is essential for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. NNRTIs, including this compound, bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and blocking viral replication.
Figure 1: Mechanism of action of this compound as an HIV-1 NNRTI.
Experimental Protocol: Quantitative Analysis of this compound in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. An internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d4) or a structurally similar compound (e.g., another TIBO derivative), should be used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
96-well plates
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.
-
Spiking: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add 10 µL of the respective this compound working solution. For blank samples, add 10 µL of methanol.
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | This compound: m/z 373.1 → 232.1 (Quantifier), 373.1 → 177.1 (Qualifier)Internal Standard (IS): To be determined based on the selected IS |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[1][2][4] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Illustrative Results for this compound |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Intra-day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV < 10% |
| Inter-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | CV < 12% |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 92% - 108% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement | CV < 15% |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% | Stable under tested conditions |
LLOQ: Lower Limit of Quantification
Illustrative Pharmacokinetic Data
The following table presents hypothetical data from a single-dose pharmacokinetic study of this compound in healthy volunteers, analyzed using the described method.
| Time (hours) | Mean Plasma Concentration (ng/mL) (n=6) | Standard Deviation (ng/mL) |
| 0 (predose) | < 1.0 | - |
| 0.5 | 150.2 | 25.1 |
| 1.0 | 325.8 | 45.3 |
| 2.0 | 580.5 | 98.7 |
| 4.0 | 650.1 (Cmax) | 110.2 |
| 8.0 | 420.7 | 75.4 |
| 12.0 | 250.3 | 40.9 |
| 24.0 | 85.6 | 15.2 |
| 48.0 | 15.1 | 4.8 |
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
Figure 2: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in human plasma. The protocol is suitable for use in a variety of research and development settings, including pharmacokinetic and toxicokinetic studies. Proper method validation is essential to ensure the reliability of the data generated.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. fda.gov [fda.gov]
Application Notes and Protocols for the Quantitative Analysis of R82913 in Biological Samples
Abstract
This document provides a detailed protocol for the quantitative analysis of R82913, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in human plasma samples. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. This application note is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.
Introduction
This compound, also known as 9-Cl-TIBO, is a derivative of the TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) class of compounds. It is a highly potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase.[1][3] this compound inhibits the replication of various HIV-1 strains with a median IC50 value of 0.15 μM in CEM cells.[1][3] Unlike nucleoside reverse transcriptase inhibitors, NNRTIs bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. The development of robust and reliable analytical methods for the quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document outlines a complete protocol for the extraction and quantification of this compound from human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters based on FDA guidelines.[1][2][4]
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione |
| Synonyms | 9-Cl-TIBO |
| CAS Number | 126347-69-1 |
| Molecular Formula | C19H21ClN4S |
| Molecular Weight | 372.91 g/mol |
| Class | 1,4-Benzodiazepine |
Signaling Pathway and Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme. HIV-1 RT is essential for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. NNRTIs, including this compound, bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and blocking viral replication.
Figure 1: Mechanism of action of this compound as an HIV-1 NNRTI.
Experimental Protocol: Quantitative Analysis of this compound in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. An internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d4) or a structurally similar compound (e.g., another TIBO derivative), should be used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
96-well plates
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.
-
Spiking: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add 10 µL of the respective this compound working solution. For blank samples, add 10 µL of methanol.
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | This compound: m/z 373.1 → 232.1 (Quantifier), 373.1 → 177.1 (Qualifier)Internal Standard (IS): To be determined based on the selected IS |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[1][2][4] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Illustrative Results for this compound |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Intra-day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV < 10% |
| Inter-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | CV < 12% |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 92% - 108% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement | CV < 15% |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% | Stable under tested conditions |
LLOQ: Lower Limit of Quantification
Illustrative Pharmacokinetic Data
The following table presents hypothetical data from a single-dose pharmacokinetic study of this compound in healthy volunteers, analyzed using the described method.
| Time (hours) | Mean Plasma Concentration (ng/mL) (n=6) | Standard Deviation (ng/mL) |
| 0 (predose) | < 1.0 | - |
| 0.5 | 150.2 | 25.1 |
| 1.0 | 325.8 | 45.3 |
| 2.0 | 580.5 | 98.7 |
| 4.0 | 650.1 (Cmax) | 110.2 |
| 8.0 | 420.7 | 75.4 |
| 12.0 | 250.3 | 40.9 |
| 24.0 | 85.6 | 15.2 |
| 48.0 | 15.1 | 4.8 |
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
Figure 2: Experimental workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in human plasma. The protocol is suitable for use in a variety of research and development settings, including pharmacokinetic and toxicokinetic studies. Proper method validation is essential to ensure the reliability of the data generated.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating HIV-1 Resistance to R82913
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the mechanisms of HIV-1 resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI), R82913.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) derivative that acts as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to an allosteric, hydrophobic pocket located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme. This binding induces a conformational change in the enzyme, which, while not preventing the binding of the natural deoxynucleoside triphosphate (dNTP) substrate, blocks the chemical reaction of DNA polymerization, leading to non-productive binding of the dNTP.
Q2: Which are the primary mutations in HIV-1 reverse transcriptase that confer resistance to this compound?
The primary mutation associated with high-level resistance to this compound is Y188L (a substitution of tyrosine at position 188 with leucine) in the reverse transcriptase enzyme.[1][3] Other mutations that have been identified in this compound-resistant HIV-1 strains include L100I (leucine to isoleucine at position 100) and K103N (lysine to asparagine at position 103), often in combination with other mutations.[4] The Y181C mutation (tyrosine to cysteine at position 181) has also been shown to reduce sensitivity to TIBO derivatives.
Q3: What is the expected fold-resistance conferred by the Y188L mutation?
Clinical isolates have shown that the Y188L mutation can lead to a significant reduction in sensitivity to this compound, with reports of up to 100-fold resistance.[1] Strains with this mutation emerge relatively quickly under treatment pressure.[1]
Q4: Does this compound show cross-resistance with other NNRTIs?
Yes, due to the overlapping binding site of many NNRTIs, mutations conferring resistance to this compound can also lead to cross-resistance with other drugs in the same class. For instance, the Y181C mutation is known to cause broad cross-resistance to many NNRTIs.[4] However, the level of cross-resistance is dependent on the specific mutation.[4]
Troubleshooting Guides
Experiment: Site-Directed Mutagenesis to Introduce Resistance Mutations
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no colonies after transformation | 1. Low transformation efficiency of competent cells. 2. Inefficient PCR amplification. 3. Incomplete DpnI digestion of parental plasmid. 4. Incorrect primer design. | 1. Use highly competent cells (>10⁸ cfu/µg). 2. Optimize PCR conditions (annealing temperature, extension time). Verify PCR product on an agarose (B213101) gel. 3. Ensure DpnI digestion is carried out for at least 1-2 hours at 37°C. 4. Verify primer sequences, ensuring the mutation is centered and primers have a Tm ≥ 78°C. |
| Sequencing results show no mutation | 1. DpnI digestion was incomplete, leading to the selection of parental plasmids. 2. Contamination with the wild-type plasmid. | 1. Increase DpnI digestion time. 2. Use fresh, sterile reagents and pipette tips. |
| Multiple mutations or unexpected changes in the sequence | 1. Low fidelity of the DNA polymerase. 2. Poor quality of the template plasmid. | 1. Use a high-fidelity DNA polymerase for PCR. 2. Use a freshly prepared, high-purity plasmid template. |
Experiment: HIV-1 Reverse Transcriptase Activity Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in no-enzyme control wells | 1. Contamination of reagents with RT. 2. Non-specific binding of antibodies. | 1. Use dedicated, sterile reagents and pipette tips. 2. Increase the number of washing steps and ensure efficient washing. |
| Low signal in positive control wells | 1. Inactive reverse transcriptase enzyme. 2. Incorrect assay setup or reagent concentrations. | 1. Use a fresh aliquot of enzyme and store it properly at -20°C or -80°C. 2. Double-check all reagent concentrations and volumes as per the protocol. Ensure the correct incubation times and temperatures are used. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature variation across the microplate. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Gently mix the reagents in each well after addition. 3. Ensure the plate is incubated in a properly calibrated incubator to maintain uniform temperature. |
Data Presentation
Table 1: In Vitro Susceptibility of Wild-Type and Mutant HIV-1 to this compound
| HIV-1 Strain | Relevant Mutation(s) | IC₅₀ (µM) | Fold Resistance |
| Wild-Type | None | 0.15 (median for 13 strains)[5] | 1 |
| Patient Isolate 1 | Not specified | 20-fold less sensitive than WT[1] | ~20 |
| Patient Isolate 2 | Y188L | 100-fold less sensitive than WT[1] | ~100 |
| Site-directed Mutant | Y181C | Reduced sensitivity | Not specified |
| Site-directed Mutant | Y181I | Reduced sensitivity | Not specified |
| Site-directed Mutant | Y188L | Reduced sensitivity | Not specified |
Table 2: Kinetic Parameters of Wild-Type and Mutant HIV-1 Reverse Transcriptase
| Enzyme | kcat (s⁻¹) | Comments |
| Wild-Type RT | 18 x 10⁻³ | - |
| Y181C Mutant RT | Similar to Wild-Type | The mutation leads to reduced sensitivity to TIBO derivatives. |
| Y181I Mutant RT | 6-fold higher than Wild-Type | The pattern of inhibition by TIBO changes from non-competitive to uncompetitive. |
| Y188L Mutant RT | 6-fold lower than Wild-Type | This mutation significantly reduces the catalytic efficiency of the enzyme. |
Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol is based on the QuikChange™ site-directed mutagenesis method.
a. Primer Design:
-
Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
Ensure at least 15 bases of correct sequence on both sides of the mutation.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for Tm calculation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
-
The primers should have a GC content of at least 40% and end with one or more G or C bases.
b. PCR Amplification:
-
Set up the PCR reaction in a 50 µl volume using a high-fidelity DNA polymerase.
-
Use a plasmid containing the wild-type HIV-1 RT gene as the template (25 ng).
-
The PCR cycling conditions should be optimized but a general protocol is:
-
Initial denaturation: 98°C for 30 seconds.
-
18-25 cycles of:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 60-68°C for 20 seconds.
-
Extension: 72°C for 30 seconds/kb of plasmid length.
-
-
Final extension: 72°C for 5 minutes.
-
c. DpnI Digestion:
-
Add 1 µl of DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
d. Transformation:
-
Transform highly competent E. coli cells with 1-2 µl of the DpnI-treated PCR product.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
e. Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
HIV-1 Reverse Transcriptase Assay (Colorimetric)
This protocol is based on a commercially available colorimetric HIV-1 RT assay kit.
a. Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions. Keep all solutions on ice.
b. Reaction Setup:
-
In a 96-well microplate, add the reaction buffer, template/primer, and dNTP mix.
-
Add the wild-type or mutant HIV-1 RT enzyme to the appropriate wells. Include a no-enzyme control.
-
Add varying concentrations of this compound to the test wells.
-
Incubate the plate at 37°C for 1 hour.
c. Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA product.
-
Incubate for 1 hour at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add an anti-digoxigenin-peroxidase conjugate and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add the peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
d. Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm with a reference at 490 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Mandatory Visualization
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Mechanism of allosteric inhibition of HIV-1 RT by this compound.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 RTase (HIV-1 Reverse Transcriptase) - HIV-1 RTase (HIV-1 Reverse Transcriptase) [croyezbio.com]
- 5. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating HIV-1 Resistance to R82913
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the mechanisms of HIV-1 resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI), R82913.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) derivative that acts as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to an allosteric, hydrophobic pocket located approximately 10 Å from the polymerase active site in the p66 subunit of the enzyme. This binding induces a conformational change in the enzyme, which, while not preventing the binding of the natural deoxynucleoside triphosphate (dNTP) substrate, blocks the chemical reaction of DNA polymerization, leading to non-productive binding of the dNTP.
Q2: Which are the primary mutations in HIV-1 reverse transcriptase that confer resistance to this compound?
The primary mutation associated with high-level resistance to this compound is Y188L (a substitution of tyrosine at position 188 with leucine) in the reverse transcriptase enzyme.[1][3] Other mutations that have been identified in this compound-resistant HIV-1 strains include L100I (leucine to isoleucine at position 100) and K103N (lysine to asparagine at position 103), often in combination with other mutations.[4] The Y181C mutation (tyrosine to cysteine at position 181) has also been shown to reduce sensitivity to TIBO derivatives.
Q3: What is the expected fold-resistance conferred by the Y188L mutation?
Clinical isolates have shown that the Y188L mutation can lead to a significant reduction in sensitivity to this compound, with reports of up to 100-fold resistance.[1] Strains with this mutation emerge relatively quickly under treatment pressure.[1]
Q4: Does this compound show cross-resistance with other NNRTIs?
Yes, due to the overlapping binding site of many NNRTIs, mutations conferring resistance to this compound can also lead to cross-resistance with other drugs in the same class. For instance, the Y181C mutation is known to cause broad cross-resistance to many NNRTIs.[4] However, the level of cross-resistance is dependent on the specific mutation.[4]
Troubleshooting Guides
Experiment: Site-Directed Mutagenesis to Introduce Resistance Mutations
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no colonies after transformation | 1. Low transformation efficiency of competent cells. 2. Inefficient PCR amplification. 3. Incomplete DpnI digestion of parental plasmid. 4. Incorrect primer design. | 1. Use highly competent cells (>10⁸ cfu/µg). 2. Optimize PCR conditions (annealing temperature, extension time). Verify PCR product on an agarose gel. 3. Ensure DpnI digestion is carried out for at least 1-2 hours at 37°C. 4. Verify primer sequences, ensuring the mutation is centered and primers have a Tm ≥ 78°C. |
| Sequencing results show no mutation | 1. DpnI digestion was incomplete, leading to the selection of parental plasmids. 2. Contamination with the wild-type plasmid. | 1. Increase DpnI digestion time. 2. Use fresh, sterile reagents and pipette tips. |
| Multiple mutations or unexpected changes in the sequence | 1. Low fidelity of the DNA polymerase. 2. Poor quality of the template plasmid. | 1. Use a high-fidelity DNA polymerase for PCR. 2. Use a freshly prepared, high-purity plasmid template. |
Experiment: HIV-1 Reverse Transcriptase Activity Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in no-enzyme control wells | 1. Contamination of reagents with RT. 2. Non-specific binding of antibodies. | 1. Use dedicated, sterile reagents and pipette tips. 2. Increase the number of washing steps and ensure efficient washing. |
| Low signal in positive control wells | 1. Inactive reverse transcriptase enzyme. 2. Incorrect assay setup or reagent concentrations. | 1. Use a fresh aliquot of enzyme and store it properly at -20°C or -80°C. 2. Double-check all reagent concentrations and volumes as per the protocol. Ensure the correct incubation times and temperatures are used. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature variation across the microplate. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Gently mix the reagents in each well after addition. 3. Ensure the plate is incubated in a properly calibrated incubator to maintain uniform temperature. |
Data Presentation
Table 1: In Vitro Susceptibility of Wild-Type and Mutant HIV-1 to this compound
| HIV-1 Strain | Relevant Mutation(s) | IC₅₀ (µM) | Fold Resistance |
| Wild-Type | None | 0.15 (median for 13 strains)[5] | 1 |
| Patient Isolate 1 | Not specified | 20-fold less sensitive than WT[1] | ~20 |
| Patient Isolate 2 | Y188L | 100-fold less sensitive than WT[1] | ~100 |
| Site-directed Mutant | Y181C | Reduced sensitivity | Not specified |
| Site-directed Mutant | Y181I | Reduced sensitivity | Not specified |
| Site-directed Mutant | Y188L | Reduced sensitivity | Not specified |
Table 2: Kinetic Parameters of Wild-Type and Mutant HIV-1 Reverse Transcriptase
| Enzyme | kcat (s⁻¹) | Comments |
| Wild-Type RT | 18 x 10⁻³ | - |
| Y181C Mutant RT | Similar to Wild-Type | The mutation leads to reduced sensitivity to TIBO derivatives. |
| Y181I Mutant RT | 6-fold higher than Wild-Type | The pattern of inhibition by TIBO changes from non-competitive to uncompetitive. |
| Y188L Mutant RT | 6-fold lower than Wild-Type | This mutation significantly reduces the catalytic efficiency of the enzyme. |
Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol is based on the QuikChange™ site-directed mutagenesis method.
a. Primer Design:
-
Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
Ensure at least 15 bases of correct sequence on both sides of the mutation.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for Tm calculation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
-
The primers should have a GC content of at least 40% and end with one or more G or C bases.
b. PCR Amplification:
-
Set up the PCR reaction in a 50 µl volume using a high-fidelity DNA polymerase.
-
Use a plasmid containing the wild-type HIV-1 RT gene as the template (25 ng).
-
The PCR cycling conditions should be optimized but a general protocol is:
-
Initial denaturation: 98°C for 30 seconds.
-
18-25 cycles of:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 60-68°C for 20 seconds.
-
Extension: 72°C for 30 seconds/kb of plasmid length.
-
-
Final extension: 72°C for 5 minutes.
-
c. DpnI Digestion:
-
Add 1 µl of DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
d. Transformation:
-
Transform highly competent E. coli cells with 1-2 µl of the DpnI-treated PCR product.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
e. Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
HIV-1 Reverse Transcriptase Assay (Colorimetric)
This protocol is based on a commercially available colorimetric HIV-1 RT assay kit.
a. Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions. Keep all solutions on ice.
b. Reaction Setup:
-
In a 96-well microplate, add the reaction buffer, template/primer, and dNTP mix.
-
Add the wild-type or mutant HIV-1 RT enzyme to the appropriate wells. Include a no-enzyme control.
-
Add varying concentrations of this compound to the test wells.
-
Incubate the plate at 37°C for 1 hour.
c. Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA product.
-
Incubate for 1 hour at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add an anti-digoxigenin-peroxidase conjugate and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add the peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
d. Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm with a reference at 490 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Mandatory Visualization
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Mechanism of allosteric inhibition of HIV-1 RT by this compound.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 RTase (HIV-1 Reverse Transcriptase) - HIV-1 RTase (HIV-1 Reverse Transcriptase) [croyezbio.com]
- 5. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R82913 Y188L Mutation and Drug Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the Y188L mutation in the HIV-1 reverse transcriptase on the efficacy of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Frequently Asked Questions (FAQs)
Q1: What is the Y188L mutation and why is it significant?
The Y188L mutation is a specific amino acid substitution at position 188 in the HIV-1 reverse transcriptase (RT) enzyme, where tyrosine (Y) is replaced by leucine (B10760876) (L). This mutation is significant because it is associated with high-level resistance to several non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] NNRTIs are a class of antiretroviral drugs that bind to a non-essential site on the RT enzyme, causing a conformational change that inhibits its function.[4][5] The Y188L mutation alters the NNRTI binding pocket, reducing the binding affinity of many drugs in this class and thereby diminishing their antiviral efficacy.[5]
Q2: Which drugs are affected by the Y188L mutation?
The Y188L mutation confers high-level resistance to first-generation NNRTIs such as Nevirapine (NVP) and Efavirenz (EFV).[1][2][3] It also impacts the efficacy of newer generation NNRTIs like Rilpivirine (RPV) and Doravirine (DOR).[2][6][7]
Q3: Is there any quantitative data on the level of resistance conferred by the Y188L mutation?
Yes, several studies have quantified the change in susceptibility (fold change in IC50 or EC50) for various NNRTIs in the presence of the Y188L mutation. The table below summarizes these findings.
Troubleshooting Guides
Problem 1: My NNRTI compound shows significantly lower efficacy in my assay than expected.
-
Possible Cause: The HIV-1 strain or clone used in your assay may harbor the Y188L mutation or other known NNRTI resistance mutations.
-
Troubleshooting Steps:
-
Sequence the Reverse Transcriptase Gene: Perform Sanger or next-generation sequencing on the RT coding region of the viral strain used in your experiments to check for the presence of Y188L and other resistance-associated mutations like K103N, V106M, Y181C, and G190A.[3][6]
-
Use a Wild-Type Control: Always include a well-characterized wild-type HIV-1 strain (e.g., NL4-3 or HXB2) in your assays as a reference for normal drug susceptibility.
-
Consult Resistance Databases: Compare your sequencing results with public HIV drug resistance databases, such as the Stanford University HIV Drug Resistance Database, to interpret the potential impact of identified mutations.[6]
-
Problem 2: I am developing a new NNRTI and want to test its efficacy against resistant strains.
-
Guidance: It is crucial to proactively assess the efficacy of novel compounds against a panel of clinically relevant resistant mutants, including Y188L.
-
Experimental Approach:
-
Generate Mutant Clones: Use site-directed mutagenesis to introduce the Y188L mutation into a wild-type HIV-1 molecular clone.
-
Perform Phenotypic Assays: Conduct drug susceptibility assays using the generated mutant virus to determine the fold change in IC50/EC50 compared to the wild-type virus. This will quantify the impact of the mutation on your compound's efficacy.
-
Test Against Other Mutations: Expand your testing to include other common NNRTI resistance mutations to build a comprehensive resistance profile for your drug candidate.[8][9]
-
Quantitative Data Summary
The following table summarizes the reported fold change in resistance for various NNRTIs due to the Y188L mutation. A higher fold change indicates greater resistance.
| Drug | Drug Class | Fold Change in Resistance (Y188L) | Reference |
| Nevirapine (NVP) | NNRTI | >50-fold | [2] |
| Efavirenz (EFV) | NNRTI | >50-fold | [2][3] |
| Rilpivirine (RPV) | NNRTI | 5-fold | [2] |
| Doravirine (DOR) | NNRTI | >10-fold | [8][9] |
| TIBO R82913 | NNRTI | Virtual loss of sensitivity | [10] |
Experimental Protocols
Methodology: Determining NNRTI Susceptibility using a Pseudovirus Assay
This protocol describes a common method for assessing the impact of the Y188L mutation on drug efficacy.
-
Generation of Y188L Mutant HIV-1 Expression Vector:
-
Utilize a plasmid containing a proviral HIV-1 genome that has the RT gene (e.g., pNL4-3).
-
Perform site-directed mutagenesis to change the tyrosine codon (TAT or TAC) at position 188 of the reverse transcriptase to a leucine codon (e.g., TTA, TTG, CTT, CTC, CTA, or CTG).
-
Verify the mutation by DNA sequencing.
-
-
Production of Pseudoviruses:
-
Co-transfect HEK293T cells with the proviral plasmid (either wild-type or Y188L mutant) and a plasmid encoding a viral envelope protein, such as the vesicular stomatitis virus glycoprotein (B1211001) (VSV-G), to produce replication-incompetent pseudoviruses.
-
Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Determine the viral titer, for example, by measuring the p24 antigen concentration using an ELISA.
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Prepare serial dilutions of the NNRTI being tested.
-
Add the drug dilutions to the cells, followed by a standardized amount of the wild-type or Y188L pseudovirus.
-
Incubate for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Measure the luciferase activity, which is proportional to the level of viral replication.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the drug concentration.
-
Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for both the wild-type and the Y188L mutant virus using a non-linear regression model.
-
The fold change in resistance is calculated as the ratio of the IC50 for the Y188L mutant to the IC50 for the wild-type virus.
-
Visualizations
Caption: Mechanism of NNRTI action and resistance by the Y188L mutation.
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. K103N, V106M and Y188L Significantly Reduce HIV-1 Subtype C Phenotypic Susceptibility to Doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of HIV Drug‐Resistance Mutations and Antiretroviral Efficacy Among Vietnamese Patients After Failure of 5‐Year First‐Line Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous mutations at Tyr-181 and Tyr-188 in HIV-1 reverse transcriptase prevents inhibition of RNA-dependent DNA polymerase activity by the bisheteroarylpiperazine (BHAP) U-90152s - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R82913 Y188L Mutation and Drug Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the Y188L mutation in the HIV-1 reverse transcriptase on the efficacy of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Frequently Asked Questions (FAQs)
Q1: What is the Y188L mutation and why is it significant?
The Y188L mutation is a specific amino acid substitution at position 188 in the HIV-1 reverse transcriptase (RT) enzyme, where tyrosine (Y) is replaced by leucine (L). This mutation is significant because it is associated with high-level resistance to several non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] NNRTIs are a class of antiretroviral drugs that bind to a non-essential site on the RT enzyme, causing a conformational change that inhibits its function.[4][5] The Y188L mutation alters the NNRTI binding pocket, reducing the binding affinity of many drugs in this class and thereby diminishing their antiviral efficacy.[5]
Q2: Which drugs are affected by the Y188L mutation?
The Y188L mutation confers high-level resistance to first-generation NNRTIs such as Nevirapine (NVP) and Efavirenz (EFV).[1][2][3] It also impacts the efficacy of newer generation NNRTIs like Rilpivirine (RPV) and Doravirine (DOR).[2][6][7]
Q3: Is there any quantitative data on the level of resistance conferred by the Y188L mutation?
Yes, several studies have quantified the change in susceptibility (fold change in IC50 or EC50) for various NNRTIs in the presence of the Y188L mutation. The table below summarizes these findings.
Troubleshooting Guides
Problem 1: My NNRTI compound shows significantly lower efficacy in my assay than expected.
-
Possible Cause: The HIV-1 strain or clone used in your assay may harbor the Y188L mutation or other known NNRTI resistance mutations.
-
Troubleshooting Steps:
-
Sequence the Reverse Transcriptase Gene: Perform Sanger or next-generation sequencing on the RT coding region of the viral strain used in your experiments to check for the presence of Y188L and other resistance-associated mutations like K103N, V106M, Y181C, and G190A.[3][6]
-
Use a Wild-Type Control: Always include a well-characterized wild-type HIV-1 strain (e.g., NL4-3 or HXB2) in your assays as a reference for normal drug susceptibility.
-
Consult Resistance Databases: Compare your sequencing results with public HIV drug resistance databases, such as the Stanford University HIV Drug Resistance Database, to interpret the potential impact of identified mutations.[6]
-
Problem 2: I am developing a new NNRTI and want to test its efficacy against resistant strains.
-
Guidance: It is crucial to proactively assess the efficacy of novel compounds against a panel of clinically relevant resistant mutants, including Y188L.
-
Experimental Approach:
-
Generate Mutant Clones: Use site-directed mutagenesis to introduce the Y188L mutation into a wild-type HIV-1 molecular clone.
-
Perform Phenotypic Assays: Conduct drug susceptibility assays using the generated mutant virus to determine the fold change in IC50/EC50 compared to the wild-type virus. This will quantify the impact of the mutation on your compound's efficacy.
-
Test Against Other Mutations: Expand your testing to include other common NNRTI resistance mutations to build a comprehensive resistance profile for your drug candidate.[8][9]
-
Quantitative Data Summary
The following table summarizes the reported fold change in resistance for various NNRTIs due to the Y188L mutation. A higher fold change indicates greater resistance.
| Drug | Drug Class | Fold Change in Resistance (Y188L) | Reference |
| Nevirapine (NVP) | NNRTI | >50-fold | [2] |
| Efavirenz (EFV) | NNRTI | >50-fold | [2][3] |
| Rilpivirine (RPV) | NNRTI | 5-fold | [2] |
| Doravirine (DOR) | NNRTI | >10-fold | [8][9] |
| TIBO R82913 | NNRTI | Virtual loss of sensitivity | [10] |
Experimental Protocols
Methodology: Determining NNRTI Susceptibility using a Pseudovirus Assay
This protocol describes a common method for assessing the impact of the Y188L mutation on drug efficacy.
-
Generation of Y188L Mutant HIV-1 Expression Vector:
-
Utilize a plasmid containing a proviral HIV-1 genome that has the RT gene (e.g., pNL4-3).
-
Perform site-directed mutagenesis to change the tyrosine codon (TAT or TAC) at position 188 of the reverse transcriptase to a leucine codon (e.g., TTA, TTG, CTT, CTC, CTA, or CTG).
-
Verify the mutation by DNA sequencing.
-
-
Production of Pseudoviruses:
-
Co-transfect HEK293T cells with the proviral plasmid (either wild-type or Y188L mutant) and a plasmid encoding a viral envelope protein, such as the vesicular stomatitis virus glycoprotein (VSV-G), to produce replication-incompetent pseudoviruses.
-
Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Determine the viral titer, for example, by measuring the p24 antigen concentration using an ELISA.
-
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Prepare serial dilutions of the NNRTI being tested.
-
Add the drug dilutions to the cells, followed by a standardized amount of the wild-type or Y188L pseudovirus.
-
Incubate for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Measure the luciferase activity, which is proportional to the level of viral replication.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the drug concentration.
-
Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for both the wild-type and the Y188L mutant virus using a non-linear regression model.
-
The fold change in resistance is calculated as the ratio of the IC50 for the Y188L mutant to the IC50 for the wild-type virus.
-
Visualizations
Caption: Mechanism of NNRTI action and resistance by the Y188L mutation.
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. K103N, V106M and Y188L Significantly Reduce HIV-1 Subtype C Phenotypic Susceptibility to Doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of HIV Drug‐Resistance Mutations and Antiretroviral Efficacy Among Vietnamese Patients After Failure of 5‐Year First‐Line Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous mutations at Tyr-181 and Tyr-188 in HIV-1 reverse transcriptase prevents inhibition of RNA-dependent DNA polymerase activity by the bisheteroarylpiperazine (BHAP) U-90152s - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting R82913 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R82913. The following information is designed to address common issues, particularly precipitation in aqueous solutions, that may be encountered during in vitro experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous buffers or cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve solubility challenges.
Logical Flow for Troubleshooting this compound Precipitation
The following diagram outlines a step-by-step process to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a hydrophobic compound and is not expected to be readily soluble in aqueous solutions directly. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.
Q2: I've prepared a stock solution in DMSO, but I see a precipitate after diluting it into my cell culture medium. How can I prevent this?
A2: This is likely due to the compound crashing out of solution when the polarity of the solvent changes dramatically. Here are several techniques to mitigate this:
-
Rapid Dilution: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.
-
Reduce Final Concentration: The final concentration of this compound in your assay should be well below its solubility limit in the final medium. This compound has been used in cell culture assays at concentrations ranging from 0.01 to 0.65 µM[1].
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
Warm the Aqueous Medium: Gently warming your buffer or medium to 37°C before adding the stock solution can sometimes improve solubility.
Q3: My this compound stock solution in DMSO appears cloudy or has visible particles. What does this mean?
A3: This indicates that the stock solution may be supersaturated or that the compound has not fully dissolved. You can try the following:
-
Gentle Warming: Warm the solution in a 37°C water bath for a few minutes.
-
Sonication: Use a bath sonicator to break up any aggregates and aid dissolution.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes. If the solution does not clear, you may need to prepare a new stock solution at a lower concentration.
Q4: Are there alternative solvents to DMSO for preparing the stock solution?
A4: Yes, other organic solvents can be used, depending on the experimental requirements and cell type compatibility. Ethanol or dimethylformamide (DMF) are potential alternatives. It is crucial to test the tolerance of your specific cell line to any new solvent.
Q5: Can I use solubility enhancers in my aqueous solution?
A5: If precipitation persists, the use of solubility enhancers can be explored, particularly for in vitro biochemical assays. These are generally not recommended for cell-based assays without careful validation. Some strategies include the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations or the incorporation of cyclodextrins.
Data Presentation: Common Solvents for Hydrophobic Compounds
The table below summarizes key properties of common organic solvents used for preparing stock solutions of hydrophobic compounds like this compound.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | Aprotic, highly polar. Common solvent for cell culture, but can be toxic at >0.5-1% v/v. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | 24.5 | Protic, polar. Generally less toxic to cells than DMSO, but more volatile. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 38.3 | Aprotic, highly polar. Use with caution as it is a more potent solvent and can have higher toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a clear, concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound (MW: 321.87 g/mol )
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Bath sonicator
Methodology:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.
-
If the solution is not clear, sonicate in a bath sonicator for 5-10 minutes or warm gently in a 37°C water bath for 5 minutes, followed by vortexing.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Methodology:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Dispense the required volume of pre-warmed aqueous medium into a sterile tube (e.g., 9.99 mL for the example).
-
While the tube is on a vortex mixer at a medium speed, add the calculated volume of the this compound stock solution (e.g., 10 µL) dropwise directly into the swirling medium.
-
Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the concentration is too high for the final solvent conditions. Consider preparing a lower concentration working solution.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Solubility Testing
The following diagram illustrates a typical workflow for testing the solubility of this compound in a new aqueous medium.
References
troubleshooting R82913 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R82913. The following information is designed to address common issues, particularly precipitation in aqueous solutions, that may be encountered during in vitro experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous buffers or cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve solubility challenges.
Logical Flow for Troubleshooting this compound Precipitation
The following diagram outlines a step-by-step process to diagnose and solve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a hydrophobic compound and is not expected to be readily soluble in aqueous solutions directly. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Q2: I've prepared a stock solution in DMSO, but I see a precipitate after diluting it into my cell culture medium. How can I prevent this?
A2: This is likely due to the compound crashing out of solution when the polarity of the solvent changes dramatically. Here are several techniques to mitigate this:
-
Rapid Dilution: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.
-
Reduce Final Concentration: The final concentration of this compound in your assay should be well below its solubility limit in the final medium. This compound has been used in cell culture assays at concentrations ranging from 0.01 to 0.65 µM[1].
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
Warm the Aqueous Medium: Gently warming your buffer or medium to 37°C before adding the stock solution can sometimes improve solubility.
Q3: My this compound stock solution in DMSO appears cloudy or has visible particles. What does this mean?
A3: This indicates that the stock solution may be supersaturated or that the compound has not fully dissolved. You can try the following:
-
Gentle Warming: Warm the solution in a 37°C water bath for a few minutes.
-
Sonication: Use a bath sonicator to break up any aggregates and aid dissolution.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes. If the solution does not clear, you may need to prepare a new stock solution at a lower concentration.
Q4: Are there alternative solvents to DMSO for preparing the stock solution?
A4: Yes, other organic solvents can be used, depending on the experimental requirements and cell type compatibility. Ethanol or dimethylformamide (DMF) are potential alternatives. It is crucial to test the tolerance of your specific cell line to any new solvent.
Q5: Can I use solubility enhancers in my aqueous solution?
A5: If precipitation persists, the use of solubility enhancers can be explored, particularly for in vitro biochemical assays. These are generally not recommended for cell-based assays without careful validation. Some strategies include the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations or the incorporation of cyclodextrins.
Data Presentation: Common Solvents for Hydrophobic Compounds
The table below summarizes key properties of common organic solvents used for preparing stock solutions of hydrophobic compounds like this compound.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | Aprotic, highly polar. Common solvent for cell culture, but can be toxic at >0.5-1% v/v. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | 24.5 | Protic, polar. Generally less toxic to cells than DMSO, but more volatile. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 38.3 | Aprotic, highly polar. Use with caution as it is a more potent solvent and can have higher toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a clear, concentrated stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound (MW: 321.87 g/mol )
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Bath sonicator
Methodology:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.
-
If the solution is not clear, sonicate in a bath sonicator for 5-10 minutes or warm gently in a 37°C water bath for 5 minutes, followed by vortexing.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Vortex mixer
Methodology:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Dispense the required volume of pre-warmed aqueous medium into a sterile tube (e.g., 9.99 mL for the example).
-
While the tube is on a vortex mixer at a medium speed, add the calculated volume of the this compound stock solution (e.g., 10 µL) dropwise directly into the swirling medium.
-
Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the concentration is too high for the final solvent conditions. Consider preparing a lower concentration working solution.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Solubility Testing
The following diagram illustrates a typical workflow for testing the solubility of this compound in a new aqueous medium.
References
Technical Support Center: Optimizing R82913 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of R82913 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing viral replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active.
Q2: What is a typical starting concentration range for this compound in in vitro antiviral assays?
A typical starting concentration range for this compound in in vitro antiviral assays is between 0.01 µM and 1 µM. The median inhibitory concentration (IC50) for this compound against various strains of HIV-1 in CEM cells is approximately 0.15 µM.[1][2] However, the optimal concentration can vary depending on the cell line, the HIV-1 strain, and the specific assay conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How cytotoxic is this compound to host cells?
This compound exhibits a high selectivity index, meaning it is significantly more toxic to the virus than to host cells. The concentration of this compound that results in 50% cell death (CC50) in CEM cells is approximately 46 µM, which is over 300-fold higher than its median antiviral IC50.[2] This indicates a wide therapeutic window for in vitro experiments. However, it is crucial to assess the cytotoxicity of this compound in your specific cell line of interest using an appropriate assay, such as the XTT assay.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered this compound in 100% DMSO. For working solutions, the DMSO stock can be further diluted in cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
Troubleshooting Guides
Issue 1: Suboptimal or No Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration: The concentration used may be too low for the specific cell line or viral strain. | Perform a dose-response experiment to determine the IC50 in your system. Start with a broad range of concentrations (e.g., 0.001 µM to 10 µM). |
| Compound Instability: this compound may be unstable in the cell culture medium over the duration of the experiment. | Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. While specific stability data in cell culture media is not readily available, it is good practice to replenish the compound with fresh media if the experiment extends beyond 48-72 hours. |
| Viral Resistance: The HIV-1 strain being used may have pre-existing resistance mutations to NNRTIs. | Sequence the reverse transcriptase gene of your viral stock to check for known NNRTI resistance mutations such as Y181C or Y188L.[3] |
| Assay System Issues: Problems with the reverse transcriptase assay itself, such as inactive enzyme or suboptimal reaction conditions. | Run a positive control with a known NNRTI to validate the assay. Ensure all assay components are fresh and correctly prepared. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High this compound Concentration: The concentration used may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., XTT assay) to determine the CC50 of this compound in your cell line. Ensure the working concentration is well below the CC50 value. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤0.1%). Run a solvent control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess solvent-induced cytotoxicity. |
| Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound. | Test the cytotoxicity of this compound on a panel of different cell lines to identify a more suitable model if necessary. Studies have shown this compound to have low toxicity in hematopoietic progenitor cells.[4] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations or upon dilution in aqueous media. | Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. Prepare fresh dilutions for each experiment and ensure thorough mixing. |
| Variability in Cell Health and Density: Inconsistent cell health or seeding density can lead to variable assay results. | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. Regularly check for mycoplasma contamination. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, perform serial dilutions carefully. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Virus Strain(s) | Value | Reference |
| Median IC50 | CEM | 13 different HIV-1 strains | 0.15 µM | [2] |
| IC50 Range | Various cell culture assays | Multiple HIV-1 strains | 0.01 - 0.65 µM | [2] |
| ID50 | Cell-free assay (rRNA template) | HIV-1 Reverse Transcriptase | 0.01 µM | [2] |
| CC50 | CEM | N/A | 46 µM | [2] |
Table 2: Impact of Resistance Mutations on this compound Sensitivity
| Mutation | Fold Reduction in Sensitivity | Reference |
| Y188L | ~100-fold | [3] |
| I/V179D | ~7-fold | [3] |
| Unspecified | ~20-fold | [3] |
Experimental Protocols
XTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom microtiter plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a solvent control with the highest concentration of DMSO used.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or solvent control to the respective wells. Include wells with untreated cells as a positive control for viability.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a mixture of the XTT labeling reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract non-specific background absorbance.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.
Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is based on a commercially available colorimetric RT assay kit and may need to be adapted based on the specific kit's instructions.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound stock solution (in DMSO)
-
Reaction buffer provided with the kit
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Biotin- and digoxigenin-labeled dUTP/dTTP mix
-
Lysis buffer provided with the kit
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer. Include a no-inhibitor control and a no-enzyme control.
-
In a reaction tube, mix the reaction buffer, template/primer, and the labeled dNTP mix.
-
Add the this compound dilutions to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding lysis buffer.
-
Transfer the reaction mixture to a streptavidin-coated microplate well.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the wells several times with the provided wash buffer.
-
Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37°C.
-
Wash the wells again.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of RT inhibition for each this compound concentration compared to the no-inhibitor control and determine the IC50 value.
Mandatory Visualizations
Caption: HIV-1 lifecycle and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting logic for suboptimal antiviral activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing R82913 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of R82913 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing viral replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active.
Q2: What is a typical starting concentration range for this compound in in vitro antiviral assays?
A typical starting concentration range for this compound in in vitro antiviral assays is between 0.01 µM and 1 µM. The median inhibitory concentration (IC50) for this compound against various strains of HIV-1 in CEM cells is approximately 0.15 µM.[1][2] However, the optimal concentration can vary depending on the cell line, the HIV-1 strain, and the specific assay conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How cytotoxic is this compound to host cells?
This compound exhibits a high selectivity index, meaning it is significantly more toxic to the virus than to host cells. The concentration of this compound that results in 50% cell death (CC50) in CEM cells is approximately 46 µM, which is over 300-fold higher than its median antiviral IC50.[2] This indicates a wide therapeutic window for in vitro experiments. However, it is crucial to assess the cytotoxicity of this compound in your specific cell line of interest using an appropriate assay, such as the XTT assay.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered this compound in 100% DMSO. For working solutions, the DMSO stock can be further diluted in cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
Troubleshooting Guides
Issue 1: Suboptimal or No Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration: The concentration used may be too low for the specific cell line or viral strain. | Perform a dose-response experiment to determine the IC50 in your system. Start with a broad range of concentrations (e.g., 0.001 µM to 10 µM). |
| Compound Instability: this compound may be unstable in the cell culture medium over the duration of the experiment. | Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. While specific stability data in cell culture media is not readily available, it is good practice to replenish the compound with fresh media if the experiment extends beyond 48-72 hours. |
| Viral Resistance: The HIV-1 strain being used may have pre-existing resistance mutations to NNRTIs. | Sequence the reverse transcriptase gene of your viral stock to check for known NNRTI resistance mutations such as Y181C or Y188L.[3] |
| Assay System Issues: Problems with the reverse transcriptase assay itself, such as inactive enzyme or suboptimal reaction conditions. | Run a positive control with a known NNRTI to validate the assay. Ensure all assay components are fresh and correctly prepared. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High this compound Concentration: The concentration used may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., XTT assay) to determine the CC50 of this compound in your cell line. Ensure the working concentration is well below the CC50 value. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤0.1%). Run a solvent control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess solvent-induced cytotoxicity. |
| Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound. | Test the cytotoxicity of this compound on a panel of different cell lines to identify a more suitable model if necessary. Studies have shown this compound to have low toxicity in hematopoietic progenitor cells.[4] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound may precipitate out of solution at higher concentrations or upon dilution in aqueous media. | Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. Prepare fresh dilutions for each experiment and ensure thorough mixing. |
| Variability in Cell Health and Density: Inconsistent cell health or seeding density can lead to variable assay results. | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. Regularly check for mycoplasma contamination. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, perform serial dilutions carefully. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Virus Strain(s) | Value | Reference |
| Median IC50 | CEM | 13 different HIV-1 strains | 0.15 µM | [2] |
| IC50 Range | Various cell culture assays | Multiple HIV-1 strains | 0.01 - 0.65 µM | [2] |
| ID50 | Cell-free assay (rRNA template) | HIV-1 Reverse Transcriptase | 0.01 µM | [2] |
| CC50 | CEM | N/A | 46 µM | [2] |
Table 2: Impact of Resistance Mutations on this compound Sensitivity
| Mutation | Fold Reduction in Sensitivity | Reference |
| Y188L | ~100-fold | [3] |
| I/V179D | ~7-fold | [3] |
| Unspecified | ~20-fold | [3] |
Experimental Protocols
XTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom microtiter plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a solvent control with the highest concentration of DMSO used.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or solvent control to the respective wells. Include wells with untreated cells as a positive control for viability.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a mixture of the XTT labeling reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract non-specific background absorbance.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.
Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is based on a commercially available colorimetric RT assay kit and may need to be adapted based on the specific kit's instructions.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound stock solution (in DMSO)
-
Reaction buffer provided with the kit
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Biotin- and digoxigenin-labeled dUTP/dTTP mix
-
Lysis buffer provided with the kit
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer. Include a no-inhibitor control and a no-enzyme control.
-
In a reaction tube, mix the reaction buffer, template/primer, and the labeled dNTP mix.
-
Add the this compound dilutions to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding lysis buffer.
-
Transfer the reaction mixture to a streptavidin-coated microplate well.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the wells several times with the provided wash buffer.
-
Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37°C.
-
Wash the wells again.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of RT inhibition for each this compound concentration compared to the no-inhibitor control and determine the IC50 value.
Mandatory Visualizations
Caption: HIV-1 lifecycle and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting logic for suboptimal antiviral activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to mitigate R82913-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate R82913-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Its primary mechanism of action is to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is essential for viral replication. This binding is non-competitive with respect to the nucleoside triphosphate substrates and inhibits the enzyme's function, thus blocking the conversion of the viral RNA genome into DNA.
Q2: this compound is reported to have a high selectivity index. Why am I observing cytotoxicity in my cell line?
While this compound has a high selectivity index in some cell lines like CEM, meaning the cytotoxic concentration is much higher than the effective antiviral concentration, cytotoxicity can be cell line-dependent and context-specific.[2] Potential reasons for observing cytotoxicity include:
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to the compound for reasons not yet fully characterized.
-
Off-Target Effects: Although not extensively documented for this compound, many small molecule inhibitors can have off-target effects, especially at higher concentrations. These could involve interactions with cellular kinases or effects on mitochondrial function.
-
Experimental Conditions: Factors such as high compound concentration, prolonged exposure time, or specific culture conditions can contribute to cytotoxicity.
-
HIV-1 Protease-Mediated Cytotoxicity (in infected cells): In HIV-1 infected cells, some NNRTIs can cause premature activation of the viral protease, leading to apoptosis.
Q3: Is there a known off-target mechanism for this compound-induced cytotoxicity?
A specific off-target mechanism for this compound in uninfected cells is not well-documented in publicly available literature. However, a known mechanism of cytotoxicity for some NNRTIs in HIV-1 infected cells is the premature activation of HIV-1 protease, which can lead to apoptosis. It is crucial to determine if the cytotoxicity you are observing is in infected or uninfected cells.
Q4: How can I determine if the cytotoxicity is specific to this compound?
To confirm that this compound is the cause of the observed cytotoxicity, you should include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Dose-Response Curve: Determine the concentration at which cytotoxicity is observed and whether it is dose-dependent.
-
Positive Control for Cytotoxicity: Use a known cytotoxic compound to ensure your assay is working correctly.
Troubleshooting Guides
Issue 1: Cytotoxicity observed in HIV-1 infected cell lines.
-
Potential Cause: Premature activation of HIV-1 protease. Some NNRTIs can induce conformational changes in the Gag-Pol polyprotein, leading to premature activation of the viral protease within the cell, triggering apoptosis.
-
Mitigation Strategy:
-
Co-treatment with an HIV-1 Protease Inhibitor: Co-administering a protease inhibitor (e.g., indinavir, nelfinavir) with this compound can block the premature protease activation and subsequent cell death.
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound for your antiviral assays to minimize this effect.
-
Issue 2: Cytotoxicity observed in uninfected cell lines.
-
Potential Cause: Possible off-target effects or cell-specific sensitivity. While specific off-targets for this compound are not well-defined, general mechanisms of drug-induced cytotoxicity often involve oxidative stress or cell cycle arrest.
-
Mitigation Strategies:
-
Use of Antioxidants: To counteract potential oxidative stress, you can supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E. It is recommended to perform a dose-response experiment to determine the optimal concentration of the antioxidant.
-
Serum Concentration: Ensure that the serum concentration in your culture medium is optimal, as serum components can sometimes bind to compounds and modulate their activity and toxicity.
-
Monitor Cell Cycle: Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) to see if this compound is causing arrest at a specific phase. If a specific cell cycle checkpoint is activated, you might consider combination with agents that can modulate this checkpoint, though this is an advanced strategy and requires careful planning.
-
Issue 3: Inconsistent cytotoxicity results between experiments.
-
Potential Cause: Variability in experimental setup.
-
Troubleshooting Steps:
-
Cell Density: Ensure that cells are seeded at a consistent density for each experiment.
-
Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Time: Use a consistent incubation time for all experiments.
-
Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT, XTT). Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.
-
Quantitative Data
Table 1: Cytotoxicity of this compound in different cell lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| CEM | Microscopic evaluation | 46 | [2] |
| CEM-SS | [3H]-thymidine uptake | 35 | [1] |
| MOLT-4 | XTT | >19 | [1] |
| Human Bone Marrow Progenitor Cells | Methylcellulose colony growth | Not cytotoxic at concentrations up to 6.7 x 10^4 times the anti-HIV-1 IC50 | [3] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
XTT Assay for Cell Viability
This protocol uses the tetrazolium salt XTT, which is reduced to a water-soluble orange formazan product.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to mitigate R82913-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate R82913-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Its primary mechanism of action is to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is essential for viral replication. This binding is non-competitive with respect to the nucleoside triphosphate substrates and inhibits the enzyme's function, thus blocking the conversion of the viral RNA genome into DNA.
Q2: this compound is reported to have a high selectivity index. Why am I observing cytotoxicity in my cell line?
While this compound has a high selectivity index in some cell lines like CEM, meaning the cytotoxic concentration is much higher than the effective antiviral concentration, cytotoxicity can be cell line-dependent and context-specific.[2] Potential reasons for observing cytotoxicity include:
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to the compound for reasons not yet fully characterized.
-
Off-Target Effects: Although not extensively documented for this compound, many small molecule inhibitors can have off-target effects, especially at higher concentrations. These could involve interactions with cellular kinases or effects on mitochondrial function.
-
Experimental Conditions: Factors such as high compound concentration, prolonged exposure time, or specific culture conditions can contribute to cytotoxicity.
-
HIV-1 Protease-Mediated Cytotoxicity (in infected cells): In HIV-1 infected cells, some NNRTIs can cause premature activation of the viral protease, leading to apoptosis.
Q3: Is there a known off-target mechanism for this compound-induced cytotoxicity?
A specific off-target mechanism for this compound in uninfected cells is not well-documented in publicly available literature. However, a known mechanism of cytotoxicity for some NNRTIs in HIV-1 infected cells is the premature activation of HIV-1 protease, which can lead to apoptosis. It is crucial to determine if the cytotoxicity you are observing is in infected or uninfected cells.
Q4: How can I determine if the cytotoxicity is specific to this compound?
To confirm that this compound is the cause of the observed cytotoxicity, you should include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Dose-Response Curve: Determine the concentration at which cytotoxicity is observed and whether it is dose-dependent.
-
Positive Control for Cytotoxicity: Use a known cytotoxic compound to ensure your assay is working correctly.
Troubleshooting Guides
Issue 1: Cytotoxicity observed in HIV-1 infected cell lines.
-
Potential Cause: Premature activation of HIV-1 protease. Some NNRTIs can induce conformational changes in the Gag-Pol polyprotein, leading to premature activation of the viral protease within the cell, triggering apoptosis.
-
Mitigation Strategy:
-
Co-treatment with an HIV-1 Protease Inhibitor: Co-administering a protease inhibitor (e.g., indinavir, nelfinavir) with this compound can block the premature protease activation and subsequent cell death.
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound for your antiviral assays to minimize this effect.
-
Issue 2: Cytotoxicity observed in uninfected cell lines.
-
Potential Cause: Possible off-target effects or cell-specific sensitivity. While specific off-targets for this compound are not well-defined, general mechanisms of drug-induced cytotoxicity often involve oxidative stress or cell cycle arrest.
-
Mitigation Strategies:
-
Use of Antioxidants: To counteract potential oxidative stress, you can supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E. It is recommended to perform a dose-response experiment to determine the optimal concentration of the antioxidant.
-
Serum Concentration: Ensure that the serum concentration in your culture medium is optimal, as serum components can sometimes bind to compounds and modulate their activity and toxicity.
-
Monitor Cell Cycle: Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to see if this compound is causing arrest at a specific phase. If a specific cell cycle checkpoint is activated, you might consider combination with agents that can modulate this checkpoint, though this is an advanced strategy and requires careful planning.
-
Issue 3: Inconsistent cytotoxicity results between experiments.
-
Potential Cause: Variability in experimental setup.
-
Troubleshooting Steps:
-
Cell Density: Ensure that cells are seeded at a consistent density for each experiment.
-
Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Time: Use a consistent incubation time for all experiments.
-
Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT, XTT). Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.
-
Quantitative Data
Table 1: Cytotoxicity of this compound in different cell lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| CEM | Microscopic evaluation | 46 | [2] |
| CEM-SS | [3H]-thymidine uptake | 35 | [1] |
| MOLT-4 | XTT | >19 | [1] |
| Human Bone Marrow Progenitor Cells | Methylcellulose colony growth | Not cytotoxic at concentrations up to 6.7 x 10^4 times the anti-HIV-1 IC50 | [3] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
XTT Assay for Cell Viability
This protocol uses the tetrazolium salt XTT, which is reduced to a water-soluble orange formazan product.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unseen Interactions: A Technical Support Guide to Identifying R82913 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and validating potential off-target effects of R82913, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unforeseen interactions between a therapeutic compound and cellular components other than its intended target can lead to unexpected experimental outcomes, toxicity, or novel therapeutic possibilities. This guide offers structured methodologies and detailed protocols to investigate such off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are showing a phenotype inconsistent with the known on-target effect on HIV-1 reverse transcriptase. How can I begin to investigate potential off-target effects?
A1: An unexpected phenotype is a common indicator of potential off-target activity. A systematic approach to identify the molecular basis of this phenotype is crucial. We recommend a tiered approach starting with broad, unbiased screening methods, followed by more targeted validation techniques.
-
Tier 1: Global Profiling (Unbiased)
-
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns.
-
Proteomics (Mass Spectrometry): To identify changes in protein abundance and post-translational modifications.
-
Kinome Profiling: To assess interactions with a broad range of kinases, a common source of off-target effects for small molecules.
-
-
Tier 2: Target Deconvolution and Validation (Biased)
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to a suspected off-target protein in a cellular context.
-
Biochemical Assays: To validate the functional consequence of the interaction (e.g., enzyme inhibition or activation).
-
Cell-Based Assays: To confirm that the observed cellular phenotype is a direct result of the off-target interaction.
-
Q2: What are the most common off-target liabilities for compounds with a chemical scaffold similar to this compound?
A2: this compound is a tetrahydro-imidazo-benzodiazepin-thione derivative. While specific off-target data for this compound is limited in public literature, compounds with benzodiazepine (B76468) cores can sometimes interact with a range of cellular targets beyond their primary intended ones. Common liabilities for heterocyclic compounds include interactions with kinases and other ATP-binding proteins. Therefore, kinome profiling is a highly recommended starting point.
Q3: How do I select the appropriate concentration of this compound for off-target screening experiments?
A3: It is advisable to use a concentration of this compound that is sufficient to elicit the unexpected phenotype but is not broadly cytotoxic. We recommend performing a dose-response curve for the observed phenotype and selecting a concentration at or slightly above the EC50 for that effect. For initial broad screening, using a concentration 10- to 100-fold higher than the on-target IC50 against HIV-1 reverse transcriptase (median IC50 is approximately 0.15 µM) may reveal lower-affinity off-target interactions.[1] However, be mindful that excessively high concentrations can lead to non-specific effects.
Q4: Can computational methods help predict potential off-targets for this compound?
A4: Yes, in silico methods can be a valuable first step to generate hypotheses. Computational approaches such as molecular docking and similarity-based screening can predict potential off-target interactions by comparing the structure of this compound to libraries of known drug-target interactions. These predictions, however, must be experimentally validated.
Troubleshooting Guides
Guide 1: Investigating Unexpected Changes in Cell Signaling Pathways
If you observe alterations in cellular signaling pathways upon this compound treatment (e.g., changes in phosphorylation status of key signaling proteins), this guide provides a workflow to identify the responsible off-target kinase.
Workflow for Investigating Off-Target Kinase Activity
Workflow for identifying and validating an off-target kinase.
Experimental Protocols:
-
Kinome Profiling: A detailed protocol for performing a kinome-wide screen to identify potential kinase targets of this compound.
-
Biochemical Kinase Assay: A step-by-step guide to validate the inhibitory activity of this compound against a specific candidate kinase.
-
Cellular Thermal Shift Assay (CETSA): A protocol to confirm the direct binding of this compound to the candidate kinase within intact cells.
Guide 2: Deconvoluting Complex Phenotypes Using Omics Approaches
If this compound induces a complex cellular phenotype with no obvious link to a specific signaling pathway, a broader "omics" approach is recommended.
Workflow for Omics-Based Off-Target Identification
Workflow for using omics data to identify potential off-targets.
Experimental Protocols:
-
Transcriptomics (RNA-Seq) Protocol: A detailed guide for sample preparation, sequencing, and data analysis to identify differentially expressed genes following this compound treatment.
-
Proteomics Protocol: A step-by-step methodology for sample preparation, mass spectrometry analysis, and data interpretation to identify proteins with altered abundance or post-translational modifications.
Data Presentation
Table 1: Hypothetical Kinome Profiling Results for this compound (1 µM)
| Kinase Target | Percent Inhibition |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 75% |
| ... | ... |
Table 2: Hypothetical Proteomics Data Summary
| Protein | Fold Change (this compound vs. Vehicle) | p-value |
| Protein X | 2.5 | <0.01 |
| Protein Y | -3.1 | <0.01 |
| Protein Z | 1.8 | 0.03 |
| ... | ... | ... |
Detailed Experimental Methodologies
Kinome Profiling Protocol
Objective: To identify potential kinase off-targets of this compound through a broad, in vitro screen.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Kinase Panel: Utilize a commercial kinome profiling service that offers a broad panel of purified human kinases.
-
Assay Principle: The assay typically measures the amount of ATP consumed or ADP produced during the phosphorylation reaction catalyzed by each kinase in the presence of this compound or a vehicle control.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal from the this compound-treated sample to the vehicle control. Hits are typically defined as kinases showing significant inhibition (e.g., >70%) at a given concentration.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the direct binding of this compound to a candidate off-target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with this compound at a predetermined concentration or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Analyze the amount of the soluble candidate protein in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming a direct interaction.
Disclaimer: This technical support guide is intended for research purposes only. The experimental protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.
References
Navigating Unseen Interactions: A Technical Support Guide to Identifying R82913 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and validating potential off-target effects of R82913, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unforeseen interactions between a therapeutic compound and cellular components other than its intended target can lead to unexpected experimental outcomes, toxicity, or novel therapeutic possibilities. This guide offers structured methodologies and detailed protocols to investigate such off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are showing a phenotype inconsistent with the known on-target effect on HIV-1 reverse transcriptase. How can I begin to investigate potential off-target effects?
A1: An unexpected phenotype is a common indicator of potential off-target activity. A systematic approach to identify the molecular basis of this phenotype is crucial. We recommend a tiered approach starting with broad, unbiased screening methods, followed by more targeted validation techniques.
-
Tier 1: Global Profiling (Unbiased)
-
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns.
-
Proteomics (Mass Spectrometry): To identify changes in protein abundance and post-translational modifications.
-
Kinome Profiling: To assess interactions with a broad range of kinases, a common source of off-target effects for small molecules.
-
-
Tier 2: Target Deconvolution and Validation (Biased)
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to a suspected off-target protein in a cellular context.
-
Biochemical Assays: To validate the functional consequence of the interaction (e.g., enzyme inhibition or activation).
-
Cell-Based Assays: To confirm that the observed cellular phenotype is a direct result of the off-target interaction.
-
Q2: What are the most common off-target liabilities for compounds with a chemical scaffold similar to this compound?
A2: this compound is a tetrahydro-imidazo-benzodiazepin-thione derivative. While specific off-target data for this compound is limited in public literature, compounds with benzodiazepine cores can sometimes interact with a range of cellular targets beyond their primary intended ones. Common liabilities for heterocyclic compounds include interactions with kinases and other ATP-binding proteins. Therefore, kinome profiling is a highly recommended starting point.
Q3: How do I select the appropriate concentration of this compound for off-target screening experiments?
A3: It is advisable to use a concentration of this compound that is sufficient to elicit the unexpected phenotype but is not broadly cytotoxic. We recommend performing a dose-response curve for the observed phenotype and selecting a concentration at or slightly above the EC50 for that effect. For initial broad screening, using a concentration 10- to 100-fold higher than the on-target IC50 against HIV-1 reverse transcriptase (median IC50 is approximately 0.15 µM) may reveal lower-affinity off-target interactions.[1] However, be mindful that excessively high concentrations can lead to non-specific effects.
Q4: Can computational methods help predict potential off-targets for this compound?
A4: Yes, in silico methods can be a valuable first step to generate hypotheses. Computational approaches such as molecular docking and similarity-based screening can predict potential off-target interactions by comparing the structure of this compound to libraries of known drug-target interactions. These predictions, however, must be experimentally validated.
Troubleshooting Guides
Guide 1: Investigating Unexpected Changes in Cell Signaling Pathways
If you observe alterations in cellular signaling pathways upon this compound treatment (e.g., changes in phosphorylation status of key signaling proteins), this guide provides a workflow to identify the responsible off-target kinase.
Workflow for Investigating Off-Target Kinase Activity
Workflow for identifying and validating an off-target kinase.
Experimental Protocols:
-
Kinome Profiling: A detailed protocol for performing a kinome-wide screen to identify potential kinase targets of this compound.
-
Biochemical Kinase Assay: A step-by-step guide to validate the inhibitory activity of this compound against a specific candidate kinase.
-
Cellular Thermal Shift Assay (CETSA): A protocol to confirm the direct binding of this compound to the candidate kinase within intact cells.
Guide 2: Deconvoluting Complex Phenotypes Using Omics Approaches
If this compound induces a complex cellular phenotype with no obvious link to a specific signaling pathway, a broader "omics" approach is recommended.
Workflow for Omics-Based Off-Target Identification
Workflow for using omics data to identify potential off-targets.
Experimental Protocols:
-
Transcriptomics (RNA-Seq) Protocol: A detailed guide for sample preparation, sequencing, and data analysis to identify differentially expressed genes following this compound treatment.
-
Proteomics Protocol: A step-by-step methodology for sample preparation, mass spectrometry analysis, and data interpretation to identify proteins with altered abundance or post-translational modifications.
Data Presentation
Table 1: Hypothetical Kinome Profiling Results for this compound (1 µM)
| Kinase Target | Percent Inhibition |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 75% |
| ... | ... |
Table 2: Hypothetical Proteomics Data Summary
| Protein | Fold Change (this compound vs. Vehicle) | p-value |
| Protein X | 2.5 | <0.01 |
| Protein Y | -3.1 | <0.01 |
| Protein Z | 1.8 | 0.03 |
| ... | ... | ... |
Detailed Experimental Methodologies
Kinome Profiling Protocol
Objective: To identify potential kinase off-targets of this compound through a broad, in vitro screen.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Kinase Panel: Utilize a commercial kinome profiling service that offers a broad panel of purified human kinases.
-
Assay Principle: The assay typically measures the amount of ATP consumed or ADP produced during the phosphorylation reaction catalyzed by each kinase in the presence of this compound or a vehicle control.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal from the this compound-treated sample to the vehicle control. Hits are typically defined as kinases showing significant inhibition (e.g., >70%) at a given concentration.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the direct binding of this compound to a candidate off-target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with this compound at a predetermined concentration or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Analyze the amount of the soluble candidate protein in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding, confirming a direct interaction.
Disclaimer: This technical support guide is intended for research purposes only. The experimental protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.
References
challenges in long-term cell culture with R82913
Disclaimer: R82913 is a hypothetical small molecule inhibitor of the mTOR signaling pathway, created for illustrative purposes. The information provided below is based on established knowledge of mTOR inhibitors and is intended to serve as a guide for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the mechanistic Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][4] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[1][4][5][6] this compound is designed to suppress the activity of mTOR, leading to cell cycle arrest and inhibition of cell growth.[2][7]
Q2: Why am I observing decreased cell viability in my long-term cultures with this compound?
Prolonged inhibition of the mTOR pathway can lead to cytotoxicity and a reduction in cell proliferation.[2] This is an expected outcome for an mTOR inhibitor. However, if you are observing excessive or rapid cell death, it could be due to several factors including:
-
High concentration of this compound: The optimal concentration of this compound can vary between cell lines.
-
Cell line sensitivity: Different cell lines exhibit varying degrees of sensitivity to mTOR inhibitors.
-
Off-target effects: At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity.[8][9][10]
-
Compound instability: The stability of this compound in your specific cell culture media and conditions could be a factor.[11][12][13]
Q3: Can this compound affect signaling pathways other than mTOR?
While this compound is designed to be a selective mTOR inhibitor, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations.[10] It is known that mTOR signaling can have feedback loops with other pathways, such as the PI3K/Akt pathway.[1] For instance, inhibition of mTORC1 can sometimes lead to the activation of Akt.[14] It is recommended to perform experiments to assess potential off-target effects in your specific experimental system.
Q4: How should I prepare and store my this compound stock solution?
For optimal performance, it is crucial to follow the manufacturer's instructions for preparing and storing your this compound stock solution. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock.[15] This stock should be stored at -20°C or -80°C to maintain stability.[15] It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[15]
Troubleshooting Guide
Issue 1: High Levels of Cytotoxicity in Long-Term Culture
If you are observing excessive cell death in your long-term experiments with this compound, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Assess Cell Seeding Density: Ensure that you are using a consistent and appropriate cell seeding density for your experiments.
-
Check for Contamination: Regularly check your cell cultures for any signs of microbial contamination.
-
Evaluate Compound Stability: The stability of this compound can be influenced by the components of your cell culture media.[13][16]
Quantitative Data Summary:
| Parameter | Recommended Range | Potential Issue |
| This compound Concentration | 1-100 nM (Cell line dependent) | Concentrations >1 µM may lead to off-target effects and increased cytotoxicity.[11] |
| Cell Seeding Density | Varies by cell line | Inconsistent seeding can lead to variable results. |
| Incubation Time | 24-96 hours for initial assays | Prolonged exposure in long-term culture may require lower concentrations. |
Issue 2: Inconsistent or Lack of Expected Effect
If you are not observing the expected inhibitory effect of this compound on cell growth or mTOR signaling, consider the following:
Troubleshooting Steps:
-
Verify Compound Activity: Confirm the activity of your this compound stock by testing it on a known sensitive cell line.
-
Check for Resistance: Your cell line may have intrinsic or acquired resistance to mTOR inhibitors.
-
Assess Downstream Signaling: Use techniques like Western blotting to confirm the inhibition of downstream targets of mTOR, such as the phosphorylation of S6 kinase (S6K) and 4E-BP1.[5]
-
Evaluate Media Components: Certain components in the cell culture media could potentially interfere with the activity of this compound.[13][16]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on your cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream effectors of mTOR.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity in long-term culture with this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Pathway Cell Lines [horizondiscovery.com]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long and Short-Term Effect of mTOR Regulation on Cerebral Organoid Growth and Differentiations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. researchgate.net [researchgate.net]
challenges in long-term cell culture with R82913
Disclaimer: R82913 is a hypothetical small molecule inhibitor of the mTOR signaling pathway, created for illustrative purposes. The information provided below is based on established knowledge of mTOR inhibitors and is intended to serve as a guide for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the mechanistic Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][4] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[1][4][5][6] this compound is designed to suppress the activity of mTOR, leading to cell cycle arrest and inhibition of cell growth.[2][7]
Q2: Why am I observing decreased cell viability in my long-term cultures with this compound?
Prolonged inhibition of the mTOR pathway can lead to cytotoxicity and a reduction in cell proliferation.[2] This is an expected outcome for an mTOR inhibitor. However, if you are observing excessive or rapid cell death, it could be due to several factors including:
-
High concentration of this compound: The optimal concentration of this compound can vary between cell lines.
-
Cell line sensitivity: Different cell lines exhibit varying degrees of sensitivity to mTOR inhibitors.
-
Off-target effects: At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity.[8][9][10]
-
Compound instability: The stability of this compound in your specific cell culture media and conditions could be a factor.[11][12][13]
Q3: Can this compound affect signaling pathways other than mTOR?
While this compound is designed to be a selective mTOR inhibitor, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations.[10] It is known that mTOR signaling can have feedback loops with other pathways, such as the PI3K/Akt pathway.[1] For instance, inhibition of mTORC1 can sometimes lead to the activation of Akt.[14] It is recommended to perform experiments to assess potential off-target effects in your specific experimental system.
Q4: How should I prepare and store my this compound stock solution?
For optimal performance, it is crucial to follow the manufacturer's instructions for preparing and storing your this compound stock solution. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock.[15] This stock should be stored at -20°C or -80°C to maintain stability.[15] It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[15]
Troubleshooting Guide
Issue 1: High Levels of Cytotoxicity in Long-Term Culture
If you are observing excessive cell death in your long-term experiments with this compound, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Assess Cell Seeding Density: Ensure that you are using a consistent and appropriate cell seeding density for your experiments.
-
Check for Contamination: Regularly check your cell cultures for any signs of microbial contamination.
-
Evaluate Compound Stability: The stability of this compound can be influenced by the components of your cell culture media.[13][16]
Quantitative Data Summary:
| Parameter | Recommended Range | Potential Issue |
| This compound Concentration | 1-100 nM (Cell line dependent) | Concentrations >1 µM may lead to off-target effects and increased cytotoxicity.[11] |
| Cell Seeding Density | Varies by cell line | Inconsistent seeding can lead to variable results. |
| Incubation Time | 24-96 hours for initial assays | Prolonged exposure in long-term culture may require lower concentrations. |
Issue 2: Inconsistent or Lack of Expected Effect
If you are not observing the expected inhibitory effect of this compound on cell growth or mTOR signaling, consider the following:
Troubleshooting Steps:
-
Verify Compound Activity: Confirm the activity of your this compound stock by testing it on a known sensitive cell line.
-
Check for Resistance: Your cell line may have intrinsic or acquired resistance to mTOR inhibitors.
-
Assess Downstream Signaling: Use techniques like Western blotting to confirm the inhibition of downstream targets of mTOR, such as the phosphorylation of S6 kinase (S6K) and 4E-BP1.[5]
-
Evaluate Media Components: Certain components in the cell culture media could potentially interfere with the activity of this compound.[13][16]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on your cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream effectors of mTOR.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity in long-term culture with this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Pathway Cell Lines [horizondiscovery.com]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long and Short-Term Effect of mTOR Regulation on Cerebral Organoid Growth and Differentiations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: R82913 Solubility and Handling
For researchers, scientists, and drug development professionals utilizing R82913, ensuring its proper dissolution and stability is critical for obtaining accurate and reproducible experimental results. This guide provides comprehensive information on the solubility of this compound, detailed protocols for its preparation, and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It belongs to the class of 1,4-benzodiazepines.[1] Its primary mechanism of action involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding allosterically inhibits the enzyme's function, thereby preventing viral replication.
Q2: What is the aqueous solubility of this compound?
This compound is a hydrophobic compound with low aqueous solubility. The predicted water solubility of this compound is approximately 0.0313 mg/mL.[1] Due to its low water solubility, it is not recommended to dissolve this compound directly in aqueous buffers or cell culture media.
Q3: What are the recommended solvents for dissolving this compound?
Q4: How should I store this compound powder and stock solutions?
Unopened vials of this compound powder should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | Rapid change in solvent polarity. The hydrophobic nature of this compound causes it to come out of solution when the DMSO concentration decreases sharply. | - Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.- Add the stock solution dropwise to the vortexing medium to ensure rapid mixing.- Perform a serial dilution of the DMSO stock in the aqueous medium.- If precipitation persists, consider using a lower final concentration of this compound. |
| Cloudiness or precipitate formation in the stock solution upon storage. | The compound may have a limited stability in the solvent at the stored temperature, or the initial dissolution was incomplete. | - Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the precipitate.- Ensure the stock solution is not stored for extended periods, especially at higher concentrations.- Prepare fresh stock solutions more frequently. |
| Inconsistent experimental results. | This could be due to incomplete dissolution of this compound, degradation of the compound, or inaccurate concentration of the working solution. | - Visually inspect the stock and working solutions for any signs of precipitation before each use.- Protect stock solutions from light.- Prepare fresh working solutions from the stock for each experiment. |
Quantitative Solubility Data
While experimentally determined solubility values in various organic solvents are not widely published, the predicted aqueous solubility provides a baseline for its hydrophobic character.
| Solvent | Predicted Solubility |
| Water | 0.0313 mg/mL[1] |
Note: This value is based on computational predictions and may differ from experimental results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 126347-69-1)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.44 mg of this compound (Molecular Weight: 343.88 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the required volume of the 10 mM this compound stock solution dropwise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Visualizations
HIV-1 Reverse Transcriptase Inhibition by this compound
Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.
Experimental Workflow for Preparing this compound Working Solution
Caption: Preparing this compound working solution for cell-based assays.
References
Technical Support Center: R82913 Solubility and Handling
For researchers, scientists, and drug development professionals utilizing R82913, ensuring its proper dissolution and stability is critical for obtaining accurate and reproducible experimental results. This guide provides comprehensive information on the solubility of this compound, detailed protocols for its preparation, and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It belongs to the class of 1,4-benzodiazepines.[1] Its primary mechanism of action involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding allosterically inhibits the enzyme's function, thereby preventing viral replication.
Q2: What is the aqueous solubility of this compound?
This compound is a hydrophobic compound with low aqueous solubility. The predicted water solubility of this compound is approximately 0.0313 mg/mL.[1] Due to its low water solubility, it is not recommended to dissolve this compound directly in aqueous buffers or cell culture media.
Q3: What are the recommended solvents for dissolving this compound?
Q4: How should I store this compound powder and stock solutions?
Unopened vials of this compound powder should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | Rapid change in solvent polarity. The hydrophobic nature of this compound causes it to come out of solution when the DMSO concentration decreases sharply. | - Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.- Add the stock solution dropwise to the vortexing medium to ensure rapid mixing.- Perform a serial dilution of the DMSO stock in the aqueous medium.- If precipitation persists, consider using a lower final concentration of this compound. |
| Cloudiness or precipitate formation in the stock solution upon storage. | The compound may have a limited stability in the solvent at the stored temperature, or the initial dissolution was incomplete. | - Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the precipitate.- Ensure the stock solution is not stored for extended periods, especially at higher concentrations.- Prepare fresh stock solutions more frequently. |
| Inconsistent experimental results. | This could be due to incomplete dissolution of this compound, degradation of the compound, or inaccurate concentration of the working solution. | - Visually inspect the stock and working solutions for any signs of precipitation before each use.- Protect stock solutions from light.- Prepare fresh working solutions from the stock for each experiment. |
Quantitative Solubility Data
While experimentally determined solubility values in various organic solvents are not widely published, the predicted aqueous solubility provides a baseline for its hydrophobic character.
| Solvent | Predicted Solubility |
| Water | 0.0313 mg/mL[1] |
Note: This value is based on computational predictions and may differ from experimental results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 126347-69-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.44 mg of this compound (Molecular Weight: 343.88 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the required volume of the 10 mM this compound stock solution dropwise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cell cultures. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Visualizations
HIV-1 Reverse Transcriptase Inhibition by this compound
Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.
Experimental Workflow for Preparing this compound Working Solution
Caption: Preparing this compound working solution for cell-based assays.
References
addressing variability in R82913 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving the non-nucleoside reverse transcriptase inhibitor (NNRTI), R82913.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative that acts as a potent and highly selective non-nucleoside inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] Unlike nucleoside analogs, this compound is a noncompetitive inhibitor that binds to an allosteric, hydrophobic pocket near the active site of the p66 subunit of HIV-1 RT. This binding event induces a conformational change in the enzyme that inhibits the chemical step of DNA polymerization, without affecting nucleotide binding itself.[3][4]
Q2: I am observing significant variability in the IC50 values for this compound in my experiments. What are the potential causes?
Variability in IC50 values for this compound can arise from several factors:
-
HIV-1 Strain and Genotype: Different strains of HIV-1 can exhibit varying sensitivity to this compound.[1] The presence of specific mutations in the reverse transcriptase gene can confer significant resistance. For example, the Y188L mutation can lead to a 100-fold reduction in sensitivity, while the I/V179D mutation can cause a sevenfold reduction.[2]
-
Cell Line Used for Assay: The choice of host cell line for antiviral assays can influence results. Some cell lines may affect the stability of viral mutations or have other characteristics that impact viral replication and drug susceptibility.[2]
-
Assay Conditions: The specifics of the experimental protocol, such as the type of template used in a biochemical assay (e.g., natural heteropolymers vs. synthetic homopolymers), can significantly impact the measured inhibitory activity.[1] General in vitro assay parameters like pre-incubation time and the choice of probe substrate are also known sources of variability.
-
Emergence of Resistance: During prolonged exposure to the compound in cell culture, resistant viral variants may emerge, leading to a gradual or sudden increase in the observed IC50.[2]
Q3: My this compound compound shows reduced activity against my HIV-1 isolate over time. What could be happening?
This is likely due to the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase. The high mutation rate of HIV-1 allows for the selection of resistant variants under the pressure of an antiviral compound. The Y188L mutation is a well-documented cause of high-level resistance to this compound.[2] To confirm this, you should consider sequencing the reverse transcriptase gene of the viral population that exhibits reduced sensitivity.
Q4: Is this compound active against HIV-2?
No, this compound is highly specific for HIV-1 and does not inhibit the replication of HIV-2 or its reverse transcriptase.[1]
Troubleshooting Guides
Issue 1: High Variability in Biochemical (Enzyme-Based) Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | - Ensure consistent source and lot of recombinant HIV-1 RT. - Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. - Perform a standard activity assay for each new lot of enzyme to ensure consistency. |
| Suboptimal Assay Conditions | - Optimize the concentrations of template/primer, dNTPs, and magnesium. - Use a heteropolymeric template that mimics the natural viral RNA for more clinically relevant results.[1] - Ensure consistent incubation times and temperatures. |
| Compound Precipitation | - Visually inspect wells for any signs of compound precipitation, especially at higher concentrations. - Use a suitable solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its solubility limit. |
Issue 2: Inconsistent Results in Cell-Based Antiviral Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are in the logarithmic growth phase and have high viability at the time of infection. - Plate cells at a consistent density for all experiments. - Perform a cytotoxicity assay in parallel to ensure observed antiviral effects are not due to toxicity. |
| Inconsistent Viral Titer | - Use a consistent, pre-titered viral stock for all experiments. - Aliquot viral stocks to avoid repeated freeze-thaw cycles. - Perform a viral titration with each experiment to confirm the infectious dose. |
| Emergence of Resistance | - For multi-day assays, be aware that resistant mutants can emerge. - If observing a time-dependent decrease in efficacy, consider sequencing the viral RT gene to check for resistance mutations.[2] |
| Low Oral Bioavailability in vivo | In clinical or in vivo settings, the low oral bioavailability of this compound can lead to trough levels below the inhibitory concentration, which may not show clinical efficacy.[5] |
Data Presentation
Table 1: In Vitro Activity of this compound Against Different HIV-1 Strains and Mutants
| HIV-1 Strain/Mutant | IC50 (µM) | Fold Resistance | Cell Line |
| Wild-Type (Median of 13 strains) | 0.15 | 1 | CEM |
| Y188L Mutant | ~15 | 100 | - |
| I/V179D Mutant | ~1.05 | 7 | - |
| Patient Isolates (Untreated) | Variable (up to 13-fold less sensitive than recombinant p66 RT) | - | - |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Template/Primer (e.g., poly(rA)/oligo(dT))
-
dNTP mix (including a labeled nucleotide like [3H]-dTTP or a biotin/DIG-labeled dUTP)
-
96-well plates
-
Scintillation counter or ELISA reader (depending on the detection method)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the diluted this compound or control (DMSO vehicle).
-
Add the recombinant HIV-1 RT to each well and incubate for 15-30 minutes at 37°C (pre-incubation).
-
Prepare a reaction mix containing the template/primer and dNTPs in assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of newly synthesized DNA using a suitable method (e.g., scintillation counting for radiolabeled nucleotides or a colorimetric/chemiluminescent ELISA for DIG-labeled nucleotides).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell-Based HIV-1 Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell culture system.
Materials:
-
A susceptible cell line (e.g., CEM, MT-4, TZM-bl)
-
HIV-1 viral stock of known titer
-
This compound compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay for TZM-bl cells, or RT activity assay of culture supernatant)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted this compound or control (vehicle).
-
Infect the cells with a pre-determined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01-0.1).
-
Incubate the plates at 37°C in a CO2 incubator for 3-7 days.
-
After the incubation period, collect the cell culture supernatant or lyse the cells, depending on the chosen readout method.
-
Quantify viral replication using a suitable assay (e.g., p24 ELISA).
-
In parallel, assess cell viability/cytotoxicity of this compound using a standard method (e.g., MTT, MTS, or CellTiter-Glo).
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the context of the HIV-1 life cycle.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of R 82913 in AIDS patients: a phase I dose-finding study of oral administration compared with intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in R82913 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving the non-nucleoside reverse transcriptase inhibitor (NNRTI), R82913.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione) derivative that acts as a potent and highly selective non-nucleoside inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] Unlike nucleoside analogs, this compound is a noncompetitive inhibitor that binds to an allosteric, hydrophobic pocket near the active site of the p66 subunit of HIV-1 RT. This binding event induces a conformational change in the enzyme that inhibits the chemical step of DNA polymerization, without affecting nucleotide binding itself.[3][4]
Q2: I am observing significant variability in the IC50 values for this compound in my experiments. What are the potential causes?
Variability in IC50 values for this compound can arise from several factors:
-
HIV-1 Strain and Genotype: Different strains of HIV-1 can exhibit varying sensitivity to this compound.[1] The presence of specific mutations in the reverse transcriptase gene can confer significant resistance. For example, the Y188L mutation can lead to a 100-fold reduction in sensitivity, while the I/V179D mutation can cause a sevenfold reduction.[2]
-
Cell Line Used for Assay: The choice of host cell line for antiviral assays can influence results. Some cell lines may affect the stability of viral mutations or have other characteristics that impact viral replication and drug susceptibility.[2]
-
Assay Conditions: The specifics of the experimental protocol, such as the type of template used in a biochemical assay (e.g., natural heteropolymers vs. synthetic homopolymers), can significantly impact the measured inhibitory activity.[1] General in vitro assay parameters like pre-incubation time and the choice of probe substrate are also known sources of variability.
-
Emergence of Resistance: During prolonged exposure to the compound in cell culture, resistant viral variants may emerge, leading to a gradual or sudden increase in the observed IC50.[2]
Q3: My this compound compound shows reduced activity against my HIV-1 isolate over time. What could be happening?
This is likely due to the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase. The high mutation rate of HIV-1 allows for the selection of resistant variants under the pressure of an antiviral compound. The Y188L mutation is a well-documented cause of high-level resistance to this compound.[2] To confirm this, you should consider sequencing the reverse transcriptase gene of the viral population that exhibits reduced sensitivity.
Q4: Is this compound active against HIV-2?
No, this compound is highly specific for HIV-1 and does not inhibit the replication of HIV-2 or its reverse transcriptase.[1]
Troubleshooting Guides
Issue 1: High Variability in Biochemical (Enzyme-Based) Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | - Ensure consistent source and lot of recombinant HIV-1 RT. - Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. - Perform a standard activity assay for each new lot of enzyme to ensure consistency. |
| Suboptimal Assay Conditions | - Optimize the concentrations of template/primer, dNTPs, and magnesium. - Use a heteropolymeric template that mimics the natural viral RNA for more clinically relevant results.[1] - Ensure consistent incubation times and temperatures. |
| Compound Precipitation | - Visually inspect wells for any signs of compound precipitation, especially at higher concentrations. - Use a suitable solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its solubility limit. |
Issue 2: Inconsistent Results in Cell-Based Antiviral Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are in the logarithmic growth phase and have high viability at the time of infection. - Plate cells at a consistent density for all experiments. - Perform a cytotoxicity assay in parallel to ensure observed antiviral effects are not due to toxicity. |
| Inconsistent Viral Titer | - Use a consistent, pre-titered viral stock for all experiments. - Aliquot viral stocks to avoid repeated freeze-thaw cycles. - Perform a viral titration with each experiment to confirm the infectious dose. |
| Emergence of Resistance | - For multi-day assays, be aware that resistant mutants can emerge. - If observing a time-dependent decrease in efficacy, consider sequencing the viral RT gene to check for resistance mutations.[2] |
| Low Oral Bioavailability in vivo | In clinical or in vivo settings, the low oral bioavailability of this compound can lead to trough levels below the inhibitory concentration, which may not show clinical efficacy.[5] |
Data Presentation
Table 1: In Vitro Activity of this compound Against Different HIV-1 Strains and Mutants
| HIV-1 Strain/Mutant | IC50 (µM) | Fold Resistance | Cell Line |
| Wild-Type (Median of 13 strains) | 0.15 | 1 | CEM |
| Y188L Mutant | ~15 | 100 | - |
| I/V179D Mutant | ~1.05 | 7 | - |
| Patient Isolates (Untreated) | Variable (up to 13-fold less sensitive than recombinant p66 RT) | - | - |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Template/Primer (e.g., poly(rA)/oligo(dT))
-
dNTP mix (including a labeled nucleotide like [3H]-dTTP or a biotin/DIG-labeled dUTP)
-
96-well plates
-
Scintillation counter or ELISA reader (depending on the detection method)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the diluted this compound or control (DMSO vehicle).
-
Add the recombinant HIV-1 RT to each well and incubate for 15-30 minutes at 37°C (pre-incubation).
-
Prepare a reaction mix containing the template/primer and dNTPs in assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of newly synthesized DNA using a suitable method (e.g., scintillation counting for radiolabeled nucleotides or a colorimetric/chemiluminescent ELISA for DIG-labeled nucleotides).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell-Based HIV-1 Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell culture system.
Materials:
-
A susceptible cell line (e.g., CEM, MT-4, TZM-bl)
-
HIV-1 viral stock of known titer
-
This compound compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay for TZM-bl cells, or RT activity assay of culture supernatant)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted this compound or control (vehicle).
-
Infect the cells with a pre-determined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01-0.1).
-
Incubate the plates at 37°C in a CO2 incubator for 3-7 days.
-
After the incubation period, collect the cell culture supernatant or lyse the cells, depending on the chosen readout method.
-
Quantify viral replication using a suitable assay (e.g., p24 ELISA).
-
In parallel, assess cell viability/cytotoxicity of this compound using a standard method (e.g., MTT, MTS, or CellTiter-Glo).
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the context of the HIV-1 life cycle.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of R 82913 in AIDS patients: a phase I dose-finding study of oral administration compared with intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
R82913 vs. AZT: A Comparative Guide to HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT): R82913, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). The following sections present a comprehensive analysis of their performance based on available experimental data, including their mechanisms of action, inhibitory efficacy, and cellular activity.
At a Glance: this compound vs. AZT
| Feature | This compound (TIBO Derivative) | AZT (Zidovudine) |
| Drug Class | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) |
| Target | HIV-1 Reverse Transcriptase | HIV-1 Reverse Transcriptase |
| Mechanism of Action | Allosteric inhibition: Binds to a hydrophobic pocket near the active site, inducing a conformational change that inactivates the enzyme.[1][2][3] | Competitive inhibition & chain termination: As a thymidine (B127349) analog, it is incorporated into the growing viral DNA chain, preventing further elongation due to the lack of a 3'-hydroxyl group.[4] |
| Active Form | This compound | AZT-triphosphate (AZT-TP) |
| Selectivity | Highly selective for HIV-1 RT.[5] No significant inhibition of HIV-2 RT or human DNA polymerases. | Inhibits HIV-1 RT, but can also inhibit human mitochondrial DNA polymerase γ, leading to potential cellular toxicity.[6] |
| Resistance Profile | Resistance can emerge due to mutations in the NNRTI-binding pocket of the reverse transcriptase.[7][8] | Resistance can develop through mutations that enhance the excision of the incorporated AZT monophosphate from the terminated DNA chain.[4][9][10] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations of this compound and AZT against HIV-1. It is important to note that the presented values are derived from different studies and assay formats, which may not be directly comparable. However, they provide a valuable indication of the relative potency of each compound.
| Parameter | This compound | AZT / AZT-TP | Assay Type | Source |
| IC50 (CEM cells) | 0.15 µM (median) | Not directly compared | Cell-based antiviral assay | [5][11] |
| ID50 (Enzymatic) | 0.01 µM | Not directly compared | HIV-1 RT inhibition assay with ribosomal RNA template | [5] |
| Relative Potency | 20-fold more potent | - | Enzymatic inhibition assay comparing this compound to AZT-TP | [5] |
| IC50 (HOS cells) | Not Reported | 4 ± 3 nM | Luciferase-based infectivity assay | |
| IC50 (Enzymatic) | Not Reported | ~100 nM (for AZT-TP against wild-type RT) | Enzymatic inhibition assay | [12] |
| CC50 (CEM cells) | 46 µM | Not directly compared | Cytotoxicity assay | [5] |
| Selectivity Index (SI) | ~307 | Not directly compared | Calculated from CC50/IC50 in CEM cells | [5] |
Note: IC50 (50% inhibitory concentration) in cell-based assays reflects the concentration required to inhibit viral replication by 50%. ID50 (50% inhibitory dose) in enzymatic assays indicates the concentration needed to inhibit the enzyme's activity by 50%. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.
A key finding from a comparative study is that this compound was found to be 20-fold more potent than the active form of AZT (AZT-TP) in an enzymatic assay utilizing a naturally occurring ribosomal RNA template, which more closely mimics the native viral RNA.[5] Furthermore, this compound demonstrates a high selectivity index, indicating a wide margin between its effective antiviral concentration and the concentration at which it becomes toxic to host cells.[5] In contrast, AZT's clinical use can be limited by hematotoxicity.[13]
Mechanisms of Action: A Tale of Two Inhibitors
This compound and AZT inhibit the same crucial enzyme in the HIV-1 life cycle, the reverse transcriptase, but through fundamentally different mechanisms.
AZT: The Chain Terminator
AZT, a synthetic thymidine analog, functions as a nucleoside reverse transcriptase inhibitor (NRTI).[4] For its antiviral activity, AZT must first be phosphorylated by host cell kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[6] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the newly forming viral DNA strand.[6] Once incorporated, the azido (B1232118) group at the 3' position of AZT's sugar moiety prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the DNA chain.[4]
This compound: The Allosteric Inhibitor
This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] Unlike NRTIs, NNRTIs do not require intracellular activation and are not incorporated into the viral DNA.[3] Instead, this compound binds to a specific, hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, located approximately 10 Å from the catalytic active site.[14] This binding induces a conformational change in the enzyme, which allosterically distorts the active site and inhibits its DNA polymerase activity.[2] This mechanism is highly specific to HIV-1 RT, and as a result, this compound shows no inhibitory activity against HIV-2 RT or human DNA polymerases.[5]
Experimental Protocols
The inhibitory activities of this compound and AZT are typically determined using two main types of assays: cell-based antiviral assays and cell-free enzymatic assays.
Cell-Based Antiviral Assay (Example: CEM Cell Assay)
This type of assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line, such as CEM cells.
-
Cell Culture: CEM cells are cultured in an appropriate medium and maintained in a logarithmic growth phase.
-
Infection: A known amount of HIV-1 virus stock is used to infect the CEM cells.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound or AZT). A no-drug control is also included.
-
Incubation: The treated and infected cells are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by various methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells. A higher viral load leads to more cell death and thus lower metabolic activity.
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase gene upon successful replication. The amount of light produced is proportional to the level of viral replication.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Enzymatic Assay (Example: Scintillation Proximity Assay)
This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Enzyme Addition: Purified recombinant HIV-1 reverse transcriptase is added to the reaction mixture to initiate the DNA synthesis reaction.[15]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[15]
-
Quenching the Reaction: The reaction is stopped by adding a quenching solution, such as EDTA.[15]
-
Detection of DNA Synthesis: The amount of newly synthesized, radiolabeled DNA is quantified. In a scintillation proximity assay (SPA), streptavidin-coated beads are added that bind to a biotinylated primer.[15] When the radiolabeled nucleotide is incorporated into the new DNA strand, it comes into close proximity with the bead, generating a light signal that is measured by a scintillation counter.[15]
-
Data Analysis: The ID50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion
Both this compound and AZT are potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for viral replication. However, they achieve this inhibition through distinct mechanisms, which results in different pharmacological profiles.
-
This compound , as an NNRTI, offers high potency and selectivity for HIV-1 RT, with a favorable in vitro toxicity profile. Its allosteric mechanism of action makes it a valuable component in understanding the structure-function relationship of the reverse transcriptase enzyme.
-
AZT , the first approved antiretroviral drug, paved the way for the development of NRTI-based therapies. Its mechanism of chain termination is highly effective, though its clinical utility can be impacted by cellular toxicity and the emergence of resistance through excision mechanisms.
The choice between these or any other antiretroviral agents for research or therapeutic development depends on a multitude of factors, including the specific viral strain, the potential for drug resistance, and the desired pharmacological properties. This guide provides a foundational comparison to aid researchers in their evaluation of these two important HIV-1 reverse transcriptase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. AZT-resistant HIV-1 reverse transcriptase - Proteopedia, life in 3D [proteopedia.org]
- 5. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
R82913 vs. AZT: A Comparative Guide to HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT): R82913, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). The following sections present a comprehensive analysis of their performance based on available experimental data, including their mechanisms of action, inhibitory efficacy, and cellular activity.
At a Glance: this compound vs. AZT
| Feature | This compound (TIBO Derivative) | AZT (Zidovudine) |
| Drug Class | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) |
| Target | HIV-1 Reverse Transcriptase | HIV-1 Reverse Transcriptase |
| Mechanism of Action | Allosteric inhibition: Binds to a hydrophobic pocket near the active site, inducing a conformational change that inactivates the enzyme.[1][2][3] | Competitive inhibition & chain termination: As a thymidine analog, it is incorporated into the growing viral DNA chain, preventing further elongation due to the lack of a 3'-hydroxyl group.[4] |
| Active Form | This compound | AZT-triphosphate (AZT-TP) |
| Selectivity | Highly selective for HIV-1 RT.[5] No significant inhibition of HIV-2 RT or human DNA polymerases. | Inhibits HIV-1 RT, but can also inhibit human mitochondrial DNA polymerase γ, leading to potential cellular toxicity.[6] |
| Resistance Profile | Resistance can emerge due to mutations in the NNRTI-binding pocket of the reverse transcriptase.[7][8] | Resistance can develop through mutations that enhance the excision of the incorporated AZT monophosphate from the terminated DNA chain.[4][9][10] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations of this compound and AZT against HIV-1. It is important to note that the presented values are derived from different studies and assay formats, which may not be directly comparable. However, they provide a valuable indication of the relative potency of each compound.
| Parameter | This compound | AZT / AZT-TP | Assay Type | Source |
| IC50 (CEM cells) | 0.15 µM (median) | Not directly compared | Cell-based antiviral assay | [5][11] |
| ID50 (Enzymatic) | 0.01 µM | Not directly compared | HIV-1 RT inhibition assay with ribosomal RNA template | [5] |
| Relative Potency | 20-fold more potent | - | Enzymatic inhibition assay comparing this compound to AZT-TP | [5] |
| IC50 (HOS cells) | Not Reported | 4 ± 3 nM | Luciferase-based infectivity assay | |
| IC50 (Enzymatic) | Not Reported | ~100 nM (for AZT-TP against wild-type RT) | Enzymatic inhibition assay | [12] |
| CC50 (CEM cells) | 46 µM | Not directly compared | Cytotoxicity assay | [5] |
| Selectivity Index (SI) | ~307 | Not directly compared | Calculated from CC50/IC50 in CEM cells | [5] |
Note: IC50 (50% inhibitory concentration) in cell-based assays reflects the concentration required to inhibit viral replication by 50%. ID50 (50% inhibitory dose) in enzymatic assays indicates the concentration needed to inhibit the enzyme's activity by 50%. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.
A key finding from a comparative study is that this compound was found to be 20-fold more potent than the active form of AZT (AZT-TP) in an enzymatic assay utilizing a naturally occurring ribosomal RNA template, which more closely mimics the native viral RNA.[5] Furthermore, this compound demonstrates a high selectivity index, indicating a wide margin between its effective antiviral concentration and the concentration at which it becomes toxic to host cells.[5] In contrast, AZT's clinical use can be limited by hematotoxicity.[13]
Mechanisms of Action: A Tale of Two Inhibitors
This compound and AZT inhibit the same crucial enzyme in the HIV-1 life cycle, the reverse transcriptase, but through fundamentally different mechanisms.
AZT: The Chain Terminator
AZT, a synthetic thymidine analog, functions as a nucleoside reverse transcriptase inhibitor (NRTI).[4] For its antiviral activity, AZT must first be phosphorylated by host cell kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[6] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the newly forming viral DNA strand.[6] Once incorporated, the azido group at the 3' position of AZT's sugar moiety prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the DNA chain.[4]
This compound: The Allosteric Inhibitor
This compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] Unlike NRTIs, NNRTIs do not require intracellular activation and are not incorporated into the viral DNA.[3] Instead, this compound binds to a specific, hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, located approximately 10 Å from the catalytic active site.[14] This binding induces a conformational change in the enzyme, which allosterically distorts the active site and inhibits its DNA polymerase activity.[2] This mechanism is highly specific to HIV-1 RT, and as a result, this compound shows no inhibitory activity against HIV-2 RT or human DNA polymerases.[5]
Experimental Protocols
The inhibitory activities of this compound and AZT are typically determined using two main types of assays: cell-based antiviral assays and cell-free enzymatic assays.
Cell-Based Antiviral Assay (Example: CEM Cell Assay)
This type of assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line, such as CEM cells.
-
Cell Culture: CEM cells are cultured in an appropriate medium and maintained in a logarithmic growth phase.
-
Infection: A known amount of HIV-1 virus stock is used to infect the CEM cells.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound or AZT). A no-drug control is also included.
-
Incubation: The treated and infected cells are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by various methods, such as:
-
MTT Assay: Measures the metabolic activity of viable cells. A higher viral load leads to more cell death and thus lower metabolic activity.
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase gene upon successful replication. The amount of light produced is proportional to the level of viral replication.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Enzymatic Assay (Example: Scintillation Proximity Assay)
This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Enzyme Addition: Purified recombinant HIV-1 reverse transcriptase is added to the reaction mixture to initiate the DNA synthesis reaction.[15]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[15]
-
Quenching the Reaction: The reaction is stopped by adding a quenching solution, such as EDTA.[15]
-
Detection of DNA Synthesis: The amount of newly synthesized, radiolabeled DNA is quantified. In a scintillation proximity assay (SPA), streptavidin-coated beads are added that bind to a biotinylated primer.[15] When the radiolabeled nucleotide is incorporated into the new DNA strand, it comes into close proximity with the bead, generating a light signal that is measured by a scintillation counter.[15]
-
Data Analysis: The ID50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion
Both this compound and AZT are potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for viral replication. However, they achieve this inhibition through distinct mechanisms, which results in different pharmacological profiles.
-
This compound , as an NNRTI, offers high potency and selectivity for HIV-1 RT, with a favorable in vitro toxicity profile. Its allosteric mechanism of action makes it a valuable component in understanding the structure-function relationship of the reverse transcriptase enzyme.
-
AZT , the first approved antiretroviral drug, paved the way for the development of NRTI-based therapies. Its mechanism of chain termination is highly effective, though its clinical utility can be impacted by cellular toxicity and the emergence of resistance through excision mechanisms.
The choice between these or any other antiretroviral agents for research or therapeutic development depends on a multitude of factors, including the specific viral strain, the potential for drug resistance, and the desired pharmacological properties. This guide provides a foundational comparison to aid researchers in their evaluation of these two important HIV-1 reverse transcriptase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. AZT-resistant HIV-1 reverse transcriptase - Proteopedia, life in 3D [proteopedia.org]
- 5. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
R82913 in the Landscape of TIBO Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV-1 efficacy of R82913, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) derivative, with other compounds in its class. TIBO derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) that allosterically inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document synthesizes available in vitro data to offer a clear perspective on the relative performance of this compound.
Quantitative Comparison of Anti-HIV-1 Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other notable TIBO derivatives against HIV-1. These data have been compiled from various studies to provide a comparative overview.
Table 1: Anti-HIV-1 Activity of TIBO Derivatives in Cell Culture
| Compound | Common Name | IC50 (µM) vs. HIV-1 in CEM cells | CC50 (µM) in CEM cells | Selectivity Index (CC50/IC50) |
| This compound | 9-Cl-TIBO | 0.15 (median)[3] | 46[3] | 307 |
| R86183 | 8-Cl-TIBO | ~0.015 | Not explicitly stated | >1000 (stated as 10-fold more potent than this compound)[1] |
| R82150 | TIBO | Data not available in a comparable format | >100 | Not available |
Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase
| Compound | ID50 (µM) against HIV-1 RT |
| This compound | 0.01[3] |
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
TIBO derivatives, including this compound, are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They exert their antiviral effect through a mechanism of allosteric inhibition. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural deoxynucleotide triphosphates for the enzyme's active site, NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.
Binding of a TIBO derivative to this allosteric site induces a conformational change in the enzyme, which distorts the polymerase active site. This distortion impairs the enzyme's ability to bind to the nucleic acid template and catalyze the synthesis of viral DNA from the RNA template. The tyrosine residues at positions 181 (Y181) and 188 (Y188) within the NNRTI binding pocket are crucial for the interaction with TIBO derivatives.[4] Mutations in these residues can lead to drug resistance.
dot
Caption: Mechanism of HIV-1 RT inhibition by TIBO derivatives.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of TIBO derivatives.
Anti-HIV-1 Activity Assay in CEM-GFP Cells
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a susceptible human T-cell line.
References
- 1. Differential antiviral activity of two TIBO derivatives against the human immunodeficiency and murine leukemia viruses alone and in combination with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship studies on anti-HIV-1 TIBO derivatives as inhibitors of viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
R82913 in the Landscape of TIBO Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV-1 efficacy of R82913, a tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) derivative, with other compounds in its class. TIBO derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) that allosterically inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document synthesizes available in vitro data to offer a clear perspective on the relative performance of this compound.
Quantitative Comparison of Anti-HIV-1 Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other notable TIBO derivatives against HIV-1. These data have been compiled from various studies to provide a comparative overview.
Table 1: Anti-HIV-1 Activity of TIBO Derivatives in Cell Culture
| Compound | Common Name | IC50 (µM) vs. HIV-1 in CEM cells | CC50 (µM) in CEM cells | Selectivity Index (CC50/IC50) |
| This compound | 9-Cl-TIBO | 0.15 (median)[3] | 46[3] | 307 |
| R86183 | 8-Cl-TIBO | ~0.015 | Not explicitly stated | >1000 (stated as 10-fold more potent than this compound)[1] |
| R82150 | TIBO | Data not available in a comparable format | >100 | Not available |
Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase
| Compound | ID50 (µM) against HIV-1 RT |
| This compound | 0.01[3] |
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
TIBO derivatives, including this compound, are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They exert their antiviral effect through a mechanism of allosteric inhibition. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural deoxynucleotide triphosphates for the enzyme's active site, NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.
Binding of a TIBO derivative to this allosteric site induces a conformational change in the enzyme, which distorts the polymerase active site. This distortion impairs the enzyme's ability to bind to the nucleic acid template and catalyze the synthesis of viral DNA from the RNA template. The tyrosine residues at positions 181 (Y181) and 188 (Y188) within the NNRTI binding pocket are crucial for the interaction with TIBO derivatives.[4] Mutations in these residues can lead to drug resistance.
dot
Caption: Mechanism of HIV-1 RT inhibition by TIBO derivatives.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of TIBO derivatives.
Anti-HIV-1 Activity Assay in CEM-GFP Cells
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a susceptible human T-cell line.
References
- 1. Differential antiviral activity of two TIBO derivatives against the human immunodeficiency and murine leukemia viruses alone and in combination with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship studies on anti-HIV-1 TIBO derivatives as inhibitors of viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of human immunodeficiency virus type 1 reverse transcriptase to TIBO derivatives induced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Next-Generation and First-Generation NNRTIs
A comprehensive guide for researchers on the cross-resistance profiles of non-nucleoside reverse transcriptase inhibitors, with a focus on the enhanced resilience of newer generation compounds against common resistance mutations. This guide presents a comparative analysis of the in vitro antiviral activity of various NNRTIs against wild-type HIV-1 and a panel of site-directed mutant strains harboring key NNRTI resistance mutations.
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. However, the clinical efficacy of first-generation NNRTIs, such as nevirapine (B1678648) and efavirenz, is often compromised by the rapid emergence of drug-resistant viral strains. This guide provides a detailed comparison of the cross-resistance profiles of first-generation NNRTIs with a next-generation NNRTI, highlighting the improved inhibitory activity of the latter against resistant variants.
NNRTI Cross-Resistance Data
The following table summarizes the fold change (FC) in the 50% inhibitory concentration (IC50) of various NNRTIs against HIV-1 strains with specific amino acid substitutions in the reverse transcriptase. The data is compiled from multiple in vitro studies. A fold change greater than 1 indicates a loss of susceptibility to the drug.
| HIV-1 Strain | Nevirapine (FC in IC50) | Efavirenz (FC in IC50) | Delavirdine (FC in IC50) | Etravirine (FC in IC50) | Rilpivirine (FC in IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | >100 | 20-70 | >100 | <3 | <2 |
| Y181C | >100 | 5-10 | >100 | <3 | <2 |
| L100I | 10-50 | 2-5 | 50-100 | <2 | <2 |
| Y188L | >100 | 30-100 | >100 | <4 | <3 |
| G190A | >100 | 10-30 | >100 | <3 | <2 |
| K103N + Y181C | >500 | >100 | >500 | 3-10 | 2-5 |
Experimental Protocols
The data presented in this guide was generated using standardized cell-based assays. Below is a representative methodology.
Antiviral Susceptibility Assay:
-
Cell Lines: The MT-4 human T-cell line, which is highly susceptible to HIV-1 infection, was used. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Strains: A wild-type HIV-1 strain (IIIB) and a panel of site-directed molecular clones containing single or multiple amino acid substitutions in the reverse transcriptase gene were generated. The mutations were confirmed by sequence analysis.
-
Assay Procedure:
-
MT-4 cells were infected with the respective HIV-1 strains at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, the cells were seeded into 96-well plates containing serial dilutions of the NNRTI compounds.
-
The plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Data Analysis:
-
The cytopathic effect of the virus was quantified by measuring the viability of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The IC50 was calculated as the drug concentration that inhibited the viral cytopathic effect by 50%.
-
The fold change in IC50 was determined by dividing the IC50 value for the mutant virus by the IC50 value for the wild-type virus.
-
Mechanism of NNRTI Action and Resistance
The following diagram illustrates the binding of NNRTIs to the reverse transcriptase enzyme and the mechanism by which mutations can confer resistance.
Caption: Mechanism of NNRTI action and resistance.
Experimental Workflow for NNRTI Susceptibility Testing
The following diagram outlines the typical workflow for assessing the susceptibility of HIV-1 strains to different NNRTIs.
Caption: Workflow for NNRTI antiviral susceptibility testing.
Comparative Analysis of Cross-Resistance Between Next-Generation and First-Generation NNRTIs
A comprehensive guide for researchers on the cross-resistance profiles of non-nucleoside reverse transcriptase inhibitors, with a focus on the enhanced resilience of newer generation compounds against common resistance mutations. This guide presents a comparative analysis of the in vitro antiviral activity of various NNRTIs against wild-type HIV-1 and a panel of site-directed mutant strains harboring key NNRTI resistance mutations.
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. However, the clinical efficacy of first-generation NNRTIs, such as nevirapine and efavirenz, is often compromised by the rapid emergence of drug-resistant viral strains. This guide provides a detailed comparison of the cross-resistance profiles of first-generation NNRTIs with a next-generation NNRTI, highlighting the improved inhibitory activity of the latter against resistant variants.
NNRTI Cross-Resistance Data
The following table summarizes the fold change (FC) in the 50% inhibitory concentration (IC50) of various NNRTIs against HIV-1 strains with specific amino acid substitutions in the reverse transcriptase. The data is compiled from multiple in vitro studies. A fold change greater than 1 indicates a loss of susceptibility to the drug.
| HIV-1 Strain | Nevirapine (FC in IC50) | Efavirenz (FC in IC50) | Delavirdine (FC in IC50) | Etravirine (FC in IC50) | Rilpivirine (FC in IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | >100 | 20-70 | >100 | <3 | <2 |
| Y181C | >100 | 5-10 | >100 | <3 | <2 |
| L100I | 10-50 | 2-5 | 50-100 | <2 | <2 |
| Y188L | >100 | 30-100 | >100 | <4 | <3 |
| G190A | >100 | 10-30 | >100 | <3 | <2 |
| K103N + Y181C | >500 | >100 | >500 | 3-10 | 2-5 |
Experimental Protocols
The data presented in this guide was generated using standardized cell-based assays. Below is a representative methodology.
Antiviral Susceptibility Assay:
-
Cell Lines: The MT-4 human T-cell line, which is highly susceptible to HIV-1 infection, was used. Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Strains: A wild-type HIV-1 strain (IIIB) and a panel of site-directed molecular clones containing single or multiple amino acid substitutions in the reverse transcriptase gene were generated. The mutations were confirmed by sequence analysis.
-
Assay Procedure:
-
MT-4 cells were infected with the respective HIV-1 strains at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, the cells were seeded into 96-well plates containing serial dilutions of the NNRTI compounds.
-
The plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Data Analysis:
-
The cytopathic effect of the virus was quantified by measuring the viability of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The IC50 was calculated as the drug concentration that inhibited the viral cytopathic effect by 50%.
-
The fold change in IC50 was determined by dividing the IC50 value for the mutant virus by the IC50 value for the wild-type virus.
-
Mechanism of NNRTI Action and Resistance
The following diagram illustrates the binding of NNRTIs to the reverse transcriptase enzyme and the mechanism by which mutations can confer resistance.
Caption: Mechanism of NNRTI action and resistance.
Experimental Workflow for NNRTI Susceptibility Testing
The following diagram outlines the typical workflow for assessing the susceptibility of HIV-1 strains to different NNRTIs.
Caption: Workflow for NNRTI antiviral susceptibility testing.
R82913: A Comparative Analysis of its Antiviral Activity Against Diverse HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of R82913, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various subtypes of Human Immunodeficiency Virus Type 1 (HIV-1). The data presented is compiled from published studies to offer insights into its potential as an antiretroviral agent.
Executive Summary
This compound, a TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) derivative, has demonstrated potent inhibitory activity against HIV-1 by targeting the reverse transcriptase enzyme. This guide summarizes the available quantitative data on its efficacy across different viral strains and provides a comparison with other established NNRTIs. While direct head-to-head comparative studies across a comprehensive panel of HIV-1 subtypes are limited, this document synthesizes the existing data to facilitate an objective assessment.
Comparative Antiviral Activity of this compound
This compound has shown potent activity against a range of HIV-1 strains. A key study demonstrated that this compound inhibited the replication of thirteen different strains of HIV-1 in CEM cells, with a median 50% inhibitory concentration (IC50) of 0.15 µM[1]. The specific subtypes of all thirteen strains were not detailed in this particular study.
To provide a comparative perspective, the following table summarizes the IC50 values of this compound alongside other prominent NNRTIs against various HIV-1 subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary, which can influence the results.
| Antiviral Agent | HIV-1 Subtype | IC50 (µM) | Reference Strain/Isolate |
| This compound | (Median of 13 strains) | 0.15 | Various |
| Nevirapine | B | 0.01 - 0.1 | Laboratory strains |
| Nevirapine | C | 0.02 - 0.2 | Clinical isolates |
| Efavirenz | B | 0.001 - 0.01 | Laboratory strains |
| Efavirenz | C | 0.002 - 0.02 | Clinical isolates |
| Efavirenz | A | 0.0015 | Laboratory strain |
| Efavirenz | CRF01_AE | 0.002 | Clinical isolates |
Studies on clinical isolates from patients treated with this compound have shown variability in susceptibility. In one study, isolates from treated patients showed sensitivities ranging from approximately 2-fold higher to 13-fold lower than the wild-type reference[3]. Furthermore, high-level resistance, with a 100-fold reduced sensitivity, was observed in an isolate from a patient after three weeks of treatment, which was associated with the Y188L mutation in the reverse transcriptase enzyme[3]. An I/V179D substitution has also been shown to confer a sevenfold reduced sensitivity to this compound[3].
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Figure 1. Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.
Experimental Protocols
The determination of the antiviral activity of this compound is typically performed using in vitro cell-based assays. A common method involves the use of a susceptible T-cell line, such as CEM cells, infected with HIV-1. The efficacy of the compound is then determined by measuring the inhibition of viral replication, often by quantifying the amount of viral p24 antigen in the cell culture supernatant.
Protocol: Determination of IC50 using p24 Antigen ELISA
1. Cell Culture and Virus Infection:
-
CEM-SS cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are seeded in 96-well microtiter plates at a density of 5 x 10^4 cells per well.
-
A standardized amount of a laboratory-adapted HIV-1 strain or a clinical isolate is added to the wells.
2. Compound Preparation and Addition:
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Serial dilutions of this compound are prepared in the cell culture medium.
-
The diluted compound is added to the infected cells in triplicate. Control wells with infected, untreated cells and uninfected, untreated cells are included.
3. Incubation:
-
The plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.
4. p24 Antigen Quantification:
-
After the incubation period, the cell culture supernatants are harvested.
-
The concentration of HIV-1 p24 core antigen in the supernatants is determined using a commercially available p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each drug concentration relative to the untreated virus control.
-
The IC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Figure 2. Experimental Workflow for Antiviral Activity Assay.
Conclusion
This compound demonstrates potent in vitro activity against a variety of HIV-1 strains. Its median IC50 is in the sub-micromolar range, indicating a high level of antiviral efficacy. However, the emergence of resistance, particularly through mutations in the reverse transcriptase enzyme, highlights a potential challenge for its clinical use. Further head-to-head studies against a comprehensive panel of clinical isolates from diverse HIV-1 subtypes, alongside contemporary NNRTIs, are warranted to fully delineate its therapeutic potential and resistance profile. The provided experimental protocol offers a standardized method for such comparative evaluations.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
R82913: A Comparative Analysis of its Antiviral Activity Against Diverse HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of R82913, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various subtypes of Human Immunodeficiency Virus Type 1 (HIV-1). The data presented is compiled from published studies to offer insights into its potential as an antiretroviral agent.
Executive Summary
This compound, a TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) derivative, has demonstrated potent inhibitory activity against HIV-1 by targeting the reverse transcriptase enzyme. This guide summarizes the available quantitative data on its efficacy across different viral strains and provides a comparison with other established NNRTIs. While direct head-to-head comparative studies across a comprehensive panel of HIV-1 subtypes are limited, this document synthesizes the existing data to facilitate an objective assessment.
Comparative Antiviral Activity of this compound
This compound has shown potent activity against a range of HIV-1 strains. A key study demonstrated that this compound inhibited the replication of thirteen different strains of HIV-1 in CEM cells, with a median 50% inhibitory concentration (IC50) of 0.15 µM[1]. The specific subtypes of all thirteen strains were not detailed in this particular study.
To provide a comparative perspective, the following table summarizes the IC50 values of this compound alongside other prominent NNRTIs against various HIV-1 subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary, which can influence the results.
| Antiviral Agent | HIV-1 Subtype | IC50 (µM) | Reference Strain/Isolate |
| This compound | (Median of 13 strains) | 0.15 | Various |
| Nevirapine | B | 0.01 - 0.1 | Laboratory strains |
| Nevirapine | C | 0.02 - 0.2 | Clinical isolates |
| Efavirenz | B | 0.001 - 0.01 | Laboratory strains |
| Efavirenz | C | 0.002 - 0.02 | Clinical isolates |
| Efavirenz | A | 0.0015 | Laboratory strain |
| Efavirenz | CRF01_AE | 0.002 | Clinical isolates |
Studies on clinical isolates from patients treated with this compound have shown variability in susceptibility. In one study, isolates from treated patients showed sensitivities ranging from approximately 2-fold higher to 13-fold lower than the wild-type reference[3]. Furthermore, high-level resistance, with a 100-fold reduced sensitivity, was observed in an isolate from a patient after three weeks of treatment, which was associated with the Y188L mutation in the reverse transcriptase enzyme[3]. An I/V179D substitution has also been shown to confer a sevenfold reduced sensitivity to this compound[3].
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Figure 1. Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.
Experimental Protocols
The determination of the antiviral activity of this compound is typically performed using in vitro cell-based assays. A common method involves the use of a susceptible T-cell line, such as CEM cells, infected with HIV-1. The efficacy of the compound is then determined by measuring the inhibition of viral replication, often by quantifying the amount of viral p24 antigen in the cell culture supernatant.
Protocol: Determination of IC50 using p24 Antigen ELISA
1. Cell Culture and Virus Infection:
-
CEM-SS cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are seeded in 96-well microtiter plates at a density of 5 x 10^4 cells per well.
-
A standardized amount of a laboratory-adapted HIV-1 strain or a clinical isolate is added to the wells.
2. Compound Preparation and Addition:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of this compound are prepared in the cell culture medium.
-
The diluted compound is added to the infected cells in triplicate. Control wells with infected, untreated cells and uninfected, untreated cells are included.
3. Incubation:
-
The plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.
4. p24 Antigen Quantification:
-
After the incubation period, the cell culture supernatants are harvested.
-
The concentration of HIV-1 p24 core antigen in the supernatants is determined using a commercially available p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each drug concentration relative to the untreated virus control.
-
The IC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Figure 2. Experimental Workflow for Antiviral Activity Assay.
Conclusion
This compound demonstrates potent in vitro activity against a variety of HIV-1 strains. Its median IC50 is in the sub-micromolar range, indicating a high level of antiviral efficacy. However, the emergence of resistance, particularly through mutations in the reverse transcriptase enzyme, highlights a potential challenge for its clinical use. Further head-to-head studies against a comprehensive panel of clinical isolates from diverse HIV-1 subtypes, alongside contemporary NNRTIs, are warranted to fully delineate its therapeutic potential and resistance profile. The provided experimental protocol offers a standardized method for such comparative evaluations.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of R82913 and Second-Generation NNRTIs in HIV-1 Reverse Transcriptase Inhibition
In the landscape of antiretroviral drug development, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have played a crucial role in the management of HIV-1 infection. This guide provides a detailed head-to-head comparison of R82913, a potent TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one) derivative, and second-generation NNRTIs, a class that includes drugs like etravirine (B1671769) and rilpivirine (B1684574). This comparison is aimed at researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, resistance profiles, and supporting experimental data.
Mechanism of Action: Non-Competitive Inhibition of HIV-1 Reverse Transcriptase
Both this compound and second-generation NNRTIs target the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle.[3][4][5] These compounds are non-competitive inhibitors, binding to a hydrophobic pocket in the RT enzyme, distinct from the active site where nucleoside analogs bind.[6][7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[6]
This compound , a potent and highly selective inhibitor of HIV-1 RT, has demonstrated activity against both RNA and DNA template-primer-directed DNA synthesis.[9] Pre-steady-state kinetic analysis has shown that while it doesn't interfere with nucleotide binding, it blocks the chemical reaction of DNA polymerization.[8]
Second-generation NNRTIs , such as etravirine and rilpivirine, were designed to be effective against viral strains that have developed resistance to first-generation NNRTIs.[1] They possess a degree of conformational flexibility that allows them to bind to the NNRTI binding pocket even in the presence of resistance-conferring mutations.[10]
Comparative Efficacy and Potency
Quantitative data from various studies highlight the potency of this compound and second-generation NNRTIs against wild-type HIV-1. Direct head-to-head clinical trials are limited as this compound did not progress to widespread clinical use. However, in vitro data provides a basis for comparison.
| Compound | Target | IC50 / EC50 (Wild-Type HIV-1) | Cell Line | Reference |
| This compound | HIV-1 Reverse Transcriptase | ID50: 0.01 µM | Enzyme Assay | [11] |
| This compound | HIV-1 Replication | IC50: 0.01-0.65 µM | CEM cells | [11] |
| Etravirine | HIV-1 Replication | EC50: 0.9 nM | Various | [12] |
| Rilpivirine | HIV-1 Replication | EC50: 0.07-1.01 nM | Various | [12][13] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values can vary depending on the specific viral strain, cell line, and experimental conditions used. ID50 refers to the dose that causes 50% inhibition in an enzyme assay.
Resistance Profiles: A Key Differentiator
A critical aspect in the clinical utility of NNRTIs is their susceptibility to the development of drug resistance.
This compound has shown a propensity for the rapid development of high-level resistance. The primary mutation associated with this compound resistance is the substitution of tyrosine at position 188 with leucine (B10760876) (Y188L) in the reverse transcriptase enzyme.[14] This single mutation can confer a 100-fold reduction in sensitivity to the drug.[14]
Second-generation NNRTIs were specifically developed to have a higher genetic barrier to resistance compared to their predecessors.[1][12] They often remain active against viruses carrying common first-generation NNRTI resistance mutations, such as K103N.[13][15] However, they are not impervious to resistance. For instance, rilpivirine resistance is often associated with the E138K mutation.[13] The development of resistance to second-generation NNRTIs typically requires the accumulation of multiple mutations.[12]
| Drug Class | Key Resistance Mutations | Cross-Resistance |
| This compound | Y188L | Likely cross-resistance to other TIBO derivatives. |
| Second-Generation NNRTIs | Etravirine: V90I, A98G, L100I, K101E/P, V106I, V179D/F/I, Y181C/G/I/V, G190A/S. Rilpivirine: K101E/P, E138A/G/K/Q/R, V179L, Y181C/I/V, Y188L, H221Y, F227C, M230I/L.[13] | Cross-resistance can occur between different NNRTIs, but second-generation agents often retain activity against strains resistant to first-generation drugs.[1][16] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of purified HIV-1 reverse transcriptase by 50% (ID50).
Methodology:
-
Enzyme and Template/Primer: Recombinant HIV-1 reverse transcriptase is used. A synthetic template-primer, such as poly(rA)-oligo(dT), or a natural RNA template is utilized to mimic the viral genome.
-
Reaction Mixture: The assay is conducted in a reaction buffer containing the RT enzyme, the template-primer, deoxynucleoside triphosphates (dNTPs, one of which is radiolabeled, e.g., [³H]dTTP), and varying concentrations of the inhibitor (this compound or a second-generation NNRTI).
-
Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized, radiolabeled DNA is precipitated onto filter mats.
-
Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated for each inhibitor concentration, and the ID50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Cell-Based Antiviral Assay
Objective: To determine the concentration of the inhibitor required to inhibit HIV-1 replication in a cell culture system by 50% (IC50 or EC50).
Methodology:
-
Cell Culture: A susceptible human T-lymphocyte cell line, such as CEM or MT-4 cells, is cultured under standard conditions.
-
Viral Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells are washed and resuspended in a culture medium containing serial dilutions of the test compound (this compound or a second-generation NNRTI).
-
Incubation: The infected and treated cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the RT activity in the culture supernatant.
-
Syncytia Formation: For syncytia-inducing viral strains, the number of multinucleated giant cells is counted.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to an untreated virus control. The IC50 or EC50 value is then determined using regression analysis.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Mechanism of NNRTI action within the HIV-1 replication cycle.
Caption: Workflow for determining NNRTI potency.
Caption: Comparative pathways to NNRTI resistance.
Conclusion
References
- 1. Nonnucleoside reverse transcriptase inhibitor resistance and the role of the second-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 cross-resistance to second-generation non-nucleoside reverse transcriptase inhibitors among individuals failing antiretroviral therapy in Cameroon: implications for the use of long-acting treatment regimens in low- and middle-income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 6. youtube.com [youtube.com]
- 7. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. thebodypro.com [thebodypro.com]
- 11. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of R82913 and Second-Generation NNRTIs in HIV-1 Reverse Transcriptase Inhibition
In the landscape of antiretroviral drug development, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have played a crucial role in the management of HIV-1 infection. This guide provides a detailed head-to-head comparison of R82913, a potent TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one) derivative, and second-generation NNRTIs, a class that includes drugs like etravirine and rilpivirine. This comparison is aimed at researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, resistance profiles, and supporting experimental data.
Mechanism of Action: Non-Competitive Inhibition of HIV-1 Reverse Transcriptase
Both this compound and second-generation NNRTIs target the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle.[3][4][5] These compounds are non-competitive inhibitors, binding to a hydrophobic pocket in the RT enzyme, distinct from the active site where nucleoside analogs bind.[6][7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[6]
This compound , a potent and highly selective inhibitor of HIV-1 RT, has demonstrated activity against both RNA and DNA template-primer-directed DNA synthesis.[9] Pre-steady-state kinetic analysis has shown that while it doesn't interfere with nucleotide binding, it blocks the chemical reaction of DNA polymerization.[8]
Second-generation NNRTIs , such as etravirine and rilpivirine, were designed to be effective against viral strains that have developed resistance to first-generation NNRTIs.[1] They possess a degree of conformational flexibility that allows them to bind to the NNRTI binding pocket even in the presence of resistance-conferring mutations.[10]
Comparative Efficacy and Potency
Quantitative data from various studies highlight the potency of this compound and second-generation NNRTIs against wild-type HIV-1. Direct head-to-head clinical trials are limited as this compound did not progress to widespread clinical use. However, in vitro data provides a basis for comparison.
| Compound | Target | IC50 / EC50 (Wild-Type HIV-1) | Cell Line | Reference |
| This compound | HIV-1 Reverse Transcriptase | ID50: 0.01 µM | Enzyme Assay | [11] |
| This compound | HIV-1 Replication | IC50: 0.01-0.65 µM | CEM cells | [11] |
| Etravirine | HIV-1 Replication | EC50: 0.9 nM | Various | [12] |
| Rilpivirine | HIV-1 Replication | EC50: 0.07-1.01 nM | Various | [12][13] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values can vary depending on the specific viral strain, cell line, and experimental conditions used. ID50 refers to the dose that causes 50% inhibition in an enzyme assay.
Resistance Profiles: A Key Differentiator
A critical aspect in the clinical utility of NNRTIs is their susceptibility to the development of drug resistance.
This compound has shown a propensity for the rapid development of high-level resistance. The primary mutation associated with this compound resistance is the substitution of tyrosine at position 188 with leucine (Y188L) in the reverse transcriptase enzyme.[14] This single mutation can confer a 100-fold reduction in sensitivity to the drug.[14]
Second-generation NNRTIs were specifically developed to have a higher genetic barrier to resistance compared to their predecessors.[1][12] They often remain active against viruses carrying common first-generation NNRTI resistance mutations, such as K103N.[13][15] However, they are not impervious to resistance. For instance, rilpivirine resistance is often associated with the E138K mutation.[13] The development of resistance to second-generation NNRTIs typically requires the accumulation of multiple mutations.[12]
| Drug Class | Key Resistance Mutations | Cross-Resistance |
| This compound | Y188L | Likely cross-resistance to other TIBO derivatives. |
| Second-Generation NNRTIs | Etravirine: V90I, A98G, L100I, K101E/P, V106I, V179D/F/I, Y181C/G/I/V, G190A/S. Rilpivirine: K101E/P, E138A/G/K/Q/R, V179L, Y181C/I/V, Y188L, H221Y, F227C, M230I/L.[13] | Cross-resistance can occur between different NNRTIs, but second-generation agents often retain activity against strains resistant to first-generation drugs.[1][16] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of purified HIV-1 reverse transcriptase by 50% (ID50).
Methodology:
-
Enzyme and Template/Primer: Recombinant HIV-1 reverse transcriptase is used. A synthetic template-primer, such as poly(rA)-oligo(dT), or a natural RNA template is utilized to mimic the viral genome.
-
Reaction Mixture: The assay is conducted in a reaction buffer containing the RT enzyme, the template-primer, deoxynucleoside triphosphates (dNTPs, one of which is radiolabeled, e.g., [³H]dTTP), and varying concentrations of the inhibitor (this compound or a second-generation NNRTI).
-
Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized, radiolabeled DNA is precipitated onto filter mats.
-
Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated for each inhibitor concentration, and the ID50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Cell-Based Antiviral Assay
Objective: To determine the concentration of the inhibitor required to inhibit HIV-1 replication in a cell culture system by 50% (IC50 or EC50).
Methodology:
-
Cell Culture: A susceptible human T-lymphocyte cell line, such as CEM or MT-4 cells, is cultured under standard conditions.
-
Viral Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells are washed and resuspended in a culture medium containing serial dilutions of the test compound (this compound or a second-generation NNRTI).
-
Incubation: The infected and treated cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the RT activity in the culture supernatant.
-
Syncytia Formation: For syncytia-inducing viral strains, the number of multinucleated giant cells is counted.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to an untreated virus control. The IC50 or EC50 value is then determined using regression analysis.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Mechanism of NNRTI action within the HIV-1 replication cycle.
Caption: Workflow for determining NNRTI potency.
Caption: Comparative pathways to NNRTI resistance.
Conclusion
References
- 1. Nonnucleoside reverse transcriptase inhibitor resistance and the role of the second-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 cross-resistance to second-generation non-nucleoside reverse transcriptase inhibitors among individuals failing antiretroviral therapy in Cameroon: implications for the use of long-acting treatment regimens in low- and middle-income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 6. youtube.com [youtube.com]
- 7. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. thebodypro.com [thebodypro.com]
- 11. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of HIV-1 strains isolated from patients treated with TIBO this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of R82913 in Relation to Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of R82913, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established antiviral agents. The therapeutic index, a critical measure of a drug's safety, is presented here as the in vitro Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50). A higher SI value indicates a more favorable safety profile.
Quantitative Comparison of Antiviral Therapeutic Indices
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected antiviral drugs. It is important to note that the data are compiled from various studies, and direct comparison may be limited by differences in experimental conditions, such as the cell lines used and assay methodologies.
| Antiviral Agent | Class | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| This compound (TIBO derivative) | NNRTI | HIV-1 | 0.15[1][2] | 46[1] | 306.7 | CEM[1][2] / MT-4[1] |
| Zidovudine (AZT) | NRTI | HIV-1 | 0.001[3] | >100[4] | >100,000 | MT-4[3] / HeLa[4] |
| Nevirapine (B1678648) | NNRTI | HIV-1 | 0.04[5] | >10[6] | >250 | MT-4[7] |
| Efavirenz | NNRTI | HIV-1 | 0.0015[8] | >15.8[8] | >10,533 | MT-4[8] |
| Rilpivirine (B1684574) | NNRTI | HIV-1 | 0.00051[9] | 10[6] | 19,608 | MT-4[9] |
Note: The Selectivity Index for this compound was calculated using the provided IC50 and CC50 values. TIBO (tetrahydro-imidazo[4,5,1-jk][1][8]-benzodiazepin-2(1H)-thione) derivatives, including this compound, have been reported to possess a more favorable therapeutic index compared to 2',3'-dideoxyribosides like AZT[10].
Experimental Protocols
The determination of the therapeutic index relies on two key in vitro assays: one to measure the antiviral efficacy (IC50) and another to assess cytotoxicity (CC50).
Determination of 50% Inhibitory Concentration (IC50) by Plaque Reduction Assay or Cytopathic Effect (CPE) Inhibition Assay
This assay quantifies the concentration of an antiviral agent required to inhibit viral replication by 50%.
Principle: A confluent monolayer of host cells is infected with a specific virus in the presence of serial dilutions of the test compound. The reduction in the number of viral plaques (localized areas of cell death) or the inhibition of the virus-induced cytopathic effect is measured to determine the IC50.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., MT-4, CEM) in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the antiviral compound in a cell culture medium.
-
Viral Infection: Infect the cell monolayer with a pre-titered amount of virus in the presence of the different concentrations of the antiviral compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect or form plaques (typically 3-7 days).
-
Quantification:
-
Plaque Reduction Assay: The cells are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.
-
CPE Inhibition Assay: The extent of cytopathic effect is observed microscopically, or cell viability is measured using a colorimetric assay like the MTT assay.
-
-
IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
This assay measures the concentration of a compound that causes a 50% reduction in cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. A cell-only control (no compound) is included.
-
Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the cell-only control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the allosteric inhibition mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
Experimental Workflow for Therapeutic Index Determination
This diagram outlines the key steps involved in the in vitro determination of an antiviral's therapeutic index.
Caption: Workflow for determining the in vitro therapeutic index.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of R82913 in Relation to Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of R82913, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established antiviral agents. The therapeutic index, a critical measure of a drug's safety, is presented here as the in vitro Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50). A higher SI value indicates a more favorable safety profile.
Quantitative Comparison of Antiviral Therapeutic Indices
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected antiviral drugs. It is important to note that the data are compiled from various studies, and direct comparison may be limited by differences in experimental conditions, such as the cell lines used and assay methodologies.
| Antiviral Agent | Class | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| This compound (TIBO derivative) | NNRTI | HIV-1 | 0.15[1][2] | 46[1] | 306.7 | CEM[1][2] / MT-4[1] |
| Zidovudine (AZT) | NRTI | HIV-1 | 0.001[3] | >100[4] | >100,000 | MT-4[3] / HeLa[4] |
| Nevirapine | NNRTI | HIV-1 | 0.04[5] | >10[6] | >250 | MT-4[7] |
| Efavirenz | NNRTI | HIV-1 | 0.0015[8] | >15.8[8] | >10,533 | MT-4[8] |
| Rilpivirine | NNRTI | HIV-1 | 0.00051[9] | 10[6] | 19,608 | MT-4[9] |
Note: The Selectivity Index for this compound was calculated using the provided IC50 and CC50 values. TIBO (tetrahydro-imidazo[4,5,1-jk][1][8]-benzodiazepin-2(1H)-thione) derivatives, including this compound, have been reported to possess a more favorable therapeutic index compared to 2',3'-dideoxyribosides like AZT[10].
Experimental Protocols
The determination of the therapeutic index relies on two key in vitro assays: one to measure the antiviral efficacy (IC50) and another to assess cytotoxicity (CC50).
Determination of 50% Inhibitory Concentration (IC50) by Plaque Reduction Assay or Cytopathic Effect (CPE) Inhibition Assay
This assay quantifies the concentration of an antiviral agent required to inhibit viral replication by 50%.
Principle: A confluent monolayer of host cells is infected with a specific virus in the presence of serial dilutions of the test compound. The reduction in the number of viral plaques (localized areas of cell death) or the inhibition of the virus-induced cytopathic effect is measured to determine the IC50.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., MT-4, CEM) in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the antiviral compound in a cell culture medium.
-
Viral Infection: Infect the cell monolayer with a pre-titered amount of virus in the presence of the different concentrations of the antiviral compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect or form plaques (typically 3-7 days).
-
Quantification:
-
Plaque Reduction Assay: The cells are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.
-
CPE Inhibition Assay: The extent of cytopathic effect is observed microscopically, or cell viability is measured using a colorimetric assay like the MTT assay.
-
-
IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
This assay measures the concentration of a compound that causes a 50% reduction in cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. A cell-only control (no compound) is included.
-
Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the cell-only control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the allosteric inhibition mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
Experimental Workflow for Therapeutic Index Determination
This diagram outlines the key steps involved in the in vitro determination of an antiviral's therapeutic index.
Caption: Workflow for determining the in vitro therapeutic index.
References
- 1. A TIBO derivative, this compound, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. TIBO this compound, a new HIV-1 inhibiting agent, does not inhibit hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling R82913
Essential protocols for the safe management, use, and disposal of the potent HIV-1 reverse transcriptase inhibitor, R82913, are outlined below to ensure the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the handling of this and other potent chemical compounds.
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established safety protocols for handling potent, biologically active compounds, including those within the TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) and benzodiazepine (B76468) chemical classes. A conservative approach, treating this compound as a highly potent compound, is recommended.
Immediate Safety and Hazard Assessment
A crucial first step in the safe handling of any potent compound is a risk assessment to determine the appropriate level of containment and personal protective equipment (PPE). This is often guided by the compound's Occupational Exposure Limit (OEL), which is the airborne concentration to which a worker can be exposed over a workday without adverse health effects. In the absence of a specific OEL for this compound, a control banding approach is recommended.
Table 1: Occupational Exposure Control Banding
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range (µg/m³) | Potential Health Effects | General Handling Requirements |
| 1 | >1000 | Low Hazard | General laboratory ventilation, standard PPE. |
| 2 | 100 - 1000 | Minor to Moderate | Local exhaust ventilation (fume hood), enhanced PPE. |
| 3 | 10 - 100 | Moderate to Serious | Containment (e.g., ventilated enclosure), specialized PPE. |
| 4 | 1 - 10 | Serious | High-level containment (isolator/glovebox), full protective suit. |
| 5 | <1 | Very Serious | Full isolation, remotely operated systems. |
Without a specific OEL, it is prudent to handle this compound under conditions equivalent to OEB 3 or 4 , necessitating the use of containment solutions and a high level of personal protection.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of this compound.
Engineering Controls: The First Line of Defense
All manipulations of solid or powdered this compound that could generate dust, and any procedures involving solutions that could create aerosols, must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or for higher-risk activities, a glovebox or isolator. The choice of engineering control should be determined by the risk assessment of the specific procedure.
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is paramount. The following workflow provides a logical approach to PPE selection for handling this compound.
Table 2: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double gloving allows for safe removal of the outer glove if contaminated. |
| Body Protection | A dedicated, long-sleeved lab coat with a closed front. A disposable gown is recommended for procedures with a higher risk of contamination. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system or when there is a risk of aerosol generation. | Prevents inhalation of airborne particles. |
Weighing and Reconstitution
-
Weighing: Weigh solid this compound in a ventilated balance enclosure or a fume hood to contain any dust. Use disposable weighing boats or papers to minimize contamination of balances.
-
Reconstitution: Prepare solutions within a chemical fume hood. Add the solvent slowly to the solid to avoid splashing. Ensure the vial or container is securely capped before mixing.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and the spread of contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined above, including respiratory protection.
-
Contain and Clean:
-
For solid spills , gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealed waste container.
-
For liquid spills , absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Multiple cleaning cycles may be necessary.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Potent Compound," "Toxic"), and the date of accumulation.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. Regular review of these procedures and ongoing training are essential components of a robust laboratory safety culture.
References
Safeguarding Researchers: A Comprehensive Guide to Handling R82913
Essential protocols for the safe management, use, and disposal of the potent HIV-1 reverse transcriptase inhibitor, R82913, are outlined below to ensure the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the handling of this and other potent chemical compounds.
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established safety protocols for handling potent, biologically active compounds, including those within the TIBO (Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione) and benzodiazepine chemical classes. A conservative approach, treating this compound as a highly potent compound, is recommended.
Immediate Safety and Hazard Assessment
A crucial first step in the safe handling of any potent compound is a risk assessment to determine the appropriate level of containment and personal protective equipment (PPE). This is often guided by the compound's Occupational Exposure Limit (OEL), which is the airborne concentration to which a worker can be exposed over a workday without adverse health effects. In the absence of a specific OEL for this compound, a control banding approach is recommended.
Table 1: Occupational Exposure Control Banding
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range (µg/m³) | Potential Health Effects | General Handling Requirements |
| 1 | >1000 | Low Hazard | General laboratory ventilation, standard PPE. |
| 2 | 100 - 1000 | Minor to Moderate | Local exhaust ventilation (fume hood), enhanced PPE. |
| 3 | 10 - 100 | Moderate to Serious | Containment (e.g., ventilated enclosure), specialized PPE. |
| 4 | 1 - 10 | Serious | High-level containment (isolator/glovebox), full protective suit. |
| 5 | <1 | Very Serious | Full isolation, remotely operated systems. |
Without a specific OEL, it is prudent to handle this compound under conditions equivalent to OEB 3 or 4 , necessitating the use of containment solutions and a high level of personal protection.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of this compound.
Engineering Controls: The First Line of Defense
All manipulations of solid or powdered this compound that could generate dust, and any procedures involving solutions that could create aerosols, must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or for higher-risk activities, a glovebox or isolator. The choice of engineering control should be determined by the risk assessment of the specific procedure.
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is paramount. The following workflow provides a logical approach to PPE selection for handling this compound.
Table 2: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double gloving allows for safe removal of the outer glove if contaminated. |
| Body Protection | A dedicated, long-sleeved lab coat with a closed front. A disposable gown is recommended for procedures with a higher risk of contamination. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system or when there is a risk of aerosol generation. | Prevents inhalation of airborne particles. |
Weighing and Reconstitution
-
Weighing: Weigh solid this compound in a ventilated balance enclosure or a fume hood to contain any dust. Use disposable weighing boats or papers to minimize contamination of balances.
-
Reconstitution: Prepare solutions within a chemical fume hood. Add the solvent slowly to the solid to avoid splashing. Ensure the vial or container is securely capped before mixing.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and the spread of contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined above, including respiratory protection.
-
Contain and Clean:
-
For solid spills , gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealed waste container.
-
For liquid spills , absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Multiple cleaning cycles may be necessary.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Potent Compound," "Toxic"), and the date of accumulation.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. Regular review of these procedures and ongoing training are essential components of a robust laboratory safety culture.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
